Technical Documentation Center

2-(4-Methoxyphenoxy)propanoic acid, (-)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Methoxyphenoxy)propanoic acid, (-)-
  • CAS: 4276-74-8

Core Science & Biosynthesis

Foundational

Structural Dynamics and Modulatory Mechanisms of (-)-2-(4-Methoxyphenoxy)propanoic Acid in Human Taste Receptors

Executive Summary (-)-2-(4-Methoxyphenoxy)propanoic acid , widely recognized in its sodium salt form as (S)-lactisole , is a potent, stereospecific negative allosteric modulator (NAM) of the human sweet (T1R2/T1R3) and u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(-)-2-(4-Methoxyphenoxy)propanoic acid , widely recognized in its sodium salt form as (S)-lactisole , is a potent, stereospecific negative allosteric modulator (NAM) of the human sweet (T1R2/T1R3) and umami (T1R1/T1R3) taste receptors. Originally identified as a natural sweetness-masking agent in roasted coffee beans[1], this chiral carboxylic acid has become an indispensable pharmacological tool for researchers mapping the transmembrane domains of Class C G-protein-coupled receptors (GPCRs).

This technical guide provides an in-depth analysis of the chemical structure, physical properties, mechanistic pharmacology, and validated experimental workflows associated with (-)-2-(4-Methoxyphenoxy)propanoic acid.

Chemical Structure and Physical Properties

The molecular architecture of 2-(4-methoxyphenoxy)propanoic acid features a 2-phenoxypropionic acid skeleton. The presence of an asymmetric carbon atom at the C2 position dictates its chirality. Extensive sensory and cellular evaluations have demonstrated that the sweetness-inhibiting functionality resides exclusively within the (S)-(-)-enantiomer [1]. Commercial preparations of lactisole are often racemic mixtures, but precision pharmacological assays necessitate the isolated (S)-isomer to avoid off-target dilution effects[2].

Quantitative Physical Properties

Data aggregated from standardized chemical databases and spectral analyses[3],[4].

PropertyValue
Chemical Name (S)-2-(4-Methoxyphenoxy)propanoic acid
Common Identifiers (-)-Lactisole (Acid form); S-Lactisole
CAS Registry Numbers 4276-74-8 (S-isomer) / 150436-68-3 (Sodium salt)
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Appearance White to pale cream crystalline solid
Melting Point 190 °C (463 K)
LogP 1.65
Solubility Profile DMF: 20 mg/mL | DMSO: 10 mg/mL | Ethanol: 1 mg/mL

Mechanistic Pharmacology: Transmembrane Domain (TMD) Modulation

The human sweet taste receptor is a heterodimer composed of T1R2 and T1R3 subunits. While orthosteric agonists (such as sucrose, aspartame, and sucralose) bind primarily to the large extracellular Venus Flytrap Domains (VFTDs) of the T1R2 subunit, (-)-2-(4-methoxyphenoxy)propanoic acid operates via an entirely different spatial mechanism[5].

The Causality of Allosteric Inhibition

(S)-lactisole penetrates the lipid bilayer to dock within the transmembrane domain (TMD) of the T1R3 subunit[5]. By interacting with specific residues (including those on transmembrane helices 3, 5, and 6), the compound acts as a conformational lock. It prevents the structural rearrangement required for the receptor to activate its intracellular G-protein, effectively uncoupling agonist binding from signal transduction[2].

Because the T1R3 subunit is shared between the sweet receptor (T1R2/T1R3) and the umami receptor (T1R1/T1R3), (-)-lactisole acts as a dual-inhibitor for both taste modalities. Interestingly, this binding pocket is highly species-specific; a few amino acid variances in the rodent T1R3 TMD render mice and rats completely insensitive to lactisole[5].

Pathway cluster_receptor Heterodimeric Taste Receptor Agonist Sweet Agonist (e.g., Aspartame) T1R2 hT1R2 Subunit (Venus Flytrap Domain) Agonist->T1R2 Orthosteric Binding NAM (-)-Lactisole (S-Isomer) T1R3 hT1R3 Subunit (Transmembrane Domain) NAM->T1R3 Allosteric Binding GProtein Gα16-gust44 (Chimeric G-Protein) T1R2->GProtein Activation Signal Block Conformational Lock (Signal Arrest) T1R3->Block Induces Effector PLC-β2 / IP3 Pathway GProtein->Effector Pathway (if active) Calcium Intracellular Ca2+ Release Effector->Calcium Pathway (if active) Block->GProtein Inhibits Activation

Fig 1: Mechanism of Action: Allosteric inhibition of the T1R2/T1R3 receptor by (-)-Lactisole.

Quantitative Inhibitory Data

The stereospecificity of the inhibition is profound. Mutational analyses and cellular assays reveal the stark contrast in IC₅₀ values between the enantiomers[2].

Compound / Receptor VariantIC₅₀ against 1 mM Aspartame
(S)-(-)-Lactisole (Wild-Type hT1R2/hT1R3) ~20 µM
(R)-(+)-Lactisole (Wild-Type hT1R2/hT1R3) > 1000 µM (Inactive)
(S)-(-)-Lactisole (Mutant hT1R3 - F778A) No Inhibition Detected

Experimental Protocol: Cell-Based Calcium Mobilization Assay

To quantify the NAM activity of (-)-2-(4-methoxyphenoxy)propanoic acid, researchers utilize a high-throughput fluorometric calcium mobilization assay.

System Design & Causality

Native taste receptors couple to the G-protein gustducin, which modulates cyclic nucleotides—a pathway that is notoriously difficult to measure in high-throughput formats. To solve this, HEK293 cells are engineered to co-express Gα16-gust44 , a chimeric G-protein. This chimera forces the receptor to couple to the Phospholipase C (PLC-β2) pathway, translating receptor activation into a massive, easily quantifiable release of intracellular calcium[5].

Step-by-Step Methodology
  • Cell Preparation: Seed HEK293 cells stably expressing hT1R2, hT1R3, and Gα16-gust44 into a 384-well plate at a density of 1.5 × 10⁴ cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Wash cells with Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Load cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid (to prevent dye extrusion). Incubate for 1 hour at 37°C.

  • Pre-Incubation (NAM Binding): Remove the dye solution. Add varying concentrations of (S)-lactisole (0.1 µM to 1000 µM) dissolved in Assay Buffer. Incubate for 15 minutes at room temperature to allow the NAM to equilibrate within the T1R3 TMD.

  • Stimulation (Agonist Addition): Using a Fluorometric Imaging Plate Reader (FLIPR), inject an EC₈₀ concentration of a sweet agonist (e.g., 1 mM aspartame) into the wells.

  • Data Acquisition: Record fluorescence (Excitation: 488 nm, Emission: 510 nm) continuously for 120 seconds. Calculate the peak fluorescence response relative to baseline.

  • Self-Validating Controls:

    • Positive Control: Agonist without Lactisole (Max signal).

    • Negative Control: Buffer only (Baseline signal).

    • Specificity Control: Stimulate cells with 10 µM Carbachol (activates endogenous muscarinic receptors). If (S)-lactisole suppresses the carbachol signal, the inhibition is a non-specific artifact (e.g., cytotoxicity or dye quenching) rather than true T1R3 modulation.

Workflow Step1 1. Cell Culture HEK293 + hT1R2/3 + Gα16-gust44 Step2 2. Dye Loading Fluo-4 AM (1 hour, 37°C) Step1->Step2 Step3 3. Pre-Incubation Add (-)-Lactisole (15 mins) Step2->Step3 Step4 4. Stimulation Inject Agonist (e.g., Aspartame) Step3->Step4 Step5 5. Detection FLIPR Readout (Ex: 488nm, Em: 510nm) Step4->Step5

Fig 2: Calcium Mobilization Assay Workflow for quantifying T1R3 NAM activity.

Sources

Exploratory

Deconvoluting Glucose-Sensing Pathways: The Role of (-)-2-(4-Methoxyphenoxy)propanoic Acid in Metabolic Research

Executive Summary The precise measurement of glucose-sensing mechanisms in pancreatic β-cells and enteroendocrine L-cells is frequently confounded by the dual nature of glucose: it is both a metabolic substrate and a rec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise measurement of glucose-sensing mechanisms in pancreatic β-cells and enteroendocrine L-cells is frequently confounded by the dual nature of glucose: it is both a metabolic substrate and a receptor agonist. To isolate receptor-mediated signaling from intracellular metabolism, researchers rely on (-)-2-(4-Methoxyphenoxy)propanoic acid (commonly known as Lactisole), a highly specific antagonist of the Taste Receptor Type 1 Member 3 (T1R3). This technical guide provides a comprehensive framework for utilizing lactisole to deconvolute the gut-brain-pancreas axis, detailing its mechanistic pathways, species-specific pharmacodynamics, and self-validating experimental protocols.

The Dual-Pathway Paradigm of Glucose Sensing

Historically, glucose-stimulated insulin secretion (GSIS) and glucagon-like peptide-1 (GLP-1) release were attributed entirely to cellular metabolism: glucose enters the cell via GLUT transporters, undergoes glycolysis to generate ATP, closes ATP-sensitive K⁺ (K_ATP) channels, and triggers membrane depolarization.

However, modern endocrinology recognizes a parallel, receptor-mediated pathway. The sweet taste receptor—a heterodimer of T1R2 and T1R3 (or a T1R3 homodimer)—is expressed not only on the tongue but also in the gut and pancreas[1]. Glucose binds to this G-protein-coupled receptor (GPCR) to amplify secretion. Lactisole acts as a competitive antagonist at the transmembrane domain of the T1R3 subunit, effectively "blinding" the cell to extracellular sweet stimuli without disrupting internal ATP generation[2].

Mechanistic Action and Signal Transduction

When glucose or non-caloric sweeteners (e.g., sucralose) bind to T1R3, the receptor activates the G-protein α-gustducin. This triggers a canonical Phospholipase C (PLC-β2) cascade, generating Inositol triphosphate (IP3) and prompting the release of calcium (Ca²⁺) from the endoplasmic reticulum. The localized spike in cytoplasmic Ca²⁺ ([Ca²⁺]c) activates TRPM5 channels, driving membrane depolarization and subsequent vesicular exocytosis of GLP-1 or insulin[1].

Lactisole specifically uncouples this pathway. In MIN6 pancreatic β-cells, lactisole successfully attenuates the elevation of[Ca²⁺]c evoked by sweeteners[2]. Interestingly, it does not affect the elevation of intracellular cAMP ([cAMP]c)[2]. This divergence is a critical insight for assay development: it indicates that T1R3 primarily governs the Gq/PLC/Ca²⁺ axis, meaning researchers must prioritize real-time calcium imaging over cAMP reporter assays to accurately quantify lactisole's antagonistic effects.

G Glucose Glucose / Sucralose T1R3 T1R2/T1R3 Receptor (Sweet Taste Receptor) Glucose->T1R3 Activates Gustducin α-Gustducin (G-protein) T1R3->Gustducin Signals via Lactisole (-)-2-(4-Methoxyphenoxy)propanoic acid (Lactisole) Lactisole->T1R3 Antagonizes PLC Phospholipase C (PLC-β2) Gustducin->PLC IP3 IP3 Generation PLC->IP3 Ca_Release ER Ca2+ Release (↑ [Ca2+]c) IP3->Ca_Release TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 Depolarization Membrane Depolarization TRPM5->Depolarization Secretion GLP-1 / Insulin Secretion Depolarization->Secretion

Fig 1: T1R3-dependent glucose-sensing signal transduction and Lactisole blockade.

Species-Specific Pharmacodynamics: A Critical Assay Variable

A common pitfall in metabolic research is the assumption of uniform antagonist potency across species. Lactisole was originally identified as a human-specific sweetness inhibitor. However, high-concentration assays have proven its efficacy in murine models.

  • Human Models: In human enteroendocrine cells (e.g., NCI-H716) or gastric parietal cells (HGT-1), lactisole achieves maximal inhibition at micromolar concentrations (typically 50 μM)[3].

  • Murine Models: In murine MIN6 β-cells or STC-1 L-cells, the IC50 shifts dramatically to ~4 mmol/L[2].

Self-Validating Experimental Methodologies

To ensure scientific integrity, any protocol investigating glucose-sensing must include internal controls that separate metabolic artifacts from true receptor pharmacology.

Protocol: Isolating T1R3-Dependent GLP-1 Secretion in Enteroendocrine L-Cells

Objective: To quantify receptor-mediated incretin secretion independent of glucose metabolism. System Validation: This protocol utilizes sucralose (a non-metabolizable T1R3 agonist) alongside glucose to ensure that the observed lactisole blockade is strictly receptor-mediated[1].

  • Cell Preparation: Seed human NCI-H716 cells (or murine STC-1 cells) in standard multi-well plates until 80% confluence.

  • Metabolic Starvation: Incubate cells in glucose-free DMEM for 2 hours.

    • Causality: This step depletes intracellular ATP, silencing the K_ATP channel pathway and establishing a true, non-depolarized baseline.

  • Antagonist Pre-incubation: Treat the experimental arm with Lactisole (50 μM for human cells; 4-5 mM for murine cells) for 30 minutes prior to stimulation[2],[3].

  • Stimulation: Introduce either 25 mM Glucose or 10 mM Sucralose.

    • Causality: Sucralose acts as the positive control for T1R3 isolation. Because it cannot be metabolized to generate ATP, any sucralose-induced secretion is 100% receptor-mediated. If lactisole blocks this, the system is validated[1].

  • Collection & Lysis: Harvest the supernatant after 1 hour. Centrifuge at 12,000 × g for 5 min at 4 °C to remove cellular debris[4].

  • Quantification: Measure GLP-1 concentration via ELISA and normalize to total protein content.

Workflow Step1 1. Cell Preparation (L-cells / β-cells) Step2 2. Metabolic Starvation (Glucose-free, 2h) Step1->Step2 Step3 3. Pre-incubation ± Lactisole Step2->Step3 Step4 4. Stimulation (Glucose / Sucralose) Step3->Step4 Step5 5. Lysis & Collection (12,000 x g) Step4->Step5 Step6 6. Quantification (ELISA / Ca2+ Imaging) Step5->Step6

Fig 2: Self-validating experimental workflow for assessing T1R3-dependent secretion.

Quantitative Synthesis of Lactisole Efficacy

The following table synthesizes the quantitative parameters for utilizing lactisole across various validated models, providing a quick-reference guide for assay design.

Model SystemCell TypeAgonistLactisole ConcentrationKey Readout / EffectReference
MIN6 Murine Pancreatic β-cellsSucralose, Glucose~4 mmol/L (IC50)Attenuates [Ca²⁺]c; Decreases InsulinHamano et al.[2]
NCI-H716 Human Enteroendocrine L-cellsSucralose, Glucose50 μMBlocks receptor activation; Decreases GLP-1Jang et al.[1]
STC-1 Murine Enteroendocrine L-cells25 mM Glucose5 mMDownregulates STR signaling; Decreases GLP-1Wang et al.[4]
HGT-1 Human Gastric Parietal CellsNon-caloric sweeteners50 μMInhibits cAMP/ERK/Ca²⁺ cascade; Decreases 5-HTRubach et al.[3]
Human Subjects In vivo (Intragastric)75g Glucose450 ppmReduces satiation peptide release (GLP-1, PYY)Gerspach et al.[5]

Implications for Drug Development

In human clinical models, the administration of lactisole provides a non-invasive probe to investigate the gut-brain axis. When healthy subjects are administered intragastric glucose alongside lactisole, there is a significant reduction in the secretion of satiation peptides, specifically GLP-1 and Peptide YY (PYY)[5]. This confirms that the gut 'tastes' glucose using the same T1R2/T1R3 machinery found on the tongue, directly linking luminal nutrient sensing to systemic endocrine responses and satiety[1].

For drug developers targeting obesity and Type 2 Diabetes, the T1R3 receptor represents a highly druggable target. By understanding how lactisole modulates this receptor, researchers can design novel allosteric modulators that amplify gut-level sweet taste signaling, thereby boosting endogenous GLP-1 secretion without the need for injectable peptide therapeutics.

Sources

Foundational

A Senior Application Scientist's Whitepaper on Core Methodologies and Data Interpretation

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 2-(4-Methoxyphenoxy)propanoic acid Authored for Researchers, Scientists, and Drug Development Professionals Abstract The journey of a drug candidat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 2-(4-Methoxyphenoxy)propanoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a drug candidate from discovery to clinical application is contingent on a thorough understanding of its pharmacokinetic profile. This guide provides an in-depth, technical framework for the in vitro evaluation of 2-(4-Methoxyphenoxy)propanoic acid, a chiral carboxylic acid of interest. We move beyond rote protocol recitation to deliver a narrative grounded in scientific causality, explaining not just the 'how' but the 'why' behind each experimental design choice. This whitepaper is structured to serve as a practical manual for researchers, detailing the core assays for assessing intestinal permeability, metabolic stability, and plasma protein binding. Each section integrates step-by-step protocols, data interpretation guidelines, and visual workflows to ensure clarity and reproducibility. By adhering to principles of scientific integrity, this document establishes a self-validating system for the comprehensive in vitro pharmacokinetic characterization of novel chemical entities.

Introduction: The Imperative of Early-Stage In Vitro ADME Profiling

In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the criticality of early-stage absorption, distribution, metabolism, and excretion (ADME) profiling. Undesirable pharmacokinetic properties are a leading cause of late-stage clinical trial failures, a financially and ethically costly outcome. By constructing a robust in vitro profile of a drug candidate like 2-(4-Methoxyphenoxy)propanoic acid, we can make informed decisions, prioritize resource allocation, and strategically guide medicinal chemistry efforts.

This guide focuses on the foundational in vitro assays that form the bedrock of a compound's pharmacokinetic dossier. We will explore the methodologies to predict its oral bioavailability, systemic distribution, and metabolic fate, providing the essential data needed to forecast its in vivo behavior.

Foundational Physicochemical Characterization

Before delving into complex cell-based assays, a molecule's intrinsic physicochemical properties must be determined. These properties govern its behavior in all subsequent biological assays.

  • Aqueous Solubility: This is a critical determinant of oral absorption. Poor solubility can lead to low dissolution rates in the gastrointestinal tract, becoming the rate-limiting step for absorption. It is typically assessed using thermodynamic or kinetic methods.

  • Lipophilicity (LogP/LogD): The partition coefficient (LogP) or distribution coefficient at physiological pH (LogD) dictates a compound's ability to partition between aqueous and lipid environments, a key factor in membrane permeability. The shake-flask method remains the gold standard, though chromatographic methods are common for higher throughput.

  • Acid Dissociation Constant (pKa): As a carboxylic acid, 2-(4-Methoxyphenoxy)propanoic acid's ionization state is pH-dependent. The pKa value determines the ratio of ionized to non-ionized species in different physiological compartments (e.g., stomach vs. intestine), which profoundly impacts both solubility and permeability. Potentiometric titration or UV-spectroscopy are standard determination methods.

ParameterExperimental MethodTypical Data OutputImplication for Pharmacokinetics
Aqueous Solubility High-Throughput Kinetic Solubility Assayµg/mL or µMLow solubility can be a major hurdle for oral absorption.
Lipophilicity Shake-Flask or HPLC methodLogD at pH 7.4Influences membrane permeability, plasma protein binding, and metabolism.
Ionization Potentiometric TitrationpKa value(s)Determines the charge state of the molecule at different physiological pH values.

In Vitro Models of Intestinal Absorption: The Caco-2 Permeability Assay

To predict the oral absorption of 2-(4-Methoxyphenoxy)propanoic acid, the Caco-2 cell permeability assay is the industry's gold standard. This assay utilizes a human colorectal adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Causality Behind the Caco-2 Model

The Caco-2 monolayer not only forms a physical barrier with tight junctions but also expresses key uptake and efflux transporters (e.g., P-glycoprotein, BCRP) and metabolic enzymes found in the human intestine. This allows for the simultaneous assessment of:

  • Passive Permeability: The compound's ability to diffuse across the cell membrane.

  • Active Transport: Whether the compound is a substrate for uptake transporters.

  • Efflux Liability: Whether the compound is actively pumped out of the cell by efflux transporters like P-gp, a common cause of poor bioavailability.

Experimental Workflow: Caco-2 Bidirectional Permeability

The following diagram and protocol outline the standard workflow for a bidirectional Caco-2 assay, which is essential for identifying active transport phenomena.

Caco2_Workflow cluster_prep Phase 1: Cell Culture & Seeding cluster_assay Phase 2: Permeability Experiment (A-to-B & B-to-A) cluster_data Phase 3: Data Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-28 days to form monolayer seed->culture teer Monitor monolayer integrity (TEER measurement) culture->teer wash Wash monolayer with transport buffer (HBSS) teer->wash If TEER > 250 Ω·cm² preincubate Pre-incubate at 37°C wash->preincubate add_compound Add compound to Apical (A) or Basolateral (B) side preincubate->add_compound sample Sample from receiver chamber at timed intervals add_compound->sample lcms Quantify compound concentration (LC-MS/MS) sample->lcms papp Calculate Apparent Permeability Coefficient (Papp) lcms->papp er Calculate Efflux Ratio (ER = Papp B-A / Papp A-B) papp->er classify Classify Compound (Low vs. High Permeability) er->classify

Caption: Bidirectional Caco-2 permeability assay workflow.

Detailed Protocol for Caco-2 Permeability
  • Cell Culture: Caco-2 cells are seeded onto Transwell filter inserts (e.g., 0.4 µm pore size) and maintained in culture for 21-28 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Verification: The integrity of the cell monolayer is paramount. Transepithelial Electrical Resistance (TEER) is measured before the experiment. A TEER value > 250 Ω·cm² is typically considered acceptable. Additionally, the permeability of a low-permeability marker (e.g., Lucifer yellow) is assessed post-experiment to confirm barrier integrity was maintained.

  • Transport Experiment (A→B):

    • The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • The test compound (e.g., 10 µM 2-(4-Methoxyphenoxy)propanoic acid) is added to the apical (A, upper) chamber.

    • The basolateral (B, lower) chamber is filled with fresh HBSS.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral chamber.

    • The concentration of the compound in the samples is determined by a validated analytical method, typically LC-MS/MS.

  • Transport Experiment (B→A):

    • The experiment is performed in parallel, but the compound is added to the basolateral (B) chamber, and samples are taken from the apical (A) chamber. This measures the rate of transport from the blood side to the gut lumen.

  • Data Analysis:

    • The apparent permeability coefficient (Papp), in cm/s, is calculated using the formula:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • The Efflux Ratio (ER) is calculated as: Papp (B→A) / Papp (A→B) .

Interpretation of Caco-2 Data
Papp (A→B) Value (x 10⁻⁶ cm/s)Predicted Human Absorption
< 1Low (<20%)
1 - 10Moderate (20-80%)
> 10High (>80%)
  • An Efflux Ratio > 2 is a strong indication that the compound is a substrate of an efflux transporter like P-glycoprotein. This can be a significant liability, as it may lead to low intracellular concentrations and poor oral bioavailability. To confirm this, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor validates the finding.

In Vitro Metabolic Stability Assessment

Metabolic stability provides a measure of how susceptible a compound is to metabolism by drug-metabolizing enzymes, primarily located in the liver. A compound that is metabolized too quickly will have a short half-life and may not maintain therapeutic concentrations in the body.

The Role of Liver Microsomes and Hepatocytes
  • Human Liver Microsomes (HLM): These are subcellular fractions of the liver endoplasmic reticulum that contain a high concentration of Phase I cytochrome P450 (CYP) enzymes. HLM assays are cost-effective, high-throughput, and excellent for assessing CYP-mediated metabolism.

  • Cryopreserved Human Hepatocytes: These are whole liver cells that contain both Phase I and Phase II (e.g., UGT, SULT) enzymes, as well as transporters. They provide a more complete and physiologically relevant picture of hepatic metabolism.

Experimental Workflow: Metabolic Stability in HLM

HLM_Workflow cluster_setup Phase 1: Reaction Setup cluster_sampling Phase 2: Time-Course Sampling cluster_analysis Phase 3: Analysis & Calculation preinc Pre-incubate HLM and Test Compound at 37°C initiate Initiate reaction by adding NADPH (Cofactor) preinc->initiate t0 Time = 0 min initiate->t0 t5 Time = 5 min t15 Time = 15 min t30 Time = 30 min t60 Time = 60 min quench Quench reaction at each time point with cold Acetonitrile (+ IS) centrifuge Centrifuge to precipitate protein quench->centrifuge label_sampling Take Aliquots lcms Analyze supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% remaining) vs. Time lcms->plot calc Calculate half-life (t½) and intrinsic clearance (Clint) plot->calc

Caption: Human Liver Microsome (HLM) metabolic stability workflow.

Detailed Protocol for HLM Stability
  • Incubation: A mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM 2-(4-Methoxyphenoxy)propanoic acid) is pre-incubated at 37°C.

  • Reaction Initiation: The metabolic reaction is started by adding the critical cofactor, NADPH. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

  • Time-Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent, typically acetonitrile, which also contains an internal standard for analytical quantification.

  • Sample Processing & Analysis: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant is then analyzed by LC-MS/MS to measure the concentration of the parent compound remaining.

  • Data Analysis:

    • The natural log of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k .

    • The intrinsic clearance (Clint) is calculated, which represents the maximal ability of the liver to metabolize the drug.

Interpretation of Metabolic Stability Data
In Vitro t½ (minutes)Predicted Hepatic Clearance
> 60Low
15 - 60Moderate
< 15High
  • High Clearance: A short half-life suggests the compound will be rapidly cleared by the liver, potentially leading to a short duration of action and low oral bioavailability.

  • Low Clearance: A long half-life indicates metabolic stability. While generally favorable, very low clearance can sometimes lead to drug accumulation and potential toxicity with chronic dosing.

In Vitro Distribution: Plasma Protein Binding

Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin for acidic drugs like 2-(4-Methoxyphenoxy)propanoic acid. Only the unbound (free) fraction of the drug is pharmacologically active and available to distribute into tissues and be cleared. Therefore, determining the fraction unbound (fu) is essential for interpreting pharmacokinetic and pharmacodynamic data.

The Principle of Equilibrium Dialysis

Rapid Equilibrium Dialysis (RED) is a common and reliable method. It uses a device with two chambers separated by a semi-permeable membrane that allows small molecules (the drug) to pass through but retains large proteins.

Protocol for Rapid Equilibrium Dialysis (RED)
  • Device Preparation: A RED device insert is placed into a base plate well.

  • Sample Addition: The test compound is spiked into plasma (human or other species) and added to one chamber (the donor chamber).

  • Buffer Addition: Protein-free buffer (phosphate-buffered saline, pH 7.4) is added to the other chamber (the receiver chamber).

  • Equilibration: The entire plate is sealed and incubated at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling and Analysis: After incubation, samples are taken from both the plasma chamber and the buffer chamber. The concentrations in both are measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as:

    • fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

Fraction Unbound (fu)% BoundImplication
> 0.1< 90%Low binding
0.01 - 0.190 - 99%Moderate to high binding
< 0.01> 99%Very high binding
  • High Binding (>99%): Highly bound drugs have a lower volume of distribution and are less available for metabolism and excretion. Small changes in binding (e.g., from 99.5% to 99.0%) can double the free concentration, potentially leading to toxicity. This is particularly important to consider for potential drug-drug interactions where one drug displaces another from plasma proteins.

Data Integration and Conclusion

The in vitro characterization of 2-(4-Methoxyphenoxy)propanoic acid provides a multi-faceted view of its pharmacokinetic potential. By integrating the data from these core assays, we can build a predictive profile:

  • Oral Bioavailability Prediction: High permeability in the Caco-2 assay combined with high metabolic stability suggests a high probability of good oral bioavailability. Conversely, high efflux and rapid metabolism are red flags that may necessitate formulation strategies or chemical modification.

  • In Vivo Clearance Prediction: The intrinsic clearance (Clint) value from HLM or hepatocyte stability assays can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance.

  • Dosing Considerations: The fraction unbound (fu) is critical for predicting the therapeutically effective concentration and understanding the potential for drug-drug interactions.

This technical guide has outlined the foundational, industry-standard in vitro assays for characterizing a novel drug candidate. The successful execution of these experiments, grounded in a deep understanding of their underlying principles, is not merely a data-gathering exercise. It is a critical step in the rational design and development of safe and effective medicines, enabling researchers to make pivotal go/no-go decisions with confidence.

References

  • Title: Lipophilicity Profiles: Theory and Measurement Source: Published in Drug Discovery Today: Technologies by C. A. Lipinski, providing foundational context on the importance and measurement of lipophilicity. URL:https://www.sciencedirect.com/science/article/pii/S174067490400034X
  • Title: Caco-2 Cells as a Model of the Intestinal Barrier Source: A comprehensive review in Cell Biology and Toxicology by P. Artursson and J. Karlsson, establishing the Caco-2 model's relevance. URL:https://link.springer.com/article/10.1007/BF00117495
  • Title: In vitro methods to study P-glycoprotein Source: A methods-focused article in Methods in Molecular Biology that details protocols and interpretation for P-gp substrate assessment. URL:https://link.springer.com/protocol/10.1007/978-1-60761-700-1_15
  • Title: Metabolic Stability and Cytochrome P450 Inhibition Assays Source: A guide from a contract research organization (CRO) detailing the practical application and interpretation of HLM stability assays in drug discovery. URL:https://www.sygnaturediscovery.com/dmpk/in-vitro-assays/metabolic-stability
  • Title: Plasma Protein Binding: From Discovery to Development Source: An article in the Journal of Pharmaceutical Sciences discussing the importance and methods for determining plasma protein binding throughout the drug development process. URL:https://jpharmsci.org/article/S0022-3549(15)31024-5/fulltext
Exploratory

Stereochemistry and Biological Activity of (-)-2-(4-Methoxyphenoxy)propanoic Acid: A Technical Guide

Executive Summary (-)-2-(4-Methoxyphenoxy)propanoic acid, commonly known as (-)-Lactisole , is a highly selective, broad-acting antagonist of human sweet and umami taste receptors. Originally isolated as a derivative of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(-)-2-(4-Methoxyphenoxy)propanoic acid, commonly known as (-)-Lactisole , is a highly selective, broad-acting antagonist of human sweet and umami taste receptors. Originally isolated as a derivative of compounds found in roasted coffee beans, this molecule has become an indispensable pharmacological tool in sensory biology and metabolic research. By specifically targeting the transmembrane domain (TMD) of the T1R3 receptor subunit, (-)-lactisole modulates G protein-coupled receptor (GPCR) signaling pathways. This whitepaper synthesizes the stereochemical imperatives, receptor pharmacology, and validated experimental methodologies required to leverage (-)-lactisole in advanced drug development and molecular sensory studies.

Stereochemical Profiling and Structure-Activity Relationship (SAR)

The biological efficacy of 2-(4-methoxyphenoxy)propanoic acid is strictly governed by its chirality at the C2 position.

While the racemic mixture (±)-lactisole exhibits baseline inhibitory properties, enantiomeric resolution reveals that the (S)-(-)-isomer possesses a significantly higher affinity for the human sweet taste receptor compared to its (R)-(+)-counterpart[1]. This stereochemical preference is highly specific to the taste receptor's binding pocket and contrasts with structurally related phenoxy herbicides (such as 2,4-dichlorophenoxypropanoic acid, or 2,4-DP), where the (R)-isomer typically dictates herbicidal activity[1].

The spatial orientation of the methoxyphenoxy ring and the carboxylic acid functional group in the (S)-configuration allows for optimal hydrogen bonding and hydrophobic packing within the alpha-helical bundles of the target receptor.

Receptor Pharmacology and Mechanism of Action

Target Identification: The T1R Heterodimers

Taste perception is mediated by Class C GPCRs. The sweet taste receptor is a heterodimer composed of T1R2 and T1R3 , while the umami (savory) taste receptor is composed of T1R1 and T1R3 [2]. Because T1R3 is the common subunit in both functional receptors, (-)-lactisole acts as a dual antagonist, effectively blunting both sweet and umami signaling in humans[2].

The Transmembrane Binding Pocket

Unlike orthosteric agonists (e.g., aspartame, sucrose) that bind to the large extracellular N-terminal Venus Flytrap Domain (VFTD) of T1R2, (-)-lactisole binds deep within the Transmembrane Domain (TMD) of the T1R3 subunit [3].

  • Allosteric Modulation: When inhibiting VFTD-binding sweeteners (like aspartame), (-)-lactisole acts as a negative allosteric modulator (NAM), locking the T1R3 TMD in an inactive conformation that prevents G-protein coupling[4].

  • Competitive Inhibition: Certain sweeteners, such as cyclamate and neohesperidin dihydrochalcone (NHDC), act as ago-PAMs (agonist-positive allosteric modulators) that bind directly to the T1R3 TMD. Against these compounds, (-)-lactisole acts as a direct competitive antagonist[5].

Species Specificity

A critical pharmacological feature of (-)-lactisole is its strict species specificity; it is a potent inhibitor in humans and Old World primates but is completely inactive in rodents[3]. Mutagenesis studies have pinpointed this divergence to specific amino acid residues. For instance, substituting Valine 738 in the rat T1R3 sequence with the human equivalent (Alanine) confers lactisole sensitivity to the rodent receptor[6].

G A Orthosteric Sweetener (e.g., Aspartame) B T1R2 Venus Flytrap Domain A->B Binds E Gα15 Protein Coupling B->E Activates C T1R3 Transmembrane Domain (Lactisole Binding Site) C->E Co-modulates D (-)-Lactisole (S-Enantiomer) D->C Antagonizes (Blocks Activation) F PLCβ2 Activation E->F Stimulates G Intracellular Ca2+ Release F->G Triggers

Fig 1: T1R2/T1R3 signaling pathway and the specific point of (-)-Lactisole allosteric inhibition.

Quantitative Mutational Data

To understand the causality of (-)-lactisole's binding mechanics, researchers have utilized alanine-scanning mutagenesis. The table below summarizes the critical residues within the human T1R3 TMD that dictate (-)-lactisole affinity.

Receptor ResidueLocationMutationImpact on (-)-Lactisole InhibitionReference
His641 (H641) Transmembrane Helix 3H641ANearly abolished (Critical H-bond lost)[5]
Gln794 (Q794) Transmembrane Helix 7Q794NNearly abolished (Steric/Polar disruption)[5]
Ala733 (A733) Transmembrane Helix 5A733VSignificantly reduced[5]
Phe778 (F778) Transmembrane Helix 6F778AModerately reduced[5]
Val738 (Rat) Transmembrane Helix 5V738AConfers human-like sensitivity to rat T1R3[6]

Experimental Protocols

The following self-validating protocols are industry standards for evaluating (-)-lactisole activity and mapping GPCR allosteric sites.

Protocol 1: FLIPR Calcium Mobilization Assay for T1R Antagonism

Purpose: To quantify the dose-dependent inhibitory effect of (-)-lactisole on T1R2/T1R3 receptor activation. Causality & Rationale: Native HEK293T cells lack endogenous taste receptors and the specific G-proteins required for signal transduction. Co-transfection with the chimeric G-protein Gα15 is strictly required because it promiscuously couples Class C GPCRs to the phospholipase C β2 (PLCβ2) pathway, translating receptor activation into a quantifiable intracellular calcium release[2].

  • Cell Culture & Seeding: Culture HEK293T cells in DMEM supplemented with 10% FBS. Seed at 4×104 cells/well in a 96-well black-wall, clear-bottom plate.

  • Transfection: Transiently co-transfect cells with plasmids encoding human TAS1R2, human TAS1R3, and Gα15 using Lipofectamine 3000. Incubate for 24-48 hours.

  • Dye Loading: Wash cells with Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Load cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid for 1 hour at 37°C.

  • Antagonist Pre-incubation: Remove dye, wash, and add varying concentrations of (-)-lactisole (0.1 mM to 10 mM) in Assay Buffer. Incubate for 15 minutes.

  • Agonist Stimulation & Readout: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Inject an EC80 concentration of an agonist (e.g., 2 mM Aspartame). Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 120 seconds.

  • Validation & Controls: Use mock-transfected cells as a negative control to rule out endogenous receptor activation. Use a known PLC inhibitor (e.g., U73122) to validate that the signal is strictly PLC-dependent.

Workflow Step1 Step 1 HEK293T Cell Culture & Seeding Step2 Step 2 Co-transfection: T1R2, T1R3, Gα15 Step1->Step2 Step3 Step 3 Fluo-4 AM Dye Loading Step2->Step3 Step4 Step 4 (-)-Lactisole Pre-incubation Step3->Step4 Step5 Step 5 Agonist Injection & FLIPR Readout Step4->Step5 Step6 Step 6 Dose-Response Curve Analysis Step5->Step6

Fig 2: High-throughput FLIPR calcium mobilization assay workflow for GPCR antagonist screening.

Protocol 2: Site-Directed Mutagenesis for Binding Site Mapping

Purpose: To identify the specific amino acid residues responsible for (-)-lactisole docking. Causality & Rationale: Alanine substitution eliminates specific side-chain interactions (e.g., hydrogen bonding from Histidine or Glutamine) without grossly perturbing the α-helical backbone of the transmembrane domain. If a mutation abolishes (-)-lactisole's inhibitory effect while leaving the receptor's baseline response to sweeteners intact, that residue is functionally critical for antagonist binding[3].

  • Primer Design: Design complementary oligonucleotide primers containing the desired mutation (e.g., H641A) flanked by 15-20 bases of homologous sequence.

  • PCR Amplification: Perform thermal cycling using a high-fidelity DNA polymerase (e.g., Pfu) with the human TAS1R3 plasmid as the template.

  • Template Digestion: Treat the PCR product with DpnI endonuclease for 1 hour at 37°C. Rationale: DpnI specifically digests methylated parental DNA, leaving only the newly synthesized, mutation-bearing plasmids.

  • Transformation: Transform the digested product into competent E. coli (e.g., DH5α) and plate on selective agar.

  • Validation: Sequence the isolated plasmids via Sanger sequencing to confirm the presence of the mutation and the absence of off-target errors. Proceed to test the mutant plasmids using Protocol 1.

Emerging Applications and Off-Target Effects

Beyond oral sensory perception, the T1R3 subunit is expressed in various extra-oral tissues, opening new avenues for (-)-lactisole in drug development:

  • Metabolic Regulation: T1R3 functions as a glucose-sensing receptor in pancreatic β-cells. (-)-Lactisole has been utilized to block this receptor, subsequently inhibiting glucose-induced insulin secretion, making it a vital tool for studying metabolic disorders[7].

  • Airway Physiology: Recent studies demonstrate that T1R3 is present in basal airway epithelial cells. Application of (-)-lactisole alters intracellular cAMP levels and modulates Nitric Oxide (NO) production, suggesting potential therapeutic targets for respiratory diseases[8].

References

  • Asymmetric Synthesis of Photophore-Containing Lactisole Derivatives to Elucidate Sweet Taste Receptors Source: nih.gov[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFxMf-BBQccQeG2FppTPHjyanD5V7yKZZnkmk-To6Fpk-fL0lUAVAz_FCmbXGTOX1XBaYmBrx7jXjPcaDUj7EjtGvG4UU8pb8AMcD4XrB47ISPm-hxPwiQmVudXjo8HqNfGIs4G_1FX8amqUo=][1]

  • Human sweet taste receptor: Complete structure prediction and evaluation Source: researchgate.net[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExHW131xm5WrajVTME6sF6DcWTF4VEoM5WV3CJJaZTsvf3_2h8CXON6reEQwOdqOrkziR7DKioKhhGlSWPguTzdgoYwHuG1OHPlQUA_2E7hOIe1l_PLV74ypSUCtci1hyJqiAuZ27VeDq2G4FPrkX_VTZfXs_dm9Lq9Ub_XRDku42tszghJTz69_dCuQfPdjnxMZbM6uacnmLF87Y2pD7-r8M3tyyw0rHIeLcxxJkURExyGq2l][4]

  • Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste Source: nih.gov[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiJjqkCbfT04zMkCv48um48IO3wSEceaCuHgr_wbvulljAfDWxrwjoT0E90vX0cVX4dTBEiXDmIWwEbNFttkTWeSxzOc6IG2A9hKtmquM-V6JIg3POQ2CgNjSuIuky7OwJs_o8][3]

  • Different functional roles of T1R subunits in the heteromeric taste receptors Source: pnas.org[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU8Y-1afg-rumVHj5bN3gtAxtnhAb8OPNeapADIos4baHIKQzMGbX3Kt_vB-t0n8-pe1xc3fqIV5W1h4rw56k8sa9fUsMo51jposfLgx35R71duIVRwPgYRGLpahCqqY557FZuhSKwrVE_qA==][2]

  • Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor Source: nih.gov[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3R0Y3xsjoW8MPyEOUXvfPbY50KLMfvLYq1jhWwbO-V0VWFnK8PdTM5anfMJ7Ly4gAl4x4tDeZDQa606uNgntdY9nDKOKHWWoBEEM3y67jHlbIVseDn1JOe2Hi7N3BlfN3Siw1nAgrq9dk6Yk=][5]

  • Utilizing the Off-Target Effects of T1R3 Antagonist Lactisole to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells Source: mdpi.com[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4pAfviOREV0kBNfEjzxlWV8OwVomfWCgBqjWd_rpwrSl-9NfF8KDTI1FK_b8_sl9cVpX28krk-Br31yuYW9fwemti3FAXkNZJOs2go8qOT9NZBlS0lX4dzjvo8jpYRLQ0RA==][8]

  • Lactisole inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells Source: bioscientifica.com[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIp-mQFAyTLd6AiOFnWIsLtRJ7M4m5PeU4qrL0u8rmsBUJBCnbXfZqYpFP5k9PHeeygoXkVc_eE5mxqP7XjyiIeusOOWwS_vz56d7Fc5ds6rveInxHCEJLh00pG2xHy_tk0CbJPzsXcRp_aHP9AAieNFNNpV5pxtA=][7]

  • Binding sites for the T1R2_T1R3 receptor: two active sites of different dimensions Source: researchgate.net[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7UqD0PcsO0SJIFT-gy34C8GlhQiTTZ6m3KMYuj87CYYjnBqKgaYpphBbHFIFqQN01eRKa2jKJOAv7eum8lwslj4K2uqBqY0NhaUMNXTfluDFjW7qLcQdPvxljb1oy-hjNKOL53D4P64KbC_LLs8KxAfeXIiYHsjW9Ief9bK0NCqugqZt4NeD6j8NF_0cdiDV5dNHHtbTkaxkHUI-YxSIS7z6-kXSvjtiitNlhfiZWaNarLDIlzy4-hBb2CDPxhx2XKQ==][6]

Sources

Foundational

The Pleiotropic Pharmacology of (-)-2-(4-Methoxyphenoxy)propanoic Acid: Receptor Specificity and Systemic Off-Target Effects

Executive Summary (-)-2-(4-Methoxyphenoxy)propanoic acid, universally known as (-)-Lactisole, is a classical sensory modulator that has evolved into a highly specialized pharmacological probe for metabolic and oncologica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(-)-2-(4-Methoxyphenoxy)propanoic acid, universally known as (-)-Lactisole, is a classical sensory modulator that has evolved into a highly specialized pharmacological probe for metabolic and oncological research. Originally discovered in roasted Colombian Arabica coffee beans[1], this chiral carboxylic acid functions as a potent, stereospecific negative allosteric modulator (NAM) of the human TAS1R3 receptor subunit[2]. While historically utilized to inhibit sweet and umami taste perception[3], modern transcriptomics has revealed ubiquitous extra-oral expression of TAS1R3. This technical guide elucidates the molecular mechanics of (-)-Lactisole, details its profound "off-target" effects on pancreatic insulin secretion[4] and glioblastoma metabolism[5], and establishes self-validating protocols for its application in advanced therapeutic development.

Molecular Pharmacology and Stereospecific Receptor Dynamics

Stereospecificity and Allosteric Modulation

Lactisole exhibits strict stereoselectivity, a hallmark of highly specific receptor-ligand interactions. The (S)-enantiomer, (-)-Lactisole, is the biologically active NAM responsible for receptor inhibition. Conversely, the (R)-enantiomer is functionally inactive as an inhibitor and has even been reported to elicit a sweet taste profile.

Mechanistically, (-)-Lactisole does not compete with orthosteric ligands (such as sucrose or aspartame) at the extracellular Venus Flytrap Domain (VFD). Instead, it docks deep within the seven-transmembrane domain (TMD) of the TAS1R3 subunit[2]. By stabilizing the receptor in an inactive conformation, it allosterically prevents the G-protein coupling required for downstream intracellular signaling, effectively silencing both the TAS1R2/TAS1R3 (sweet) and TAS1R1/TAS1R3 (umami) heterodimers[3].

Species Divergence in Receptor Sensitivity

A critical limitation in preclinical drug development is Lactisole's profound species specificity. It potently inhibits human TAS1R3 but is completely inert against rodent (murine/rat) orthologs[6]. Mutagenesis studies have pinpointed specific residues in the fifth transmembrane domain of the rat Tas1r3—specifically Valine 738 and Lysine 735—that sterically hinder Lactisole binding[7]. Consequently, wild-type rodent models cannot be utilized to study Lactisole's systemic effects; researchers must rely on humanized TAS1R3 transgenic models or human-derived cell lines.

G Lactisole (-)-Lactisole (TAS1R3 NAM) TAS1R3 Human TAS1R3 TMD (Transmembrane Domain) Lactisole->TAS1R3 Allosteric Binding Sweet TAS1R2/TAS1R3 (Sweet Receptor) TAS1R3->Sweet Umami TAS1R1/TAS1R3 (Umami Receptor) TAS1R3->Umami Pancreas Pancreatic β-cells Reduced GSIS & Cdc42 TAS1R3->Pancreas Extra-oral Brain Glioblastoma Impaired Glucose Uptake TAS1R3->Brain Extra-oral Oral Oral Cavity Taste Inhibition Sweet->Oral Umami->Oral

Fig 1: Pleiotropic pathways modulated by (-)-Lactisole via human TAS1R3 receptor inhibition.

The Extra-Oral Frontier: Systemic "Off-Target" Effects

The designation of extra-oral TAS1R3 interactions as "off-target" is a historical artifact; these receptors are integral to systemic nutrient sensing and metabolic homeostasis.

Pancreatic β-Cells and Insulin Secretion

In human pancreatic islets, TAS1R3 functions as a critical glucose sensor independent of the classical ATP-sensitive potassium channel pathway. Application of (-)-Lactisole (1 mM) significantly attenuates glucose-stimulated insulin secretion (GSIS)[4]. Mechanistically, TAS1R3 inhibition by Lactisole suppresses Src family tyrosine kinase signaling and downregulates the activation of the small GTPase Cdc42, which is essential for the cytoskeletal remodeling required for insulin granule exocytosis[4].

Oncological Metabolism: Glioblastoma and the Warburg Effect

Metabolic reprogramming is a hallmark of aggressive malignancies. Glioblastoma cells (e.g., U-87MG, SNB-19) and tongue squamous cell carcinoma cells (UPCI-SCC-154) upregulate TAS1R3 to maximize glucose scavenging in nutrient-depleted tumor microenvironments[5]. Treatment with (-)-Lactisole impairs glucose uptake and reduces L-lactate production, effectively disrupting the Warburg effect[5]. Furthermore, TAS1R3 inhibition consistently reduces cell viability and migratory capacity, highlighting Lactisole as a potential scaffold for novel metabolic oncology therapeutics[5].

Quantitative Data Summaries

The following table synthesizes the pharmacodynamic profile of (-)-Lactisole across various human cell types and target systems.

Target SystemCell / Tissue TypeLactisole ConcentrationPrimary Pharmacodynamic EffectReference
Sweet Taste Receptor HEK-293T (hTAS1R2/3)1.0 - 1.25 mMInhibition of sucrose/aspartame-induced Ca²⁺ release[6]
Umami Taste Receptor HEK-293T (hTAS1R1/3)1.0 - 1.25 mMInhibition of L-glutamate-induced Ca²⁺ release[6]
Pancreatic β-cells Human Islets / EndoC-βH51.0 mMAttenuation of GSIS and Cdc42 GTPase activation[4]
Glioblastoma U-87MG, SNB-191.0 - 5.0 mMReduction of glucose uptake, migration, and viability[5]
Tongue Carcinoma UPCI-SCC-1541.0 - 5.0 mMDisruption of L-lactate production and proliferation[5]

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They embed critical controls directly into the workflow to isolate Lactisole's specific NAM activity from generalized cellular artifacts.

Protocol 1: In Vitro Calcium Imaging Assay for TAS1R3 NAM Activity
  • Step 1: Cell Preparation & Transfection: Seed HEK-293T cells (which lack endogenous sweet receptors) at 15,000 cells/well. Co-transfect with human TAS1R2, TAS1R3, and a Gα15 chimera.

    • Causality: Native GPCR coupling to gustducin is inefficient in HEK cells. Gα15 is a promiscuous G-protein that forcefully couples the receptor to the Phospholipase C (PLC) pathway, enabling robust, measurable intracellular calcium release[6].

  • Step 2: Dye Loading: Incubate cells with 5 μM Fluo-3 or Fluo-4 AM calcium indicator for 1 hour at room temperature.

  • Step 3: Lactisole Pre-incubation: Introduce 1.25 mM (-)-Lactisole 15 minutes prior to stimulation to allow the NAM to equilibrate within the T1R3-TMD binding pockets.

  • Step 4: Receptor Stimulation & Self-Validation: Challenge the cells with 300 mM sucrose. In parallel wells, challenge with 10 nM isoproterenol (an agonist for endogenous β2-adrenergic receptors).

    • Validation: If Lactisole inhibits sucrose-induced calcium spikes but leaves isoproterenol-induced spikes intact, the system proves that Lactisole is a specific TAS1R3 NAM, not a general GPCR inhibitor or a cytotoxic agent[6].

  • Step 5: Fluorometric Quantification: Measure fluorescence (480-nm excitation / 535-nm emission) and normalize to the response of a calcium ionophore (e.g., ionomycin).

Workflow Step1 Cell Prep (HEK293T + Gα15) Step2 Pre-incubation (Lactisole 1.25 mM) Step1->Step2 Step3 Stimulation (Sucrose/Isoproterenol) Step2->Step3 Step4 Quantification (Fluo-4 Ca2+ Imaging) Step3->Step4

Fig 2: Self-validating calcium imaging workflow for quantifying TAS1R3 allosteric modulation.

Protocol 2: Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS) Assay
  • Step 1: Islet Recovery: Culture isolated human pancreatic islets overnight in standard RPMI-1640 to recover from isolation stress.

  • Step 2: Starvation Phase: Incubate islets in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (2.8 mM glucose) for 1 hour to establish a baseline secretory state.

  • Step 3: Lactisole Pre-incubation: Add 1.0 mM (-)-Lactisole to the buffer for 20 minutes prior to the glucose challenge[4].

  • Step 4: Glucose Challenge: Expose the islets to stimulatory glucose concentrations (16.7 mM to 20 mM) for 45–60 minutes. Collect the supernatant.

  • Step 5: Insulin Extraction & Self-Validation: Lysis the remaining islets using an acid-ethanol solution to extract total intracellular insulin.

    • Validation: Secreted insulin measured via ELISA must be normalized against the total intracellular insulin content. This self-validating step ensures that any observed decrease in GSIS is strictly due to Lactisole's inhibition of the secretory machinery (via Cdc42 attenuation), rather than artifacts like variations in islet β-cell mass or compound-induced cytotoxicity[4].

Sources

Exploratory

Preliminary Screening of (-)-2-(4-Methoxyphenoxy)propanoic Acid in Human Taste Receptor Assays: A Technical Guide

Executive Summary & Mechanistic Grounding (-)-2-(4-Methoxyphenoxy)propanoic acid, commonly recognized as the (S)-enantiomer of Lactisole, is a highly selective, broad-spectrum negative allosteric modulator (NAM) of the h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

(-)-2-(4-Methoxyphenoxy)propanoic acid, commonly recognized as the (S)-enantiomer of Lactisole, is a highly selective, broad-spectrum negative allosteric modulator (NAM) of the human sweet taste receptor. In early-stage drug discovery and flavor modulation profiling, screening this compound requires a precise understanding of its unique pharmacological mechanism.

Unlike orthosteric sweeteners (e.g., sucrose, aspartame) that bind to the extracellular Venus Flytrap Domain (VFD) of the receptor, (S)-Lactisole exerts its inhibitory effect by docking deep within the seven-transmembrane domain (TMD) of the T1R3 subunit [1].

The Causality of Species Specificity: A critical mechanistic insight for assay development is that Lactisole’s inhibitory effect is strictly specific to humans and other primates. Rodent T1R3 lacks the critical amino acid residues (specifically within transmembrane helices 3, 5, and 6) required for Lactisole binding [1]. Therefore, any screening assay must utilize heterologously expressed human T1R2/T1R3 (hT1R2/hT1R3) constructs; wild-type murine models will yield false-negative inhibition data.

Mechanism Sweetener Orthosteric Agonist (e.g., Sucralose) T1R2 hT1R2 Subunit (VFD Binding) Sweetener->T1R2 Activates T1R3 hT1R3 Subunit (TMD Allosteric Site) T1R2->T1R3 Heterodimerization G16 Gα16-gust44 Chimeric G-Protein T1R3->G16 Signal Transduction Lactisole (S)-Lactisole (NAM) Lactisole->T1R3 Stabilizes Inactive State PLC PLC-β Activation G16->PLC Ca Intracellular Ca2+ Release PLC->Ca via IP3

T1R2/T1R3 signaling pathway and the allosteric inhibition mechanism by (S)-Lactisole.

Assay Design & Rationale

To quantitatively profile (S)-Lactisole, we employ a high-throughput intracellular calcium mobilization assay using HEK293 cells.

Why HEK293 cells? HEK293 cells inherently lack endogenous sweet taste receptors, providing a clean background. However, they also lack gustducin, the native G-protein required for taste signal transduction.

The Chimeric G-Protein Solution: To bridge this gap, we co-transfect a chimeric G-protein, Gα16-gust44. This chimera fuses the receptor-coupling domain of gustducin (the last 44 amino acids) with the effector-coupling domain of Gα16 [2]. This forces the hT1R2/hT1R3 receptor to couple to the Phospholipase C-beta (PLC-β) pathway, converting a taste receptor binding event into a robust, easily measurable intracellular calcium ( Ca2+ ) release [3].

Self-Validating Experimental Protocol

A reliable screening protocol must be self-validating. The following step-by-step methodology incorporates internal controls to differentiate true T1R3 antagonism from artifactual fluorescence quenching or off-target G-protein inhibition.

Phase 1: Cell Culture & Transfection
  • Seeding: Seed HEK293 cells at a density of 2×104 cells/well in a 384-well poly-D-lysine coated black-wall, clear-bottom plate.

  • Transfection: After 24 hours, transiently co-transfect the cells with plasmids encoding hT1R2, hT1R3, and Gα16-gust44 using a liposomal transfection reagent. Incubate for 24-48 hours at 37°C in 5% CO2​ .

Phase 2: Dye Loading
  • Washing: Wash cells with Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4).

  • Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid (to inhibit dye efflux) in Assay Buffer for 1 hour at 37°C.

  • Clearance: Wash the cells three times to remove extracellular dye.

Phase 3: Compound Addition & FLIPR Execution

Causality of Pre-incubation: (S)-Lactisole must be pre-incubated before the agonist. Because it binds to the TMD, pre-incubation allows the compound to penetrate the local lipid environment and lock the receptor in an inactive conformation prior to the rapid orthosteric binding of the agonist. 6. Antagonist Pre-incubation: Inject varying concentrations of (S)-Lactisole (0.1 mM to 10 mM) into the wells. Include a vehicle-only negative control. Incubate for 15 minutes. 7. Baseline Read: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds. 8. Agonist Stimulation: Inject an EC80​ concentration of a known agonist (e.g., 1 mM Sucralose or 100 mM Sucrose). 9. Specificity Control (Crucial): In parallel wells, stimulate endogenous β2​ -adrenergic receptors with 10 nM isoproterenol in the presence of Lactisole. If Lactisole inhibits this response, it indicates off-target G-protein toxicity rather than specific T1R3 antagonism [3]. 10. Data Acquisition: Monitor peak fluorescence (excitation 488 nm, emission 525 nm) for 60 seconds post-injection.

Workflow Seed 1. Transfect HEK293 (hT1R2/hT1R3/G16-gust44) Dye 2. Load Fluo-4 AM & Wash Seed->Dye Incubate 3. Pre-incubate with (S)-Lactisole (15 min) Dye->Incubate Control 4. Specificity Check (Isoproterenol Control) Incubate->Control Parallel Assay Stimulate 5. Inject Agonist (e.g., Sucralose) Incubate->Stimulate Measure 6. FLIPR Readout (Peak RFU) Stimulate->Measure

High-throughput calcium mobilization assay workflow with built-in specificity validation.

Quantitative Profiling & Data Interpretation

The inhibitory potency of (S)-Lactisole is dependent on the specific orthosteric agonist used, due to the allosteric nature of the inhibition. Furthermore, stereochemistry is paramount; the (R)-enantiomer is virtually inactive at the receptor [2].

The table below summarizes the expected quantitative profile of Lactisole enantiomers against common sweet taste agonists in a standard HEK293 calcium mobilization assay.

Table 1: Comparative IC50​ Profiling of Lactisole Enantiomers
Orthosteric AgonistAgonist Conc.(S)-Lactisole IC50​ (mM)(R)-Lactisole IC50​ (mM)Mechanistic Interaction Note
Sucrose 100 mM0.8 – 1.2> 10.0 (Inactive)Agonist binds T1R2 VFD; pure NAM effect.
Aspartame 1 mM0.9 – 1.5> 10.0 (Inactive)Agonist binds T1R2 VFD; pure NAM effect.
Sucralose 1 mM1.0 – 1.8> 10.0 (Inactive)Agonist binds T1R2 VFD; pure NAM effect.
Cyclamate 10 mMComplex / ShiftedN/ACyclamate also binds the T1R3 TMD; competitive allosteric interplay occurs [2].

Data Analysis Best Practices: When calculating the IC50​ , normalize the peak Relative Fluorescence Units (RFU) of the Lactisole-treated wells against the vehicle-treated positive control (set as 100% activation). Fit the dose-response data using a four-parameter logistic non-linear regression model. Ensure that the isoproterenol control wells maintain >95% of their baseline signal; any significant drop invalidates the plate due to suspected compound cytotoxicity or non-specific G-protein uncoupling.

References

  • Jiang, P., Cui, M., Zhao, B., Liu, Z., Snyder, L. A., Benard, L. M., Osman, R., Margolskee, R. F., & Max, M. (2005). "Lactisole Interacts with the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste." Journal of Biological Chemistry. URL:[Link]

  • Nakagita, T., Ishida, A., Matsuya, T., Kobayashi, T., Narukawa, M., Hirokawa, T., & Misaka, T. (2019). "Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor." PLOS ONE. URL:[Link]

  • Li, X., Staszewski, L., Xu, H., Durick, K., Zoller, M., & Adler, E. (2002). "Human receptors for sweet and umami taste." Proceedings of the National Academy of Sciences. URL:[Link]

Protocols & Analytical Methods

Method

In Vitro Assay Protocols for 2-(4-Methoxyphenoxy)propanoic acid, (-)-: A Guide for Researchers

Introduction: Unveiling the Herbicidal Action of 2-(4-Methoxyphenoxy)propanoic acid, (-)- 2-(4-Methoxyphenoxy)propanoic acid, particularly its (-)- enantiomer, is a potent herbicidal agent belonging to the aryloxyphenoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Herbicidal Action of 2-(4-Methoxyphenoxy)propanoic acid, (-)-

2-(4-Methoxyphenoxy)propanoic acid, particularly its (-)- enantiomer, is a potent herbicidal agent belonging to the aryloxyphenoxypropionate class of compounds. Its primary mode of action is the selective inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway of graminaceous plants (grasses)[1]. This specific targeting makes it an effective tool for controlling grass weeds in broadleaf crops. Understanding the in vitro effects of this compound is paramount for herbicide discovery, mechanism of action studies, and the development of resistant crop varieties. This guide provides detailed protocols for in vitro assays to characterize the biological activity of 2-(4-Methoxyphenoxy)propanoic acid, (-)-.

Mechanism of Action: Disrupting Fatty Acid Synthesis

The herbicidal efficacy of 2-(4-Methoxyphenoxy)propanoic acid, (-)- stems from its ability to bind to and inhibit the carboxyltransferase (CT) domain of the ACCase enzyme in susceptible grass species. ACCase catalyzes the first committed step in de novo fatty acid synthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. Malonyl-CoA is an essential building block for the elongation of fatty acid chains, which are fundamental components of cell membranes and energy storage molecules[2].

By inhibiting ACCase, 2-(4-Methoxyphenoxy)propanoic acid, (-)- effectively halts the production of new fatty acids. This leads to a cascade of downstream effects, including the disruption of cell membrane integrity, cessation of cell division and growth, and ultimately, plant death[1][3]. The selectivity of this herbicide arises from structural differences in the ACCase enzyme between grasses and broadleaf plants, rendering the latter less susceptible to its inhibitory effects[3].

Mechanism_of_Action 2-(4-Methoxyphenoxy)propanoic acid, (-)- 2-(4-Methoxyphenoxy)propanoic acid, (-)- ACCase (grasses) ACCase (grasses) 2-(4-Methoxyphenoxy)propanoic acid, (-)-->ACCase (grasses) Inhibits Fatty Acid Synthesis Fatty Acid Synthesis ACCase (grasses)->Fatty Acid Synthesis Blocks Cell Membrane Integrity Cell Membrane Integrity Fatty Acid Synthesis->Cell Membrane Integrity Disrupts Plant Growth Plant Growth Cell Membrane Integrity->Plant Growth Halts Plant Death Plant Death Plant Growth->Plant Death Leads to

Caption: Mechanism of action of 2-(4-Methoxyphenoxy)propanoic acid, (-)-.

Application Note 1: In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This assay directly measures the inhibitory effect of 2-(4-Methoxyphenoxy)propanoic acid, (-)- on ACCase activity. A non-radioactive, colorimetric method using malachite green is described, which is suitable for high-throughput screening[1][4]. The assay quantifies the inorganic phosphate (Pi) produced from the ATP hydrolysis that occurs during the carboxylation of acetyl-CoA.

Protocol: Malachite Green Colorimetric ACCase Inhibition Assay

ACCase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme_Extraction 1. Extract ACCase from susceptible plant tissue Reagent_Prep 2. Prepare assay buffer and inhibitor solutions Enzyme_Extraction->Reagent_Prep Incubation 3. Incubate enzyme with inhibitor Reagent_Prep->Incubation Initiation 4. Initiate reaction with Acetyl-CoA Incubation->Initiation Termination 5. Stop reaction with Malachite Green solution Initiation->Termination Measurement 6. Measure absorbance at 630 nm Termination->Measurement Analysis 7. Calculate % inhibition and IC50 Measurement->Analysis

Caption: Workflow for the in vitro ACCase inhibition assay.

Materials:

  • Plant Tissue: Young, actively growing leaves of a susceptible grass species (e.g., Alopecurus myosuroides, Digitaria ciliaris)[5][6].

  • ACCase Extraction Buffer: 0.1 M Tricine-HCl (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA[4].

  • Assay Buffer: 0.1 M Tricine-HCl (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA, 120 mM NaHCO₃, 25 mM ATP[4].

  • Inhibitor Stock Solution: 2-(4-Methoxyphenoxy)propanoic acid, (-)- dissolved in DMSO.

  • Substrate: Acetyl-CoA lithium salt.

  • Malachite Green Solution: Prepare as described by Basak et al. (2022)[4]. Mix 5 ml of malachite green stock solution with 1.44 ml of 8.5 mM ammonium molybdate and 0.104 ml of 10% Triton-X.

  • Phosphate Standard: Inorganic phosphate standard for generating a standard curve.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh or frozen plant tissue in ice-cold ACCase Extraction Buffer[7].

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant containing the crude enzyme extract.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well microplate, add 25 µl of the enzyme extract to each well.

    • Add 25 µl of a series of concentrations of 2-(4-Methoxyphenoxy)propanoic acid, (-)- (e.g., 0, 0.1, 1, 10, 100, 1000 µM) to the respective wells. Include a no-inhibitor control (DMSO vehicle).

    • Add 150 µl of Assay Buffer to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Reaction and Measurement:

    • Initiate the reaction by adding 25 µl of acetyl-CoA (final concentration 4.5 mM) to each well[4].

    • Incubate the plate at room temperature for 30 minutes.

    • Stop the reaction by adding 25 µl of the Malachite Green Solution to each well.

    • Incubate for 15-20 minutes at room temperature to allow for color development.

    • Measure the absorbance at 630 nm using a microplate reader[4].

  • Data Analysis:

    • Generate a phosphate standard curve to convert absorbance values to the amount of Pi produced.

    • Calculate the percentage of ACCase inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Compound Susceptible Species Resistant Species
2-(4-Methoxyphenoxy)propanoic acid, (-)- Low IC₅₀High IC₅₀
Control Herbicide (e.g., Clethodim) Low IC₅₀Variable IC₅₀

Application Note 2: Assessment of Herbicide-Induced Oxidative Stress in Plant Cell Suspension Cultures

Herbicidal activity often leads to secondary effects, including the generation of reactive oxygen species (ROS) as a result of cellular stress. This protocol describes the use of a plant cell suspension culture as a model system to quantify ROS production upon treatment with 2-(4-Methoxyphenoxy)propanoic acid, (-)- using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA)[8][9].

Protocol 1: Establishment and Maintenance of Plant Cell Suspension Cultures

Cell_Culture_Workflow Explant_Sterilization 1. Sterilize plant explants Callus_Induction 2. Induce callus on solid medium Explant_Sterilization->Callus_Induction Suspension_Initiation 3. Transfer callus to liquid medium Callus_Induction->Suspension_Initiation Subculturing 4. Maintain and subculture suspension Suspension_Initiation->Subculturing

Caption: Workflow for establishing plant cell suspension cultures.

Materials:

  • Explant Source: Seeds or young seedlings of a suitable plant species (e.g., Arabidopsis thaliana, tobacco).

  • Sterilization Solution: 70% ethanol, 10% commercial bleach.

  • Callus Induction Medium (CIM): Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators (e.g., 2,4-D, kinetin) and solidified with agar.

  • Liquid Suspension Culture Medium (SCM): MS medium with the same composition as CIM but without agar.

  • Sterile culture flasks, petri dishes, and other equipment.

  • Orbital shaker.

Procedure:

  • Explant Sterilization:

    • Surface sterilize seeds or explants by rinsing with 70% ethanol followed by immersion in 10% bleach solution and several rinses with sterile distilled water[10].

  • Callus Induction:

    • Place the sterilized explants on CIM plates.

    • Incubate in the dark at 25°C to promote callus formation.

  • Initiation of Suspension Culture:

    • Transfer friable callus to a flask containing liquid SCM.

    • Place the flask on an orbital shaker (120-130 rpm) in the dark at 25°C[11][12].

  • Maintenance and Subculturing:

    • Subculture the cells weekly by transferring a portion of the cell suspension to fresh SCM[10].

Protocol 2: In Vitro Reactive Oxygen Species (ROS) Assay

Materials:

  • Established plant cell suspension culture.

  • 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) stock solution: Dissolved in DMSO.

  • Assay Buffer: Phosphate-buffered saline (PBS) or culture medium without phenol red.

  • Positive Control: Hydrogen peroxide (H₂O₂).

  • 96-well black, clear-bottom microplate.

  • Fluorescence microplate reader.

Procedure:

  • Cell Preparation:

    • Transfer a known volume of the cell suspension to a 96-well plate. Allow the cells to settle.

  • Staining:

    • Carefully remove the culture medium and wash the cells with Assay Buffer.

    • Add 100 µl of DCF-DA working solution (typically 10-50 µM in Assay Buffer) to each well[13].

    • Incubate for 30-60 minutes at 37°C in the dark[8].

  • Treatment:

    • Remove the DCF-DA solution and wash the cells with Assay Buffer.

    • Add 100 µl of Assay Buffer containing various concentrations of 2-(4-Methoxyphenoxy)propanoic acid, (-)- to the wells.

    • Include a positive control (H₂O₂) and a no-treatment control.

  • Measurement:

    • Incubate for the desired treatment time.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm[8].

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Express the results as a fold change in fluorescence relative to the no-treatment control.

Treatment Expected ROS Level
Control Basal
2-(4-Methoxyphenoxy)propanoic acid, (-)- Increased
H₂O₂ (Positive Control) High

Application Note 3: Evaluation of Mitochondrial Membrane Potential Disruption

The disruption of cellular energy metabolism is another potential consequence of herbicide action. This protocol outlines a method to assess changes in mitochondrial membrane potential (ΔΨm) in plant cells treated with 2-(4-Methoxyphenoxy)propanoic acid, (-)- using the fluorescent probe JC-1[14][15]. JC-1 is a ratiometric dye that exhibits a shift in fluorescence emission from red to green as the mitochondrial membrane depolarizes.

Protocol: Mitochondrial Membrane Potential Assay with JC-1

MMP_Assay_Workflow Cell_Treatment 1. Treat plant cells with inhibitor JC1_Staining 2. Incubate cells with JC-1 dye Cell_Treatment->JC1_Staining Washing 3. Wash cells to remove excess dye JC1_Staining->Washing Fluorescence_Measurement 4. Measure red and green fluorescence Washing->Fluorescence_Measurement Data_Analysis 5. Calculate red/green fluorescence ratio Fluorescence_Measurement->Data_Analysis

Sources

Application

Application Notes &amp; Protocols: Dosing Guidelines for (-)-2-(4-Methoxyphenoxy)propanoic Acid in Pancreatic Beta-Cell Research

Introduction: A Novel Modulator of Insulin Secretion (-)-2-(4-Methoxyphenoxy)propanoic acid, a specific enantiomer of a phenoxyalkanoic acid derivative, is emerging as a compound of significant interest in metabolic rese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Modulator of Insulin Secretion

(-)-2-(4-Methoxyphenoxy)propanoic acid, a specific enantiomer of a phenoxyalkanoic acid derivative, is emerging as a compound of significant interest in metabolic research. Its structural similarity to known agonists of Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40), positions it as a potential therapeutic agent for type 2 diabetes.[1] FFA1 is predominantly expressed in pancreatic beta-cells and plays a crucial role in amplifying glucose-stimulated insulin secretion (GSIS) in the presence of fatty acids.[2]

The primary mechanism involves the binding of a ligand to FFA1, which couples to the Gq alpha subunit of a heterotrimeric G protein. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca²⁺ concentration potentiates the exocytosis of insulin-containing granules, but critically, only under hyperglycemic conditions. This glucose-dependent activity makes FFA1 agonists an attractive therapeutic strategy, as they are less likely to cause hypoglycemia.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of (-)-2-(4-Methoxyphenoxy)propanoic acid for pancreatic beta-cell research, covering essential protocols from initial in vitro validation to in vivo efficacy studies.

FFA1_Signaling_Pathway cluster_cytosol Cytosol MOPA (-)-2-(4-Methoxyphenoxy) propanoic acid FFA1 FFA1/GPR40 MOPA->FFA1 Binds Gq Gq FFA1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca_Cytosol ↑ [Ca²⁺]i ER->Ca_Cytosol Releases Ca²⁺ Ca_ER Ca²⁺ InsulinVesicle Insulin Granule Ca_Cytosol->InsulinVesicle Triggers Exocytosis InsulinRelease Insulin Secretion (Potentiated) InsulinVesicle->InsulinRelease

Caption: FFA1/GPR40 signaling pathway potentiating insulin secretion.

Preliminary Considerations & Compound Preparation

Scientific rigor begins with proper handling and preparation of the investigational compound.

  • Compound Procurement & Purity: Obtain (-)-2-(4-Methoxyphenoxy)propanoic acid from a reputable supplier. Ensure the certificate of analysis (CoA) confirms high purity (e.g., >98% by HPLC) and correct stereochemistry.

  • Solubility Testing: The compound is an acid and may have limited aqueous solubility. Initial solubility tests are critical. Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol.

    • Causality: Using an organic solvent like DMSO is necessary for many small molecules. However, the final concentration of the solvent in the cell culture medium must be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity or off-target effects.

  • Stock Solution Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light.

In Vitro Application Protocols

In vitro studies are essential to determine the compound's direct effects on beta-cell viability and function. Isolated pancreatic islets from rodents or humans, or beta-cell lines like MIN-6 and EndoC-βH5, are appropriate models.[3]

Protocol: Beta-Cell Viability Assay

Objective: To determine the non-toxic concentration range of the compound. This is a mandatory first step before any functional assay.

Principle: Metabolic assays, such as those using resazurin (e.g., PrestoBlue) or tetrazolium salts (MTS/MTT), measure the reductive capacity of viable cells.[4] A decrease in metabolic activity is indicative of cytotoxicity.

Step-by-Step Methodology:

  • Cell Plating: Seed beta-cells (e.g., MIN-6) or place isolated islets into a 96-well plate at a predetermined density and allow them to adhere/recover overnight.[5]

  • Compound Dilution: Prepare a serial dilution of (-)-2-(4-Methoxyphenoxy)propanoic acid in the appropriate culture medium. A wide concentration range is recommended for the initial screen (e.g., 1 nM to 100 µM).

  • Controls:

    • Negative Control: Vehicle (e.g., 0.1% DMSO) only. This represents 100% viability.

    • Positive Control: A known cytotoxic agent (e.g., 0.5 µM staurosporine) to ensure the assay can detect cell death.[3]

  • Treatment: Replace the medium in the wells with the medium containing the compound dilutions or controls.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24-72 hours) at 37°C and 5% CO₂.

  • Assay Performance: Add the viability reagent (e.g., resazurin-based) to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Read the fluorescence or absorbance using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control and plot cell viability (%) against compound concentration to determine the concentration at which 50% of cells are non-viable (IC₅₀). Functional assays should be conducted at concentrations well below the IC₅₀.

Protocol: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To assess the compound's ability to potentiate glucose-stimulated insulin secretion.

Principle: This assay measures the amount of insulin secreted by beta-cells in response to low and high glucose concentrations, with and without the test compound.[6] An effective FFA1 agonist will significantly increase insulin secretion at high glucose but have minimal effect at low glucose.

Step-by-Step Methodology:

  • Cell/Islet Preparation: Plate cells or islets as for the viability assay and allow them to recover. For islets, use approximately 5-10 size-matched islets per replicate.[7]

  • Pre-incubation (Starvation): Gently wash the cells/islets with a Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low glucose concentration (e.g., 2.2-2.8 mM).[6] Incubate in this buffer for 1-2 hours at 37°C to bring insulin secretion to a basal level.

  • Basal Secretion (Low Glucose): Replace the pre-incubation buffer with fresh low-glucose KRBH buffer containing either the vehicle or the test compound at the desired concentration. Incubate for 1 hour at 37°C.

  • Sample Collection 1: At the end of the incubation, carefully collect the supernatant (which contains the secreted insulin) and store it at -20°C for later analysis.

  • Stimulated Secretion (High Glucose): Immediately add high-glucose KRBH buffer (e.g., 16.7-20 mM) containing the same vehicle or compound concentration to the same wells.[8] Incubate for another 1 hour at 37°C.

  • Sample Collection 2: Collect the supernatant and store at -20°C.

  • Insulin Content: Lyse the cells/islets with acid-ethanol to extract the total remaining insulin content.[7] This is crucial for normalizing the secreted insulin data.

  • Quantification: Measure insulin concentrations in all collected samples using a validated method such as an ELISA or RIA kit.

  • Data Analysis: Express secreted insulin as a percentage of total insulin content. Calculate the Stimulation Index (SI) = (Insulin secreted at high glucose) / (Insulin secreted at low glucose) for both vehicle and compound-treated groups.

Data Presentation: In Vitro Dosing

Parameter Suggested Starting Range Rationale
Viability Screen (IC₅₀) 1 nM - 100 µM A broad range to identify the toxicity threshold.
GSIS Assay (EC₅₀) 10 nM - 10 µM Based on typical potencies of FFA1 agonists.[1]

| Vehicle Control | 0.1% DMSO (or equivalent) | Standard concentration to minimize solvent effects. |

In Vivo Application Protocols

In vivo studies are necessary to evaluate the compound's efficacy in a complex physiological system.

InVivo_Workflow start Select Animal Model (e.g., C57BL/6 mice) formulation Develop Dosing Formulation (Vehicle Selection, Solubility) start->formulation pk_study Preliminary PK Study (Determine Cmax, T1/2) formulation->pk_study Optional but Recommended ogtt Oral Glucose Tolerance Test (OGTT) formulation->ogtt pk_study->ogtt Informs Dosing Time data_analysis Data Analysis (Glucose AUC) ogtt->data_analysis conclusion Efficacy Assessment data_analysis->conclusion

Caption: General experimental workflow for an in vivo study.

Animal Models & Dosing Formulation
  • Animal Models: C57BL/6J mice are standard. To model insulin resistance, mice can be fed a high-fat diet for 8-12 weeks.[9] Genetically diabetic models (e.g., db/db mice) can also be used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Formulation: The compound must be formulated in a vehicle suitable for the chosen administration route. For oral gavage (PO), a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in an appropriate vehicle is common. For intraperitoneal (IP) injection, the solution must be sterile and isotonic.[10]

Protocol: Oral Glucose Tolerance Test (OGTT)

Objective: To determine if the compound improves glucose disposal in response to a glucose challenge.

Principle: An OGTT measures the body's ability to clear a glucose load from the blood.[11] Improved glucose tolerance in compound-treated animals compared to vehicle-treated animals suggests enhanced insulin secretion and/or sensitivity.

Step-by-Step Methodology:

  • Acclimation & Fasting: Acclimate animals to handling. Before the test, fast the animals for 5-6 hours (for mice) to establish a baseline glucose level.[11] Water should be available ad libitum.

  • Baseline Blood Sample (t=0): Take a small blood sample from the tail vein to measure baseline blood glucose.

  • Compound Administration: Administer the compound or vehicle via the chosen route (e.g., oral gavage). The timing should be based on the compound's pharmacokinetic profile (e.g., 30-60 minutes before the glucose challenge).

  • Glucose Challenge: Administer a bolus of D-glucose solution (typically 1-2 g/kg body weight) via oral gavage.[11][12]

  • Serial Blood Sampling: Collect blood samples from the tail vein at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Measure blood glucose at each time point using a calibrated glucometer.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the total Area Under the Curve (AUC) for the glucose excursion. A statistically significant reduction in AUC in the compound-treated group indicates improved glucose tolerance.

Data Presentation: In Vivo Dosing Parameters

Route Max Volume (Adult Mouse) Needle/Gavage Size Rationale
Oral (PO) < 10 mL/kg 20-22 G (with ball tip) Standard for oral administration, minimizes risk of esophageal injury.[10]
Intraperitoneal (IP) < 2-3 mL 25-27 G Ensures proper delivery into the peritoneal cavity without harming organs.[10]

| Intravenous (IV) | < 0.2 mL | 27-30 G | For direct systemic delivery, often used in PK studies.[10] |

Conclusion & Future Directions

The protocols outlined in these notes provide a robust framework for evaluating the therapeutic potential of (-)-2-(4-Methoxyphenoxy)propanoic acid in pancreatic beta-cell research. Initial characterization should focus on establishing a safe therapeutic window through viability assays, followed by functional validation using GSIS assays. Positive in vitro results should then be translated to in vivo models, with the OGTT serving as a key efficacy endpoint. Further studies could explore the compound's long-term effects on beta-cell mass, its potential to prevent beta-cell apoptosis,[13][14] and the detailed molecular interactions with the FFA1 receptor.

References

  • Sun, J., et al. (2021). Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. STAR Protocols. [Link]

  • Spigelman, A. (2019). Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets. protocols.io. [Link]

  • Spigelman, A. F., et al. (2020). Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets v3. ResearchGate. [Link]

  • Kitzmann, J. P., et al. (2018). A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay. Islets. [Link]

  • Bio-protocol. Glucose-stimulated insulin secretion (GSIS) assay. Bio-protocol. [Link]

  • Diez, J., et al. (2023). Protocol for high-throughput viability screening and gene expression of human EndoC-βH5 β cells and pancreatic islets. STAR Protocols. [Link]

  • Sarkar, S. A., et al. (2001). Pancreatic islet-cell viability, functionality and oxidative status remain unaffected at pharmacological concentrations of commonly used antibiotics in vitro. Journal of Biosciences. [Link]

  • Kim, J. W., & Yoon, K. H. (2014). Therapeutic Approaches for Preserving or Restoring Pancreatic β-Cell Function and Mass. Diabetes & Metabolism Journal. [Link]

  • Stancic, A., et al. (2015). CXCL12 overexpression considerably improves insulin expression and viability of isolated rat islet cells and Rin-5F pancreatic β-cells after hydrogen peroxide treatment. ResearchGate. [Link]

  • Pereira, S., et al. (2023). In vivo techniques for assessment of insulin sensitivity and glucose metabolism. The Journal of Endocrinology. [Link]

  • Creative Biolabs. Rodent In Vivo PK Service. Creative Biolabs. [Link]

  • Zhou, Y., et al. (2015). Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (2018). Islet viability. (A) Islet viability after 24 h culture and (B) representative images. ResearchGate. [Link]

  • Chen, Y., & Huang, H. (2023). Research progress on the mechanism of beta-cell apoptosis in type 2 diabetes mellitus. Frontiers in Endocrinology. [Link]

  • Pizarro-Delgado, J., et al. (2021). Targeting pancreatic beta cell death in type 2 diabetes by polyphenols. International Journal of Molecular Sciences. [Link]

  • Google Patents. (2001). Propionic acid derivatives and their use in the treatment of diabetes and obesity.
  • Pacini, G. (2013). Methods and Models for Metabolic Assessment in Mice. Journal of Diabetes Science and Technology. [Link]

  • Almaca, J., et al. (2020). Delivery of therapeutic agents and cells to pancreatic islets: Towards a new era in the treatment of diabetes. Advanced Drug Delivery Reviews. [Link]

  • Adisakwattana, S. (2018). Action of Phytochemicals on Insulin Signaling Pathways Accelerating Glucose Transporter (GLUT4) Protein Translocation. Molecules. [Link]

  • Rabinovitch, A., et al. (1982). Novel effects of insulin secretagogues on capacitation of insulin release and survival of cultured pancreatic islets. The Journal of Clinical Investigation. [Link]

  • Welters, H. J., et al. (2006). Mechanisms involved in the cytotoxic and cytoprotective actions of saturated versus monounsaturated long-chain fatty acids in pancreatic β-cells. The Journal of Endocrinology. [Link]

  • Oncohema Key. (2017). Manipulation of Mouse Metabolism. Oncohema Key. [Link]

  • Vinogradov, A., et al. (2022). Monolayer whole adherent islets: A novel tool for studying drug-induced diabetic phenotypes in vitro. Heliyon. [Link]

  • Lee, M. K., et al. (2011). Mechanisms of p-methoxycinnamic acid-induced increase in insulin secretion. Planta Medica. [Link]

Sources

Method

Application Note: Advanced Solubilization and Handling Protocols for (-)-Lactisole in DMSO and Ethanol

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 2-(4-Methoxyphenoxy)propanoic acid, monosodium salt ((-)-Lactisole / na-PMP) Introduction & Pharmacological Context (-)-L...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 2-(4-Methoxyphenoxy)propanoic acid, monosodium salt ((-)-Lactisole / na-PMP)

Introduction & Pharmacological Context

(-)-Lactisole is a well-characterized, selective antagonist of the sweet taste receptor heterodimer T1R2/T1R3. Structurally, it is a double ether of hydroquinone, and its (S)-enantiomer is primarily responsible for its pharmacological activity[1]. By binding as a negative allosteric modulator to the transmembrane domain 3 (TMD3) of the T1R3 subunit, it effectively blocks receptor activation by both natural sugars and synthetic sweeteners[2],[3].

In modern drug development and metabolic research, (-)-Lactisole is heavily utilized to map the diverse signaling pathways of the T1R3 receptor, particularly its role in glucose-induced insulin secretion in pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells[2]. Because these cellular assays are highly sensitive to solvent toxicity, achieving precise, stable, and high-concentration stock solutions is a critical prerequisite for reproducible data.

Pathway Sweet Sweeteners Receptor T1R2/T1R3 Receptor Sweet->Receptor Activates Calcium Ca2+ Mobilization Receptor->Calcium Transduces Lactisole (-)-Lactisole Lactisole->Receptor Blocks TMD3 GLP1 GLP-1 / Insulin Calcium->GLP1 Triggers

Mechanism of (-)-Lactisole antagonizing T1R2/T1R3 to modulate GLP-1 and insulin secretion.

Physicochemical Properties & Solubility Profile

To design an optimal solubilization strategy, one must first understand the physicochemical boundaries of the compound. (-)-Lactisole is typically supplied as a crystalline monosodium salt (na-PMP)[2],[4].

Quantitative Solubility Data
Property / SolventValue / LimitMolar Equivalent (at max solubility)
Molecular Formula C₁₀H₁₁O₄ • NaN/A
Formula Weight 218.2 g/mol N/A
Appearance Crystalline solidN/A
DMSO Solubility ~10 mg/mL[2]~45.8 mM
Ethanol Solubility ~1 mg/mL[2]~4.58 mM
DMF Solubility ~20 mg/mL[2]~91.6 mM
PBS (pH 7.2) Solubility ~10 mg/mL[2],[4]~45.8 mM
Storage (Solid) -20°C[4]N/A (Stability ≥ 4 years)[4]

Solubilization Causality: The "Why" Behind the Method

As an Application Scientist, it is not enough to know how to dissolve a compound; understanding why specific techniques are employed ensures experimental integrity.

1. Why use the Monosodium Salt instead of the Free Acid? The free carboxylic acid form of 2-(4-methoxyphenoxy)propanoic acid exhibits poor aqueous solubility. Supplying the compound as a monosodium salt dramatically shifts its hydration dynamics, allowing it to reach up to 10 mg/mL in physiological buffers like PBS (pH 7.2)[2],[4]. This is crucial for in vitro assays where organic solvents must be entirely eliminated.

2. DMSO vs. Ethanol: Strategic Solvent Selection While (-)-Lactisole is soluble in both DMSO and Ethanol,2[2]. In cell culture, the final concentration of organic solvent must generally be kept below 0.1% (v/v) to prevent solvent-induced cytotoxicity or artifactual membrane permeabilization. By creating a highly concentrated 45.8 mM master stock in DMSO, researchers can achieve higher final dosing concentrations in the assay media without breaching the 0.1% solvent threshold. Ethanol is reserved for specialized in vivo formulations where DMSO is contraindicated, though it severely limits the maximum stock concentration.

3. The Necessity of Inert Gas Purging (-)-Lactisole contains a hydroquinone double-ether moiety[1]. Ethers and phenolic derivatives are susceptible to slow oxidative degradation when exposed to dissolved atmospheric oxygen over time.4[4], safeguarding the structural integrity of the compound during prolonged storage at -20°C.

4. The 24-Hour Aqueous Limit While organic solvent-free aqueous solutions can be prepared directly in PBS, 4[4]. Unbuffered or poorly buffered aqueous environments can experience pH drift; if the pH drops below the pKa of the propanoic acid group, the compound will revert to its free acid form and precipitate out of solution. Furthermore, aqueous solutions are prone to rapid microbial contamination.

Step-by-Step Self-Validating Protocols

The following protocols integrate self-validation checkpoints to ensure the physical state of the solution is definitively confirmed before application.

Workflow Solid (-)-Lactisole Solid Solvent Add DMSO or EtOH Solid->Solvent Purge Purge with Inert Gas Solvent->Purge Prevents oxidation Dissolve Vortex & Sonicate Purge->Dissolve Aqueous Dilute in Buffer Dissolve->Aqueous <0.1% Solvent Validate Visual Validation Aqueous->Validate Check precipitates

Step-by-step solubilization and self-validation workflow for (-)-Lactisole.

Protocol A: Preparation of a 10 mg/mL (45.8 mM) Master Stock in DMSO

Ideal for high-throughput screening and in vitro cell culture assays.

  • Solvent Preparation: Aliquot 1 mL of anhydrous, cell-culture grade DMSO into a sterile glass vial.

  • Degassing: Submerge a sterile needle attached to an Argon or Nitrogen line into the DMSO. Gently bubble the inert gas through the solvent for 3–5 minutes to displace dissolved oxygen[4].

  • Weighing: Equilibrate the (-)-Lactisole vial to room temperature (to prevent condensation). Weigh exactly 10.0 mg of the crystalline solid.

  • Dissolution: Add the 10 mg of (-)-Lactisole to the purged DMSO.

  • Agitation: Vortex the solution vigorously for 60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 2–3 minutes.

  • Self-Validation (The Tyndall Test): In a darkened room, shine a laser pointer through the vial.

    • Pass: The beam is invisible passing through the liquid (true solution).

    • Fail: The beam is visible as a solid line (colloidal suspension/micro-precipitates). Continue sonication or add a marginal volume of DMSO.

  • Storage: Aliquot into single-use amber vials, blanket the headspace with inert gas, seal tightly, and store at -20°C[4].

Protocol B: Preparation of a 1 mg/mL (4.58 mM) Working Stock in Ethanol

Ideal for specialized formulations where DMSO toxicity is a confounding variable.

  • Solvent Preparation: Aliquot 10 mL of absolute ethanol (≥99.5%) into a sterile vial. Purge with inert gas as described above.

  • Dissolution: Add 10.0 mg of (-)-Lactisole to the 10 mL of ethanol (final concentration: 1 mg/mL)[2].

  • Agitation: Vortex and sonicate until visually clear. Note that dissolution in ethanol may take slightly longer than in DMSO due to lower solubility limits.

  • Validation: Hold the vial against a stark black background under bright light to check for undissolved white crystals.

  • Storage: Store aliquots at -20°C, ensuring the caps are wrapped in Parafilm to prevent ethanol evaporation, which would inadvertently increase the stock concentration.

Protocol C: Aqueous Dilution & Delivery (Solvent-Free Alternative)

For assays requiring zero organic solvent background.

  • Buffer Selection: Use a physiological buffer such as PBS (pH 7.2)[2]. Do not use unbuffered water.

  • Direct Dissolution: Weigh 10.0 mg of (-)-Lactisole and add directly to 1 mL of PBS.

  • Agitation: Vortex extensively. The sodium salt facilitates rapid hydration and dissolution.

  • Self-Validation (Spectrophotometric): Blank a spectrophotometer with pure PBS. Read the (-)-Lactisole solution at 600 nm. An Optical Density (OD) > 0.05 indicates light scattering from incomplete dissolution.

  • Usage Limit: Use this solution immediately. Discard any remaining aqueous solution after 24 hours to prevent degradation and microbial growth[4].

References

  • Cayman Chemical. "Lactisole (na-PMP, CAS Number: 150436-68-3)". caymanchem.com.
  • Cayman Chemical.
  • Wikipedia Contributors. "Lactisole". wikipedia.org.
  • ResearchGate. "Steviol rebaudiosides bind to four different sites of the human sweet taste receptor (T1R2/T1R3) complex explaining confusing experiments".

Sources

Application

Application Notes and Protocols: Measuring T1R3 Receptor Inhibition with 2-(4-Methoxyphenoxy)propanoic Acid

Introduction: Targeting the Central Hub of Sweet and Umami Taste The Taste 1 Receptor Member 3 (T1R3) is a class C G protein-coupled receptor (GPCR) that serves as an essential component for detecting two of the five bas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting the Central Hub of Sweet and Umami Taste

The Taste 1 Receptor Member 3 (T1R3) is a class C G protein-coupled receptor (GPCR) that serves as an essential component for detecting two of the five basic tastes: sweet and umami.[1][2] It functions by forming heterodimers with other T1R family members. The T1R2/T1R3 heterodimer acts as the primary receptor for a wide variety of sweet-tasting compounds, from natural sugars to artificial sweeteners.[2][3] In contrast, the T1R1/T1R3 heterodimer is responsible for detecting the savory or umami taste, primarily activated by L-glutamate.[4][5]

Beyond its well-established role in taste perception on the tongue, T1R3 is also expressed in various extra-oral tissues, including the gastrointestinal tract and pancreatic β-cells.[1][6][7] In these tissues, it is implicated in nutrient sensing, glucose homeostasis, and hormone secretion, making it a compelling target for therapeutic intervention in metabolic diseases.[2][8]

This guide provides a comprehensive overview and detailed protocols for measuring the inhibition of the human T1R3 receptor using 2-(4-Methoxyphenoxy)propanoic acid , commonly known as lactisole .[1] Lactisole is a well-characterized negative allosteric modulator that specifically targets the human T1R3 subunit, offering a valuable tool for dissecting receptor function and screening for novel taste modulators.[9][10][11]

Mechanism of Action: Allosteric Inhibition of T1R3

Lactisole exerts its inhibitory effect not by competing with agonists at their primary binding site (the orthosteric site) but by binding to a distinct, allosteric site. This site is located within the transmembrane domain (TMD) of the human T1R3 protein.[9][10][12] Binding of lactisole to this pocket induces a conformational change in the receptor that prevents its activation, thereby suppressing the perception of both sweet and umami tastes.

A critical consideration for experimental design is the pronounced species specificity of lactisole. It is a potent inhibitor of human and other primate T1R3, but it does not affect the rodent T1R3 receptor.[2][9][10] This feature can be exploited to design highly specific control experiments to confirm that the observed inhibition is indeed T1R3-mediated.

T1R3_Signaling_Pathway cluster_membrane Cell Membrane T1R2 T1R2 T1R3 T1R3 T1R2_T1R3_complex T1R2/T1R3 (Sweet Receptor) Gq Gαq T1R2_T1R3_complex->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Sweetener Sweetener (e.g., Sucralose) Sweetener->T1R2_T1R3_complex Binds Lactisole Lactisole (Inhibitor) Lactisole->T1R3 Binds to TMD (Inhibits) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release

Caption: T1R3 signaling pathway and inhibition by lactisole.

Experimental Design: In Vitro Cell-Based Assays

The functional activity of the T1R3 receptor is typically measured in heterologous expression systems, such as Human Embryonic Kidney 293 (HEK293) cells. These cells do not endogenously express taste receptors, providing a "blank slate" for introducing the specific receptor subunits of interest. The most common and robust methods for quantifying T1R3 inhibition are calcium imaging and luciferase reporter gene assays.

Protocol 1: Calcium Imaging Assay

Principle of the Assay

This assay provides a real-time measurement of receptor activation. The T1R2/T1R3 heterodimer couples to the Gαq family of G proteins. To ensure a robust signal, a promiscuous or chimeric G protein, such as Gα16-gust44, is often co-expressed.[13] Agonist binding activates this G protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[13][14] This transient increase in intracellular Ca²⁺ is detected by a calcium-sensitive fluorescent dye. Lactisole will prevent this agonist-induced calcium influx.[14]

Materials and Reagents
ReagentTypical Concentration/Details
Cell Line HEK293T or similar
Expression Plasmids pcDNA3.1-hT1R2, pcDNA3.1-hT1R3, pcDNA3.1-Gα16-gust44
Transfection Reagent Lipofectamine 3000 or equivalent
T1R3 Agonist Sucralose (1-10 mM) or Aspartame (1-10 mM)
T1R3 Inhibitor 2-(4-Methoxyphenoxy)propanoic acid (Lactisole)
Calcium Indicator Fluo-4 AM (1-5 µM)
Anionic Transporter Inhibitor Probenecid (1-2.5 mM) - Optional, to prevent dye leakage
Assay Buffer Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
Experimental Workflow

Calcium_Assay_Workflow start Start step1 1. Seed HEK293T cells in 96-well plate start->step1 step2 2. Co-transfect with hT1R2, hT1R3, and Gα16-gust44 plasmids step1->step2 step3 3. Incubate for 24-48 hours step2->step3 step4 4. Load cells with Fluo-4 AM dye (30-60 min at 37°C) step3->step4 step5 5. Wash cells with Assay Buffer step4->step5 step6 6. Measure baseline fluorescence (F0) step5->step6 step7 7. Add Lactisole (or vehicle) step6->step7 step8 8. Add Agonist (e.g., Sucralose) step7->step8 step9 9. Measure peak fluorescence (Fmax) step8->step9 end End: Analyze Data (ΔF/F0) step9->end

Caption: Workflow for the T1R3 Calcium Imaging Assay.

Step-by-Step Protocol
  • Cell Culture and Transfection:

    • One day prior to transfection, seed HEK293T cells into a black-walled, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

    • On the day of transfection, prepare a complex of expression plasmids (hT1R2, hT1R3, and Gα16-gust44) and a suitable transfection reagent according to the manufacturer's protocol. A 1:1:1 ratio of the plasmids is a good starting point.

    • Add the transfection complex to the cells and incubate for 24-48 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading solution containing Fluo-4 AM in assay buffer. The final concentration of Fluo-4 AM is typically between 1-5 µM.[15] Including an anionic transporter inhibitor like probenecid can improve dye retention.

    • Aspirate the culture medium from the cells and wash once with assay buffer.

    • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Assay Execution and Data Acquisition:

    • Place the 96-well plate into a fluorescence microplate reader (e.g., FLIPR) equipped with an automated liquid handling system. Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.

    • Record a stable baseline fluorescence reading (F₀) for 10-20 seconds.[16]

    • Add varying concentrations of lactisole (or vehicle control) to the appropriate wells and incubate for 1-5 minutes.

    • Add a fixed concentration of the agonist (e.g., sucralose, predetermined to give a robust EC₈₀ response) to all wells.

    • Continue recording the fluorescence signal for 1-2 minutes to capture the peak response (Fₘₐₓ).

Data Analysis
  • The change in intracellular calcium is typically represented as the change in fluorescence normalized to the baseline (ΔF/F₀), where ΔF = (Fₘₐₓ - F₀).

  • Plot the agonist response (ΔF/F₀) against the log of the lactisole concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of lactisole that causes 50% inhibition of the agonist-induced response.

Protocol 2: Luciferase Reporter Gene Assay

Principle of the Assay

This assay measures a transcriptional event downstream of the primary signaling cascade, providing a highly sensitive and robust endpoint.[17] The increase in intracellular calcium and DAG resulting from Gq activation leads to the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT). In this assay, a reporter plasmid is co-transfected with the receptor subunits. This plasmid contains the firefly luciferase gene under the control of a promoter with multiple copies of the NFAT response element (NFAT-RE).[18][19] When the T1R3 receptor is activated, the signaling cascade leads to NFAT binding to the NFAT-RE and driving luciferase expression. The amount of light produced upon addition of a luciferase substrate is directly proportional to receptor activation.

Materials and Reagents
ReagentTypical Concentration/Details
Cell Line HEK293T or equivalent
Expression Plasmids pcDNA3.1-hT1R2, pcDNA3.1-hT1R3
Reporter Plasmid pGL4.30[luc2P/NFAT-RE/Hygro] or equivalent
Control Plasmid A plasmid expressing Renilla luciferase for normalization (optional)
T1R3 Agonist Sucralose (1-10 mM)
T1R3 Inhibitor 2-(4-Methoxyphenoxy)propanoic acid (Lactisole)
Luciferase Assay System ONE-Glo™ or Dual-Glo® Luciferase Assay System
Experimental Workflow

Luciferase_Assay_Workflow start Start step1 1. Co-transfect HEK293T cells with hT1R2, hT1R3, and NFAT-RE-Luciferase plasmids start->step1 step2 2. Seed transfected cells into 96-well plate step1->step2 step3 3. Incubate for 24 hours step2->step3 step4 4. Add Lactisole (or vehicle) step3->step4 step5 5. Add Agonist (e.g., Sucralose) step4->step5 step6 6. Incubate for 4-8 hours to allow for gene expression step5->step6 step7 7. Add Luciferase Substrate step6->step7 step8 8. Measure Luminescence step7->step8 end End: Analyze Data (RLU) step8->end

Caption: Workflow for the T1R3 Luciferase Reporter Assay.

Step-by-Step Protocol
  • Cell Transfection and Plating:

    • In a sterile tube, co-transfect HEK293T cells with plasmids for hT1R2, hT1R3, and the NFAT-RE luciferase reporter using a suitable transfection reagent.

    • After transfection, immediately plate the cells into a white, solid-bottom 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of lactisole in the appropriate cell culture medium.

    • Aspirate the old medium from the cells and add the medium containing lactisole (or vehicle control).

    • Immediately add a fixed concentration of the agonist (e.g., sucralose) to the wells.

    • Incubate the plate for an additional 4-8 hours. This incubation period is crucial for the transcription and translation of the luciferase enzyme.[18]

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's protocol (e.g., ONE-Glo™).

    • Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate-reading luminometer. The output will be in Relative Light Units (RLU).

Data Analysis
  • Subtract the background luminescence (from wells with untransfected cells or cells treated with vehicle only).

  • Normalize the data if a co-transfected control reporter (e.g., Renilla) was used.

  • Plot the RLU values against the log of the lactisole concentration.

  • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

  • For high-throughput screening, the Z'-factor can be calculated to assess the quality and robustness of the assay. A Z' value greater than 0.5 is generally considered excellent for HTS.[18][19]

Essential Controls and Assay Validation

To ensure the trustworthiness and scientific integrity of your results, the inclusion of proper controls is non-negotiable.

  • Negative Controls:

    • Untransfected Cells: HEK293T cells should not respond to the sweet agonist, confirming they lack endogenous receptors.

    • Single Subunit Transfection: Cells transfected with only hT1R2 or only hT1R3 should show no or significantly attenuated response to most agonists, confirming the requirement for a heterodimer.

    • Vehicle Control: The solvent used to dissolve lactisole (e.g., DMSO) should have no effect on the agonist response.

  • Specificity Control:

    • Rodent T1R3: The most powerful control for lactisole is to use cells expressing the mouse or rat T1R3 subunit (e.g., mT1R3) instead of the human version. As lactisole does not inhibit rodent T1R3, you should observe a normal agonist response even in the presence of high concentrations of lactisole.[9][10] This definitively proves that the inhibition is specific to the human T1R3 TMD.

Conclusion

The calcium imaging and luciferase reporter gene assays described here are robust, reliable, and highly adaptable methods for quantifying the inhibitory activity of compounds like 2-(4-Methoxyphenoxy)propanoic acid on the T1R3 receptor. The calcium assay offers real-time kinetic data, while the luciferase assay provides an exceptionally high signal-to-noise ratio ideal for screening applications. By employing the detailed protocols and incorporating the essential controls outlined in these notes, researchers can confidently characterize T1R3 inhibitors and advance the fields of taste modulation and metabolic drug discovery.

References

  • Nakagawa Y, Ohtsu Y, Nagasawa M, Shibata H, Kojima I. Glucose promotes its own metabolism by acting on the cell-surface glucose-sensing receptor T1R3. Endocrinol. J. 2014;61(2):119-131. [Link]

  • Kojima I, Nakagawa Y, Ohtsu Y, Hamano K, Medina J, Nagasawa M. A New Signaling Receptor Activated by Glucose in Pancreatic β-Cells. J. Diabetes Invest. 2015;6(5):510-517. [Link]

  • Jiang P, Cui M, Zhao B, Liu Z, Snyder LA, Benard LM, Osman R, Margolskee RF, Max M. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste. J. Biol. Chem. 2005;280(15):15238-15246. [Link]

  • Xu H, Staszewski L, Tang H, Adler E, Zoller M, Li X. Different functional roles of T1R subunits in the heteromeric taste receptors. Proc. Natl. Acad. Sci. U.S.A. 2004;101(39):14258-14263. [Link]

  • Nelson G, Chandrashekar J, Hoon MA, Feng L, Zhao G, Ryba NJ, Zuker CS. An amino-acid taste receptor. Nature. 2002;416(6877):199-202. [Link]

  • Jang HJ, Kokrashvili Z, Theodorakis MJ, Carlson OD, Kim BJ, Zhou J, Kim HH, Xu X, Chan SL, Juhaszova M, Bernier M. Gut-expressed gustducin and taste receptors regulate secretion of glucagon-like peptide-1. Proc. Natl. Acad. Sci. U.S.A. 2007;104(38):15069-15074. [Link]

  • Nelson G, Hoon MA, Chandrashekar J, Zhang Y, Ryba NJ, Zuker CS. Mammalian sweet taste receptors. Cell. 2001;106(3):381-390. [Link]

  • Zhao J, Huang Y, Liu J, et al. Luciferase Reporter Assay System for Deciphering GPCR Pathways. Curr. Chem. Genomics. 2010;4:84-91. [Link]

  • Masuda K, Koizumi A, Nakajima K, et al. Characterization of the modes of binding of sweet-tasting molecules to the human sweet taste receptor T1R2-T1R3. FEBS Lett. 2012;586(19):3359-3363. [Link]

  • Masuda T, Sano A, Tani Y, et al. Lactisole inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells. J. Endocrinol. 2015;226(2):109-118. [Link]

  • Zhao GQ, Zhang Y, Hoon MA, Chandrashekar J, Erlenbach I, Ryba NJ, Zuker CS. The receptors for mammalian sweet and umami taste. Cell. 2003;115(3):255-266. [Link]

  • Servant G, Tachdjian C, Tang XQ, Li X. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste. J. Biol. Chem. 2005;280(15):15238-15246. [Link]

  • Stähler F, Wicher M, Kreservitz S, et al. Sweet Taste Antagonist Lactisole Administered in Combination with Sucrose, But Not Glucose, Increases Energy Intake and Decreases Peripheral Serotonin in Male Subjects. Nutrients. 2020;12(10):3147. [Link]

  • Lapis TJ, Penner MH, Lim J. Investigating Taste Perception of Maltodextrins Using Lactisole and Acarbose. Nutrients. 2024;16(13):2184. [Link]

  • Zhao J, Huang Y, Liu J, et al. Luciferase Reporter Assay System for Deciphering GPCR Pathways. Semantic Scholar. 2010. [Link]

  • Signosis, Inc. GPCR/CRE Reporter Cell Lines. Signosis Website. [Link]

  • Assadi-Porter FM, Aceti DJ, Cheng H, et al. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy. PLoS One. 2010;5(5):e10642. [Link]

  • Li X, Staszewski L, Xu H, Durick K, Zoller M, Adler E. Human receptors for sweet and umami taste. Proc. Natl. Acad. Sci. U.S.A. 2002;99(7):4692-4696. [Link]

  • Martin LE, Bales MB, Skelly JR, et al. Activation of the sweet taste receptor, T1R3, by the artificial sweetener sucralose regulates the pulmonary endothelium. Am. J. Physiol. Lung Cell. Mol. Physiol. 2019;316(4):L693-L702. [Link]

  • Kokrashvili Z, Mosinger B, Margolskee RF. Phenoxy herbicides and fibrates potently inhibit the human chemosensory receptor subunit T1R3. Am. J. Physiol. Cell Physiol. 2009;296(4):C724-C732. [Link]

  • Liu B, Ha M, Liu Y, et al. Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanism. Food Chem. 2023;404(Pt A):134629. [Link]

  • Alvarado C, Nachtigal D, Slack JP, Green BG. Differential modulation of the lactisole 'Sweet Water Taste' by sweeteners. PLoS One. 2017;12(7):e0180787. [Link]

  • Galindo-Cuspinera V, Valcarcel-Ares MN, Breslin PA. Clofibric acid inhibits the umami taste of monosodium glutamate. Am. J. Clin. Nutr. 2006;83(1):123-128. [Link]

  • Samarakoon A, Aggarwal S, Varadarajan S, et al. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators. J. Vis. Exp. 2016;(117):54529. [Link]

  • Ben Abu N, Mason FE, Frim D, et al. T1R3 subunit of the sweet taste receptor is activated by D2O in transmembrane domain-dependent manner. bioRxiv. 2023. [Link]

  • ResearchGate. Calcium imaging protocol. (A) Protocol design and representative plot... ResearchGate. [Link]

  • ResearchGate. Inhibition of sweet taste by amiloride. a Responses of chimeric human... ResearchGate. [Link]

  • Nanclares C, Baraibar AM, Araque A. CALCIUM IMAGING PROTOCOL. protocols.io. 2023. [Link]

Sources

Method

Application Note: Utilizing (-)-2-(4-Methoxyphenoxy)propanoic Acid as a Selective FFA4 Agonist for In Vitro Studies of GLP-1 Secretion in Enteroendocrine L-Cells

Audience: Researchers, scientists, and drug development professionals in the fields of metabolic disease, endocrinology, and pharmacology. Purpose: This document provides a comprehensive guide to the application of (-)-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals in the fields of metabolic disease, endocrinology, and pharmacology.

Purpose: This document provides a comprehensive guide to the application of (-)-2-(4-Methoxyphenoxy)propanoic acid, a selective agonist for Free Fatty Acid Receptor 4 (FFA4/GPR120), in the study of enteroendocrine L-cell physiology. It includes the mechanism of action, detailed experimental protocols for Glucagon-Like Peptide-1 (GLP-1) secretion and signaling assays, and data interpretation guidelines.

Introduction: Targeting Enteroendocrine L-Cells for Metabolic Research

Enteroendocrine L-cells, located throughout the gastrointestinal tract, are crucial regulators of metabolic homeostasis.[1][2] In response to nutritional stimuli, these cells secrete potent peptide hormones, including Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY).[1] GLP-1, in particular, is a key therapeutic target for type 2 diabetes and obesity due to its roles in stimulating glucose-dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety.[2][3]

L-cells express a variety of G-protein coupled receptors (GPCRs) that detect luminal nutrients, such as fats and amino acids, and initiate the signaling cascades that lead to hormone secretion.[3][4] Among these, Free Fatty Acid Receptor 4 (FFA4), also known as GPR120, has emerged as a significant target. FFA4 is activated by medium and long-chain fatty acids, playing a key role in mediating the metabolic benefits associated with dietary fats.[5][6]

(-)-2-(4-Methoxyphenoxy)propanoic acid is a potent and selective synthetic agonist for FFA4. Its utility lies in its ability to specifically probe the function of the FFA4 receptor in a controlled experimental setting, distinguishing its effects from other nutrient-sensing pathways. This application note details its use in a model L-cell system to investigate GLP-1 secretion and the underlying cellular mechanisms.

Mechanism of Action: FFA4-Mediated GLP-1 Secretion

(-)-2-(4-Methoxyphenoxy)propanoic acid mimics the action of endogenous long-chain fatty acids by binding to and activating the FFA4 receptor on the surface of L-cells. In these cells, FFA4 primarily couples to the Gαq/11 signaling pathway.[4][5]

The signaling cascade proceeds as follows:

  • Receptor Activation: The agonist binds to the FFA4 receptor.

  • G-Protein Coupling: The activated receptor engages the heterotrimeric G-protein Gαq/11.

  • PLC Activation: Gαq/11 activates Phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[7] This rapid increase in intracellular calcium is a critical step for GLP-1 release.[7][8]

  • Granule Exocytosis: The elevated cytoplasmic Ca2+ concentration promotes the fusion of GLP-1-containing granules with the cell membrane, resulting in hormone secretion.

This Gq-dependent pathway is central to the secretagogue activity of FFA4 agonists.[5][9] It is important to note that FFA4 can also signal through β-arrestin-2 pathways, which are often associated with anti-inflammatory effects in other cell types like macrophages.[9][10][11] However, in enteroendocrine cells, the Gq-mediated calcium mobilization is the primary driver of GLP-1 secretion.[5]

FFA4_Signaling cluster_cytoplasm Cytoplasm Agonist (-)-2-(4-Methoxyphenoxy) propanoic acid FFA4 FFA4 (GPR120) Receptor Agonist->FFA4 Binds Gq Gαq/11 FFA4->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca Ca²⁺ ER->Ca Releases GLP1_Vesicle GLP-1 Granule Ca->GLP1_Vesicle Triggers Exocytosis GLP1_Released Secreted GLP-1 GLP1_Vesicle->GLP1_Released

Caption: FFA4 receptor signaling pathway leading to GLP-1 secretion.

Experimental Protocols

The following protocols are designed for use with the murine GLUTag enteroendocrine L-cell line, a standard model for studying GLP-1 secretion.

Protocol 1: Culture of GLUTag Cells
  • Media Preparation: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Use high-glucose (4.5 g/L) DMEM.

  • Cell Maintenance: Culture GLUTag cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, aspirate the medium, wash once with Phosphate-Buffered Saline (PBS), and detach cells using 0.25% Trypsin-EDTA. Resuspend cells in fresh culture medium and split at a ratio of 1:5 to 1:10.

Protocol 2: In Vitro GLP-1 Secretion Assay

This protocol measures the amount of GLP-1 secreted into the medium following stimulation.

  • Cell Seeding: Seed GLUTag cells into a 24-well tissue culture plate at a density of ~2.5 x 10^5 cells/well. Allow cells to grow to ~80% confluency (typically 48 hours).[12]

  • Starvation/Pre-incubation: Gently wash the cells twice with a basal secretion buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer Bicarbonate buffer) supplemented with 0.5% FBS.[12][13] Incubate the cells in this buffer for 1-2 hours at 37°C to establish a basal secretion rate.

  • Stimulation: Prepare stock solutions of (-)-2-(4-Methoxyphenoxy)propanoic acid in DMSO and then dilute to final concentrations in the secretion buffer. Aspirate the pre-incubation buffer and add 500 µL of the test agent solutions (including a vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for 2 hours at 37°C and 5% CO2.[12][13][14]

  • Sample Collection: After incubation, carefully collect the supernatant from each well. To prevent GLP-1 degradation, immediately add a Dipeptidyl Peptidase-4 (DPP-4) inhibitor (e.g., 10 µL/mL) to each sample.[13]

  • Sample Storage: Centrifuge the samples to pellet any detached cells and store the supernatant at -80°C until analysis.

  • Cell Lysis (Optional): To normalize secretion to total protein or cell content, lyse the remaining cells in the wells with a suitable lysis buffer (e.g., RIPA buffer).[13]

  • Quantification: Measure the concentration of active GLP-1 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions. Determine the protein concentration of the cell lysates using a BCA assay.

  • Data Normalization: Express the secreted GLP-1 concentration as a percentage of the vehicle control or normalize it to the total protein content of the corresponding well.[12][13]

Protocol 3: Intracellular Calcium Mobilization Assay

This assay confirms that the agonist activates the Gq pathway by measuring the transient increase in intracellular calcium.

  • Cell Seeding: Seed GLUTag cells into a black-walled, clear-bottom 96-well plate at a density of 50,000 cells/well and incubate overnight.[8]

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit) according to the manufacturer's protocol.[8][15][16] Often, an anion-transport inhibitor like probenecid is included to improve dye retention.[8]

  • Incubation: Remove the culture medium from the wells and add 100 µL of the dye loading buffer. Incubate the plate for 30-60 minutes at 37°C, followed by a 10-30 minute incubation at room temperature, protected from light.[8][16]

  • Measurement: Place the plate into a fluorescence microplate reader (e.g., a FlexStation or similar instrument) equipped with an integrated fluidics system.[15]

  • Assay Execution: Set the instrument to measure fluorescence intensity (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).

  • Compound Addition: After establishing a stable baseline fluorescence reading for ~20 seconds, the instrument will automatically inject a pre-loaded solution of (-)-2-(4-Methoxyphenoxy)propanoic acid (typically 20-50 µL) into each well.

  • Data Acquisition: Continue recording the fluorescence signal for at least 60-120 seconds post-injection to capture the full calcium transient.

  • Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

Caption: Experimental workflow for the GLP-1 secretion assay.

Data Interpretation and Expected Results

When using (-)-2-(4-Methoxyphenoxy)propanoic acid, a dose-dependent increase in both GLP-1 secretion and intracellular calcium mobilization is expected.

  • GLP-1 Secretion: The compound should elicit a significant increase in GLP-1 release compared to the vehicle control. Plotting the normalized GLP-1 secretion against the log concentration of the agonist will yield a sigmoidal dose-response curve from which an EC50 (half-maximal effective concentration) value can be calculated.

  • Calcium Mobilization: The agonist will induce a rapid, transient spike in fluorescence, indicating the release of intracellular calcium stores. The magnitude of this peak should also be dose-dependent.

Table 1: Example Dose-Response Data for GLP-1 Secretion

Agonist Concentration (µM)Mean GLP-1 Secretion (% of Control)Standard Deviation
0 (Vehicle)1008
0.0111510
0.118015
129025
1035030
10036028

Note: These are hypothetical values for illustrative purposes.

Troubleshooting

IssuePossible CauseSuggested Solution
High Basal GLP-1 Secretion Cells are stressed or over-confluent.Ensure optimal cell density. Handle cells gently during washes. Increase pre-incubation/starvation time.
No Response to Agonist Compound degradation; Incorrect concentration; Low receptor expression.Prepare fresh compound solutions. Verify dilutions. Confirm FFA4 expression in the GLUTag cell batch via qPCR or Western blot.
High Well-to-Well Variability Inconsistent cell seeding; Pipetting errors.Use a repeating pipette for cell seeding. Be precise and consistent with all liquid handling steps.
No Signal in Calcium Assay Dye loading failure; Cell death.Optimize dye loading time and temperature.[8] Check cell viability before and after the assay. Ensure probenecid is used if required for the cell line.

References

  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]

  • Shimp, J. H., et al. (2013). Differential Signaling by Splice Variants of the Human Free Fatty Acid Receptor GPR120. Molecular Pharmacology. Available at: [Link]

  • An, D., et al. (2014). A novel anti-inflammatory role of GPR120 in intestinal epithelial cells. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]

  • Lim, G. E., et al. (2008). Evidence for paracrine/autocrine regulation of GLP-1-producing cells. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • Salloum, D., et al. (2014). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. In Sphingosine-1-Phosphate. Humana Press. Available at: [Link]

  • ResearchGate. (n.d.). Hormonal stimulation of GLP-1 release from GLUTag cells. [Image]. Available at: [Link]

  • Hudson, B. D., et al. (2014). The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism. Molecular Pharmacology. Available at: [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Available at: [Link]

  • Pannici, D., et al. (2016). Glucagon-Like Peptide-1 Secreting Cell Function as well as Production of Inflammatory Reactive Oxygen Species Is Differently Regulated by Glycated Serum and High Levels of Glucose. Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • Brubaker, P. L., & Schloos, J. (1998). Regulation of Glucagon-Like Peptide-1 Synthesis and Secretion in the GLUTag Enteroendocrine Cell Line. Endocrinology. Available at: [Link]

  • Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Available at: [Link]

  • D'Addario, C., et al. (2020). Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors. Brain, Behavior, and Immunity. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human Glucagon-Like Peptide-1 Receptor Reporter Assay System (GLP-1R). Available at: [Link]

  • Lu, V. B., et al. (2022). Endogenous Lipid-GPR120 Signaling Modulates Pancreatic Islet Homeostasis to Different Extents. Diabetes. Available at: [Link]

  • BMG LABTECH. (n.d.). Calcium assays: at the centre of biology. Available at: [Link]

  • Kim, N., & Lee, Y. H. (2014). Regulation of Energy Homeostasis via GPR120. Frontiers in Endocrinology. Available at: [Link]

  • MDPI. (2025). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. Available at: [Link]

  • Journal of Health Science. (2021). Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). FFA4 receptor. Available at: [Link]

  • Frombach, J., et al. (2020). Oral administration of the selective GPR120/FFA4 agonist compound A is not effective in alleviating tissue inflammation in mouse models of prototypical autoimmune diseases. Pharmacology Research & Perspectives. Available at: [Link]

  • Liddle, R. A. (2018). The L-Cell in Nutritional Sensing and the Regulation of Appetite. The Journal of Nutrition. Available at: [Link]

  • Drucker, D. J. (2015). Physiology and pharmacology of the enteroendocrine hormone glucagon-like peptide-2. Annual Review of Physiology. Available at: [Link]

  • Diakogiannaki, E., et al. (2016). Pharmacology and physiology of gastrointestinal enteroendocrine cells. Pharmacological Research. Available at: [Link]

  • eLife. (2024). Mechano-regulation of GLP-1 production by Piezo1 in intestinal L cells. Available at: [Link]

  • MDPI. (2024). Nutrient Combinations Sensed by L-Cell Receptors Potentiate GLP-1 Secretion. Available at: [Link]

Sources

Application

Application Note: Pharmacological Isolation of Canonical Glucose-Induced Insulin Secretion Using (-)-2-(4-Methoxyphenoxy)propanoic acid

Executive Summary In pancreatic beta-cell research, accurately measuring Glucose-Induced Insulin Secretion (GSIS) is paramount for understanding metabolic disorders and evaluating novel secretagogues. However, glucose ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pancreatic beta-cell research, accurately measuring Glucose-Induced Insulin Secretion (GSIS) is paramount for understanding metabolic disorders and evaluating novel secretagogues. However, glucose acts not only as an intracellular metabolic fuel but also as an extracellular signaling molecule via the sweet taste receptor (T1R3). To isolate the canonical K_ATP-dependent metabolic pathway from this receptor-mediated potentiation, researchers utilize (-)-2-(4-Methoxyphenoxy)propanoic acid (commonly known as Lactisole). This application note provides a comprehensive, self-validating protocol for deploying Lactisole to block T1R3-mediated insulin secretion, complete with mechanistic rationale, species-specific dosing guidelines, and expected quantitative baselines.

Mechanistic Background: The Dual Role of Glucose

The classical model of GSIS dictates that glucose enters the beta-cell via GLUT transporters, undergoes glycolysis and mitochondrial oxidation, and increases the intracellular ATP/ADP ratio. This closes ATP-sensitive potassium (K_ATP) channels, depolarizes the membrane, and triggers calcium influx through voltage-dependent calcium channels (VDCCs) to stimulate insulin exocytosis.

However, a secondary, parallel pathway exists. Glucose directly binds to the sweet taste receptor—functioning either as a T1R2/T1R3 heterodimer or a T1R3 homodimer—on the beta-cell surface[1]. Activation of T1R3 triggers a G-protein-coupled cascade involving Phospholipase C (PLC), which generates inositol triphosphate (IP3) and releases intracellular Ca2+ stores. This intracellular calcium release subsequently activates TRPM5 channels, further depolarizing the membrane and amplifying insulin secretion[2].

Lactisole is a highly specific allosteric antagonist that binds directly to the transmembrane domain (TMD) of the T1R3 subunit, locking the receptor in an inactive conformation and neutralizing this amplification pathway[2].

Pathway Glucose Glucose (Extracellular) T1R3 T1R3 Receptor (Sweet Taste Receptor) Glucose->T1R3 Binds/Activates PLC Phospholipase C (PLC) T1R3->PLC G-protein signaling Lactisole (-)-2-(4-Methoxyphenoxy) propanoic acid Lactisole->T1R3 Allosteric Inhibition Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 generation TRPM5 TRPM5 Channel Depolarization Ca2->TRPM5 Activates Insulin Insulin Secretion (Potentiation) TRPM5->Insulin Triggers exocytosis

Mechanistic pathway of T1R3-mediated insulin potentiation and its inhibition by Lactisole.

Experimental Causality and Assay Design

As a Senior Application Scientist, I frequently observe two major points of failure in GSIS assays involving receptor antagonists: ignoring species divergence and lacking proper viability controls. This protocol is engineered to address both through a self-validating architecture.

Species-Specific Affinity

Lactisole was originally characterized as an inhibitor of the human T1R3 receptor. In human islets or human-derived beta-cell lines (e.g., EndoC-βH1), Lactisole achieves complete receptor blockade at concentrations of 1–2 mM[2]. However, murine T1R3 possesses critical structural variations in its transmembrane domain. If you are utilizing mouse models (e.g., MIN6 cells or isolated mouse islets), the receptor is significantly less sensitive. The IC50 for mouse T1R3 is approximately 4 mM, meaning working concentrations of 5–10 mM are required to achieve full pharmacological inhibition[3].

The Self-Validating Control Matrix

Because Lactisole is applied at millimolar concentrations, it is imperative to prove that the compound does not induce generalized cellular toxicity or impair the downstream exocytotic machinery. To ensure trustworthiness, this protocol incorporates a 30 mM KCl depolarization control . KCl directly depolarizes the plasma membrane, bypassing both the T1R3 receptor and glucose metabolism entirely. If Lactisole successfully inhibits glucose-induced insulin secretion but leaves KCl-induced insulin secretion intact, you can definitively conclude that the inhibition is receptor-specific[3].

Step-by-Step Protocol: Lactisole-Modified GSIS Assay

Workflow Prep 1. Cell/Islet Preparation PreInc 2. Pre-incubation (Low Glc + Lactisole) Prep->PreInc Stim 3. GSIS Assay (High Glc +/- Lactisole) PreInc->Stim Collect 4. Supernatant Collection Stim->Collect Assay 5. Insulin Quantification Collect->Assay

Step-by-step experimental workflow for the Lactisole-modified GSIS assay.

Phase 1: Reagent Preparation
  • Buffer Base: Prepare Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.16 mM MgSO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, 0.2% BSA, pH 7.4).

  • Lactisole Stock: Dissolve (-)-2-(4-Methoxyphenoxy)propanoic acid in PBS or DMSO to create a 100 mM stock. (Note: If using DMSO, ensure the final assay concentration does not exceed 0.1% v/v to prevent solvent-induced toxicity).

  • Working Solutions: Prepare KRBH containing 2.8 mM glucose (Basal) and 16.7 mM glucose (Stimulatory).

Phase 2: Cell Starvation (Pre-incubation)

Purpose: To bring beta-cells to a baseline metabolic state and allow the antagonist to equilibrate with the receptor.

  • Wash the cultured beta-cells or isolated islets twice with warm (37°C) Basal KRBH (2.8 mM glucose).

  • Incubate the cells in Basal KRBH for 60 minutes at 37°C, 5% CO2.

  • Crucial Step: For experimental wells, add Lactisole during this pre-incubation phase (2 mM for human cells[2]; 5–10 mM for murine cells[3]).

Phase 3: Secretion Assay (Stimulation)

Purpose: To trigger insulin secretion while maintaining receptor blockade.

  • Carefully aspirate the pre-incubation buffer.

  • Apply the stimulation buffers (incubate for 60 minutes at 37°C):

    • Group A (Negative Control): 2.8 mM Glucose

    • Group B (Standard GSIS): 16.7 mM Glucose

    • Group C (Inhibited GSIS): 16.7 mM Glucose + Lactisole

    • Group D (Viability Control): 2.8 mM Glucose + 30 mM KCl

    • Group E (Validation Control): 2.8 mM Glucose + 30 mM KCl + Lactisole

Phase 4: Collection and Quantification
  • Transfer the plates to ice to halt exocytosis immediately.

  • Collect the supernatant and centrifuge at 1,000 x g for 5 minutes at 4°C to remove cellular debris.

  • Lyse the remaining cells using an acid-ethanol solution (0.18 M HCl in 70% ethanol) to extract total intracellular insulin.

  • Quantify insulin in both the supernatant and lysate using a high-throughput HTRF assay or standard ELISA. Calculate the secreted insulin as a percentage of total cellular insulin content.

Data Interpretation & Quantitative Baselines

The following table summarizes the expected quantitative outcomes and intracellular signaling states when executing this protocol correctly. By comparing Group C to Group E, researchers can confidently isolate the canonical metabolic pathway from T1R3 potentiation.

Experimental ConditionIntracellular [Ca2+] DynamicscAMP LevelsExpected Insulin Secretion (% of Total)Mechanistic Interpretation
2.8 mM Glucose (Basal)Low, stableBasal~1.0 - 2.0%Baseline metabolic state; K_ATP channels open.
16.7 mM Glucose (GSIS)High, oscillatingElevated~6.0 - 8.0%Combined effect of canonical metabolism + T1R3 potentiation.
16.7 mM Glc + Lactisole Moderate, sustainedBasal~3.5 - 4.5%Canonical pathway only. T1R3 is blocked; potentiation is neutralized.
30 mM KCl High, sustainedBasal~8.0 - 10.0%Direct membrane depolarization; bypasses glucose metabolism.
30 mM KCl + Lactisole High, sustainedBasal~8.0 - 10.0%Viability confirmed. Proves Lactisole does not damage exocytotic machinery.

References

  • Nakagawa, Y., et al. (2015). Lactisole inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells. Journal of Endocrinology, 226(1), 57-66. URL:[Link]

  • Kojima, I., et al. (2011). The Role of the Sweet Taste Receptor in Enteroendocrine Cells and Pancreatic β-Cells. Diabetes & Metabolism Journal, 35(5), 458-463. URL:[Link]

  • Kyriazis, G. A., et al. (2012). Sweet taste receptor signaling in beta cells mediates fructose-induced potentiation of glucose-stimulated insulin secretion. Proceedings of the National Academy of Sciences (PNAS), 109(8), E524-E532. URL:[Link]

Sources

Method

Application Note: Taste Modulation Research Utilizing 2-(4-Methoxyphenoxy)propanoic Acid, (-)-

Executive Summary & Pharmacological Profile In the field of sensory pharmacology and metabolic research, 2-(4-Methoxyphenoxy)propanoic acid —commonly known as Lactisole —serves as a critical tool compound. As a broad-act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Profile

In the field of sensory pharmacology and metabolic research, 2-(4-Methoxyphenoxy)propanoic acid —commonly known as Lactisole —serves as a critical tool compound. As a broad-acting sweet and umami taste receptor antagonist, lactisole reduces both sweetness intensity and persistence by blocking the activation of the T1R3 subunit 1.

Unlike competitive antagonists that bind to the orthosteric Venus Flytrap (VFT) domain, lactisole acts as an inverse agonist by docking directly into a binding pocket within the seven-transmembrane domain (TMD) of the human T1R3 subunit 2. Because T1R3 is a shared subunit for both the sweet (T1R2/T1R3) and umami (T1R1/T1R3) receptors, lactisole effectively modulates both sensory pathways.

Causality in Experimental Design
  • Species Specificity: Lactisole's inhibitory effect is strictly specific to humans and other primates; it does not inhibit responses to sweet compounds in rodents 2. Mutagenesis studies reveal that replacing human TMD residues with mouse equivalents abolishes lactisole sensitivity. Therefore, researchers must utilize humanized in vitro models (e.g., hT1R3-transfected cells) to avoid false-negative results.

  • Chimeric G-Proteins: Native taste receptors couple to gustducin, a G-protein often absent in immortalized cell lines. Co-transfection with a chimeric G-protein (Gα16-gust44) forces the receptor to couple to the ubiquitous Phospholipase C (PLC) pathway, ensuring a measurable and robust intracellular calcium efflux [[2]]().

Mechanistic Pathway Visualization

MechanisticPathway Sweetener Agonist (Sweetener) T1R2 hT1R2 Subunit (Venus Flytrap Domain) Sweetener->T1R2 Activates Lactisole Lactisole (Antagonist) T1R3 hT1R3 Subunit (Transmembrane Domain) Lactisole->T1R3 Inhibits (Binds TMD) GProtein Chimeric G-Protein (Gα16-gust44) T1R2->GProtein Couples T1R3->GProtein Couples PLC Phospholipase C β2 (PLCβ2) GProtein->PLC Activates IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Release IP3->Calcium Opens Channels

Lactisole inhibition of hT1R2/hT1R3 G-protein-coupled signaling pathway.

Quantitative Pharmacodynamics

To establish baseline expectations for assay development, the following table summarizes the inhibitory concentrations of lactisole across various biological contexts and targets.

Target System / ReceptorAgonist EvaluatedLactisole IC50 / Effective DoseBiological Context
hT1R3 (HEK293 cells)Calcium (75 mM)~3.0 mMCalcium taste perception 3
MIN6 Pancreatic β-cellsSucralose / Acesulfame-K~4.0 mMInsulin secretion modulation [[4]]()
Human Sensory ThresholdSucrose (10% solution)100–150 ppm (~0.45–0.7 mM)In vivo human taste panel 5
hT1R2/hT1R3 (HEK293)Broad Artificial Sweeteners1.25 mM (Standard working conc.)In vitro receptor assay 2

Experimental Protocols

Protocol A: In Vitro Calcium Mobilization Assay (FLIPR)

Self-Validating Control System: To ensure the observed inhibition is receptor-specific and not an artifact of cytotoxicity or broad calcium channel blockade, this protocol mandates the use of a muscarinic agonist (e.g., carbachol) as a negative control. Lactisole must not attenuate carbachol-induced calcium release 3.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Seed HEK293 cells in 384-well plates. Transiently transfect with plasmids encoding hT1R2, hT1R3, and Gα16-gust44. Causality: HEK293 cells lack endogenous sweet taste receptors but provide an ideal null background for heterologous expression 2.

  • Dye Loading: Incubate cells in HBSS buffer containing 4 μM Fluo-8 AM or Fluo-4 AM for 45–60 minutes at room temperature. Wash cells thoroughly post-incubation. Causality: Washing removes extracellular dye, minimizing background fluorescence and improving the signal-to-noise ratio.

  • Antagonist Pre-incubation: Apply lactisole (1.25 mM to 5.0 mM) to the experimental wells 15 minutes prior to agonist stimulation. Causality: Pre-incubation allows lactisole to reach equilibrium binding within the TMD pocket of T1R3 before the agonist interacts with the VFT domain [[2]]().

  • Agonist Stimulation: Inject the target sweetener (e.g., 10 mM Acesulfame-K, 1 mM Sucralose, or 100 mM Sucrose) using an automated liquid handler.

  • Kinetic Readout: Measure fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 120 seconds using a Fluorometric Imaging Plate Reader (FLIPR). Calculate the change in fluorescence (ΔF) from the baseline.

AssayWorkflow Step1 1. Cell Culture & Transfection (HEK293 + hT1R2/3) Step2 2. Dye Loading (Fluo-8 AM or Fluo-4 AM) Step1->Step2 Step3 3. Antagonist Pre-incubation (Lactisole 1-5 mM) Step2->Step3 Step4 4. Agonist Stimulation (Sweetener Addition) Step3->Step4 Step5 5. Kinetic Readout (FLIPR / Ca2+ Imaging) Step4->Step5

Workflow for in vitro calcium mobilization assay using Lactisole.

Protocol B: Ex Vivo / In Vivo Metabolic Secretion Assay

Extra-gustatory taste receptors located in enteroendocrine L-cells and pancreatic β-cells play a vital role in metabolic regulation, including GLP-1 and insulin secretion 4. Lactisole is utilized in vivo to probe whether these metabolic responses are strictly T1R3-dependent.

Step-by-Step Methodology:

  • Subject Preparation: Fast human subjects overnight. Prepare an oral glucose tolerance test (OGTT) solution containing 75 g of glucose or 10% sucrose, combined with or without 2 mM sodium lactisole [[6]]().

  • Dosing Strategy: Instruct subjects to consume the test solution. To maintain continuous TMD blockade in the oral cavity and gastrointestinal tract, lactisole should be sipped throughout the OGTT duration 6.

  • Biomarker Sampling: Collect venous blood samples at 0, 15, 30, 60, 90, and 120 minutes post-ingestion.

  • Quantification: Centrifuge samples to isolate plasma. Measure GLP-1, insulin, and serotonin via ELISA. Causality: Co-administration of lactisole with sucrose has been shown to decrease peripheral serotonin and alter satiation biomarkers, confirming that the T1R2/T1R3 receptor regulates metabolic signaling independent of the caloric load 7.

References

  • Jiang, P., et al. (2005). "Lactisole Interacts with the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste." Journal of Biological Chemistry. 2

  • Hamano, K., et al. (2015). "Lactisole inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells." Journal of Endocrinology. 4

  • ChemicalBook. "SODIUM 2-(4-METHOXYPHENOXY)PROPIONATE | 13794-15-5". 5

  • Tordoff, M. G., et al. (2012). "T1R3: A human calcium taste receptor." NIH. 3

  • Schweiger, K., et al. (2020). "Sweet Taste Antagonist Lactisole Administered in Combination with Sucrose, But Not Glucose, Increases Energy Intake and Decreases Peripheral Serotonin in Male Subjects." Nutrients. 7

  • PLOS. (2024). "Activation and inhibition of the sweet taste receptor TAS1R2-TAS1R3 differentially affect glucose tolerance in humans." PLOS. 6

  • Cayman Chemical. "Lactisole (na-PMP, CAS Number: 150436-68-3)". 1

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 2-(4-Methoxyphenoxy)propanoic acid, (-)- in aqueous buffers

Welcome to the Application Science Support Center. As researchers and drug development professionals, you may frequently encounter formulation challenges when working with 2-(4-Methoxyphenoxy)propanoic acid, (-)- (common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, you may frequently encounter formulation challenges when working with 2-(4-Methoxyphenoxy)propanoic acid, (-)- (commonly known as (-)-Lactisole ).

This guide is engineered to provide you with the physicochemical causality behind these solubility issues, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure your in vitro and in vivo assays yield reproducible data.

Physicochemical Profile & Quantitative Data

Understanding the intrinsic properties of (-)-Lactisole is the first step in troubleshooting precipitation. The compound is a carboxylic acid that acts as a sweet-taste receptor antagonist. While its sodium salt is highly water-soluble, the free acid is notoriously difficult to dissolve in neutral or slightly acidic aqueous environments.

Table 1: Key Physicochemical Properties of (-)-Lactisole

PropertyValueSource
Molecular Formula C10H12O4 (Free Acid)[1]
pKa (Predicted) 3.29 ± 0.10[1]
LogP 1.65 - 1.86[1],[2]
Solubility (DMSO) ~10.0 - 20.8 mg/mL[3],[4]
Solubility (Ethanol) ~1.0 mg/mL[3]
Solubility (PBS, pH 7.2) ~10.0 mg/mL (Only as Sodium Salt)[3]

Troubleshooting FAQs

Q1: I diluted my 20 mg/mL DMSO stock of (-)-Lactisole into PBS (pH 7.4), but it immediately crashed out. What is the mechanistic cause? A: This is a classic pH-driven precipitation event. The free acid of (-)-Lactisole has a pKa of ~3.29[1]. When you introduce a highly concentrated DMSO stock into a standard aqueous buffer, the localized concentration of the acidic compound overwhelms the buffering capacity of the PBS. The micro-environmental pH drops, driving the equilibrium toward the un-ionized, lipophilic state (LogP ~1.65)[1]. Because the free acid has very low aqueous solubility, it rapidly aggregates and precipitates. To prevent this, you must either pre-form the sodium salt or use a surfactant/co-solvent system.

Q2: How does (-)-Lactisole precipitation impact my in vitro T1R3 assays? A: Precipitation drastically reduces the effective molarity of the compound in your assay media, leading to false-negative pharmacological data. (-)-Lactisole functions by antagonizing the glucose-sensing receptor T1R3[4]. In models such as MIN6 pancreatic β-cells, sweeteners (like sucralose) induce cytoplasmic Ca2+ elevation and trigger insulin secretion[5]. Lactisole dose-dependently inhibits this mechanism (IC50 ~4 mM) by attenuating the Ca2+ spike without affecting intracellular cAMP[5]. If the compound crashes out, it cannot interact with the transmembrane domain of T1R3, and insulin secretion will proceed uninhibited.

Visualizing the Mechanisms

Formulation Workflow

To prevent the loss of your compound, follow the decision matrix below to select the appropriate formulation pathway based on your experimental model.

FormulationWorkflow step1 Weigh (-)-Lactisole (Free Acid) step2 Dissolve in 100% DMSO (Stock: 20.8 mg/mL) step1->step2 decision Select Application step2->decision path_in_vitro In Vitro Assays (e.g., MIN6 Cells) decision->path_in_vitro Cell Culture path_in_vivo In Vivo / High Conc. (Animal Models) decision->path_in_vivo Animal Dosing action_ph Dilute in KRH Buffer Titrate with NaOH to pH 7.4 path_in_vitro->action_ph action_cosolvent Add 40% PEG300 Add 5% Tween-80 path_in_vivo->action_cosolvent final_invitro Clear Aqueous Solution (< 10 mg/mL) action_ph->final_invitro Check pH final_invivo Clear Co-solvent Solution (≥ 2.08 mg/mL) action_cosolvent->final_invivo Add 45% Saline

Workflow for formulating (-)-Lactisole to prevent aqueous precipitation.

Pharmacological Target Pathway

Understanding where (-)-Lactisole acts ensures you design your readouts (e.g., Ca2+ imaging vs. cAMP assays) correctly.

T1R3Pathway sweetener Sweeteners (Sucralose, Acesulfame-K) receptor T1R2 / T1R3 Glucose-Sensing Receptor sweetener->receptor Activates calcium Cytoplasmic Ca2+ Elevation receptor->calcium Stimulates camp Intracellular cAMP (Unaffected) receptor->camp Stimulates lactisole (-)-Lactisole lactisole->receptor Antagonizes lactisole->calcium Attenuates insulin Insulin Secretion (Pancreatic β-cells) calcium->insulin Triggers

Mechanism of (-)-Lactisole inhibiting T1R3-mediated Ca2+ elevation and insulin secretion.

Step-by-Step Methodologies

Protocol A: Organic Solvent-Free Aqueous Solution (Best for In Vitro Assays)

Organic solvents like DMSO can have physiological effects on cells at low concentrations[3]. This protocol converts the free acid to the highly soluble sodium salt in situ.

  • Weighing: Weigh the required amount of (-)-Lactisole crystalline solid.

  • Suspension: Suspend the solid directly in your target aqueous buffer (e.g., HBSS or Krebs-Ringer-HEPES (KRH) buffer)[5].

  • Titration (Critical Step): Monitor the pH of the suspension. Carefully add dilute NaOH (e.g., 0.1 M) dropwise while stirring until the pH reaches and stabilizes at 7.4[5].

  • Validation: The solution should turn completely clear. The maximum solubility in PBS (pH 7.2) using this method is ~10 mg/mL[3].

  • Storage: Self-Validating Check: Measure the final pH to ensure it has not drifted below 7.0. Do not store this aqueous solution for more than one day to prevent degradation or reprecipitation[3].

Protocol B: Co-Solvent Formulation (Best for In Vivo Dosing)

For animal models requiring higher systemic doses, pH adjustment alone may not be stable enough. This protocol utilizes a micellar dispersion strategy.

  • Stock Preparation: Dissolve (-)-Lactisole in 100% DMSO to create a 20.8 mg/mL stock solution[4].

  • First Dilution: To prepare 1 mL of working solution, transfer 100 μL of the DMSO stock into a clean vial[4].

  • Co-Solvent Addition: Add 400 μL of PEG300 to the vial and mix evenly[4]. Causality: PEG300 acts as a co-solvent to bridge the polarity gap between DMSO and water.

  • Surfactant Addition: Add 50 μL of Tween-80 and mix evenly[4]. Causality: Tween-80 forms micelles that encapsulate the lipophilic free acid.

  • Aqueous Phase: Slowly add 450 μL of Saline while vortexing to adjust the final volume to 1 mL[4].

  • Validation: Self-Validating Check: Shine a laser pointer through the vial. A lack of beam scattering (Tyndall effect) confirms a true, clear solution (≥ 2.08 mg/mL) rather than a micro-suspension[4].

Sources

Optimization

Overcoming off-target cytotoxicity of 2-(4-Methoxyphenoxy)propanoic acid, (-)- in cell assays

Welcome to the Senior Application Scientist Support Center. This guide is designed for drug development professionals and molecular biologists working with (-)-2-(4-Methoxyphenoxy)propanoic acid (commonly known as (-)-La...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Senior Application Scientist Support Center. This guide is designed for drug development professionals and molecular biologists working with (-)-2-(4-Methoxyphenoxy)propanoic acid (commonly known as (-)-Lactisole ).

While Lactisole is the gold-standard competitive antagonist for the T1R3 subunit of sweet and umami taste receptors, its IC50 lies in the millimolar range (~1–4 mM). This requirement for exceptionally high working concentrations creates a perfect storm for off-target cytotoxicity, acid-base disruptions, and artefactual signaling in cell-based assays. This guide provides field-proven, mechanistic solutions to stabilize your assays and ensure data integrity.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My cells are detaching or showing significant viability drops when treated with Lactisole. What is causing this, and how can I prevent it?

The Causality: Lactisole is a propanoic acid derivative. At the 2–5 mM concentrations required to effectively antagonize T1R3, the free acid form easily overwhelms the buffering capacity of standard culture media (e.g., DMEM/F12). This leads to a rapid pH drop, inducing immediate osmotic stress, cytoskeletal collapse, and subsequent apoptosis. The Solution:

  • Salt Substitution: Always source and utilize the sodium salt form (Sodium lactisole) instead of the free acid for in vitro assays.

  • Buffer Fortification: Supplement your assay buffers (e.g., HBSS) with an additional 20–25 mM HEPES to rigidly stabilize the pH at 7.4.

  • Verification: Always measure the final pH of your working solution post-addition of Lactisole before applying it to your cell monolayers.

Q2: I am seeing a false-positive calcium spike or unexpected cAMP generation when applying Lactisole alone. Isn't it supposed to be an antagonist?

The Causality: This is a critical, highly documented off-target effect. Recent studies demonstrate that Lactisole activates cAMP generation through a pathway entirely independent of T1R3 . This artefactual cAMP signals through the Exchange Protein Directly Activated by cAMP (EPAC), which subsequently triggers massive Ca2+ efflux from the endoplasmic reticulum (ER). In FLIPR or standard calcium mobilization assays, this registers as a false-positive agonist spike, completely confounding your antagonism data. The Solution:

  • Pharmacological Uncoupling: Pre-treat your cells with an EPAC-specific inhibitor (e.g., ESI-09 at 10 µM) to uncouple the off-target cAMP generation from ER calcium release.

  • Orthogonal Readouts: If calcium readouts remain noisy, switch to a downstream reporter assay (e.g., NFAT-luciferase) that is less sensitive to transient ER calcium leaks.

Q3: Could Lactisole be interfering with my lipid metabolism or PPAR reporter assays?

The Causality: Yes. Lactisole shares significant structural homology with fibrate drugs (such as clofibric acid), which are well-known PPARα agonists. In fact, clofibric acid itself has been shown to bind the exact same T1R3 transmembrane domain as Lactisole . Due to this structural mimicry, prolonged exposure to Lactisole can inadvertently activate PPAR pathways, shifting cellular lipid metabolism and confounding metabolic readouts. The Solution:

  • Temporal Restriction: Limit Lactisole incubation times to the absolute minimum required for the assay (<30 minutes for acute GPCR signaling). Avoid 24-48 hour incubations unless absolutely necessary.

Part 2: Quantitative Summary of Lactisole Effects

To help you define your analytical window, the following table summarizes the dose-dependent divergence of Lactisole's on-target and off-target effects.

Concentration RangePrimary Target / PathwayObserved Cellular EffectAssay Impact / Artifact
< 1 mM T1R3 (Partial occupancy)Weak receptor antagonismSuboptimal signal inhibition
1 – 4 mM T1R3 (Optimal) Complete receptor blockade Ideal analytical window
> 2 mM EPAC / cAMPER Calcium effluxFalse-positive Ca2+ spikes
> 5 mM PPARα / LipidsAltered lipid metabolismConfounded reporter assays
> 10 mM Media BufferingRapid pH drop / Osmotic stressCell detachment / Apoptosis

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness, your assay must be a self-validating system. The following protocol outlines an EPAC-Adjusted Calcium Mobilization Assay that uses internal controls to isolate true T1R3-dependent signals from Lactisole-induced artifacts.

Step-by-Step Methodology:
  • Cell Preparation & Seeding (Internal Control Setup):

    • Seed HEK293 cells stably expressing T1R1/T1R3 (Umami) or T1R2/T1R3 (Sweet) at 40,000 cells/well in a 96-well plate.

    • Self-Validation Step: In parallel wells, seed a T1R3-Knockout (KO) or mock-transfected HEK293 line. This is mandatory to subtract baseline off-target calcium signals later.

  • Dye Loading & Artefact Suppression:

    • Wash cells and add 100 µL of Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4).

    • Add Fluo-4 AM calcium indicator dye (2 µM final) and ESI-09 (10 µM final) .

    • Causality: ESI-09 blocks the EPAC pathway, preventing Lactisole from inducing off-target ER calcium efflux during the baseline read. Incubate for 45 mins at 37°C.

  • Antagonist Formulation:

    • Prepare a 10 mM stock of Sodium Lactisole (not the free acid) in the HEPES-fortified Assay Buffer. Verify the pH remains at 7.4.

  • Baseline Acquisition & Antagonist Addition:

    • Place the plate in a kinetic fluorometer (e.g., FLIPR). Read baseline fluorescence for 20 seconds.

    • Inject Sodium Lactisole to a final well concentration of 2.5 mM. Read for an additional 3 minutes to ensure no artefactual calcium spikes occur (validated by the presence of ESI-09).

  • Agonist Stimulation & Data Analysis:

    • Inject your agonist (e.g., Sucralose or MSG).

    • Calculate the true antagonism by subtracting the residual signal of the T1R3-KO control wells from your wild-type wells.

Part 4: Mechanistic Visualization

The following diagram maps the divergence between Lactisole's intended therapeutic mechanism and the off-target pathways that cause assay interference.

LactisolePathways cluster_ontarget On-Target Pathway (Desired) cluster_offtarget Off-Target Pathways (Assay Artifacts) Lactisole (-)-Lactisole (>2 mM) T1R3 T1R3 Subunit Lactisole->T1R3 Binds TMD cAMP cAMP Generation Lactisole->cAMP T1R3-Independent PPAR PPAR Activation Lactisole->PPAR Fibrate Mimicry Block Receptor Blockade T1R3->Block Decreases Ca2+ EPAC EPAC Activation cAMP->EPAC Ca2 ER Ca2+ Efflux EPAC->Ca2 False Positive Tox Metabolic Shift / Toxicity PPAR->Tox Prolonged Exposure

Mechanistic divergence of Lactisole: On-target T1R3 inhibition vs. off-target assay artifacts.

References

  • McMahon, D. B., Jolivert, J. F., Kuek, L. E., Adappa, N. D., Palmer, J. N., & Lee, R. J. (2023). Utilizing the Off-Target Effects of T1R3 Antagonist Lactisole to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells. Nutrients, 15(3), 517.[Link]

  • Breslin, P. A. S., Tharp, C. D., Ohkuri, T., Galindo-Cuspinera, V., & Margolskee, R. F. (2017). Clofibrate inhibits the umami-savory taste of glutamate. PLOS One, 12(3), e0173275.[Link]

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of 2-(4-Methoxyphenoxy)propanoic acid, (-)- in Cell Culture Media

Introduction Welcome to the technical support guide for resolving precipitation issues with 2-(4-Methoxyphenoxy)propanoic acid, (-)- in cell culture applications. This molecule, a carboxylic acid and aromatic ether, is n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for resolving precipitation issues with 2-(4-Methoxyphenoxy)propanoic acid, (-)- in cell culture applications. This molecule, a carboxylic acid and aromatic ether, is noted for its biological activities, including its use as a sweetness inhibitor.[1][2] However, like many small molecules with limited aqueous solubility, researchers may encounter precipitation when introducing it into complex biological media.[3] This guide provides in-depth troubleshooting strategies, detailed protocols, and scientific explanations to help you maintain the compound's solubility and ensure the integrity of your experiments.

Precipitation can compromise experimental results by drastically reducing the effective concentration of the compound and potentially introducing cytotoxic artifacts.[4] Understanding the physicochemical properties of 2-(4-Methoxyphenoxy)propanoic acid and its interactions with media components is the key to preventing these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with 2-(4-Methoxyphenoxy)propanoic acid, (-)- in a question-and-answer format.

Q1: I've just added my 2-(4-Methoxyphenoxy)propanoic acid stock solution to my culture media, and it immediately turned cloudy. What's happening?

A1: This is likely a phenomenon known as "solvent shock" or "crashing out." [5][6]

  • Causality: 2-(4-Methoxyphenoxy)propanoic acid is sparingly soluble in water but more soluble in organic solvents like DMSO or ethanol.[7] When a concentrated stock solution in an organic solvent is rapidly diluted into the aqueous environment of your culture medium, the abrupt change in solvent polarity causes the compound to exceed its solubility limit and precipitate out of solution.[3]

  • Immediate Troubleshooting Steps:

    • Reduce Final Concentration: The most direct solution is to test a lower final concentration. It's possible your target concentration is simply above the compound's solubility threshold in the complete medium.[6]

    • Optimize Dilution Technique: Avoid adding the stock solution directly to the full volume of media. Instead, use a stepwise dilution method. First, create an intermediate dilution in a small volume of pre-warmed media (37°C), then add this intermediate dilution to the final culture volume. Always add the compound solution dropwise while gently swirling the media to ensure rapid, even distribution.[5]

Q2: Why does the solubility of 2-(4-Methoxyphenoxy)propanoic acid depend on the pH of the culture medium?

A2: The solubility is highly dependent on the compound's ionization state, which is governed by the pH of the solution.

  • Scientific Principle (Henderson-Hasselbalch Equation): 2-(4-Methoxyphenoxy)propanoic acid is a weak acid due to its carboxylic acid group. The relationship between pH, pKa (the acid dissociation constant), and the ionization state of a weak acid is described by the Henderson-Hasselbalch equation.[8][9]

    • When the pH of the medium is below the compound's pKa, the carboxylic acid group is predominantly in its neutral, protonated form (-COOH). This form is less polar and thus less soluble in aqueous media.[10]

    • When the pH of the medium is above the compound's pKa, the carboxylic acid group is predominantly in its ionized, deprotonated form (-COO⁻). This charged form is more polar and therefore more soluble in aqueous media.[11]

  • Practical Implications: Standard cell culture media are typically buffered around pH 7.2-7.4. However, high cell metabolism can lower the pH of the media over time due to the production of lactic acid, which could decrease the compound's solubility and lead to precipitation during longer experiments.[3][6]

Q3: Can components of my culture medium, like serum, affect the compound's solubility?

A3: Yes, absolutely. Media components can have a significant impact.

  • Serum Proteins: Fetal Bovine Serum (FBS) contains abundant proteins, most notably albumin. Many hydrophobic small molecules can bind to albumin, which acts as a carrier and can significantly increase their apparent solubility in the medium.[5][12][13] If you are working in serum-free conditions, you may face greater solubility challenges. Increasing the serum percentage (e.g., from 5% to 10%) can sometimes resolve precipitation.[5]

  • Salts and Ions: Culture media are rich in salts, including divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). These ions can sometimes form insoluble salts with anionic compounds (the deprotonated -COO⁻ form of your acid). This is a more common issue with concentrated media stocks but can occasionally contribute to precipitation in working solutions.[4][14]

Q4: My media looked fine initially, but I see crystalline precipitates after 24 hours in the incubator. What could be the cause?

A4: This delayed precipitation can be due to several factors related to the incubator environment and compound stability.

  • Temperature and Stability: While warming media to 37°C often helps with initial dissolution, some compounds can be less stable at this temperature over extended periods, potentially degrading into less soluble byproducts.[6]

  • pH Shift: As mentioned in Q2, cellular metabolism can acidify the medium over time. A drop in pH can shift the equilibrium towards the less soluble, protonated form of the compound, causing it to precipitate.[6] This is especially true in dense or rapidly proliferating cultures.

  • Evaporation: If the incubator has low humidity, evaporation from the culture plates can concentrate all media components, including your compound, potentially pushing its concentration above the solubility limit.[4]

Experimental Protocols & Data

To ensure reproducible results, follow these validated protocols for solution preparation.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol outlines the steps for creating a stable, concentrated stock solution, which is the critical first step in preventing precipitation.

  • Solvent Selection: Based on available data, Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stocks of poorly water-soluble compounds.[15][16] Use only fresh, anhydrous-grade DMSO.

  • Weighing the Compound: Accurately weigh the desired amount of 2-(4-Methoxyphenoxy)propanoic acid, (-)- powder in a sterile microfuge tube.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Ensuring Complete Solubilization:

    • Vortex the solution vigorously for 1-2 minutes.

    • If necessary, gently warm the solution to 37°C for 5-10 minutes to aid dissolution.[17]

    • QC Checkpoint: Visually inspect the solution against a dark background to ensure there are no visible particulates or haze. The solution must be perfectly clear.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. Store at -20°C for up to 3 months or as recommended by the manufacturer.[15][17] Avoid repeated freeze-thaw cycles. [15]

Protocol 2: Preparation of the Final Working Solution in Culture Media

This protocol is designed to minimize solvent shock and ensure the compound remains dissolved in the final culture volume.

  • Pre-warm Media: Pre-warm your complete culture medium (containing serum, if applicable) to 37°C. The solubility of many compounds is temperature-dependent.[6]

  • Thaw Stock Solution: Thaw a single-use aliquot of your DMSO stock solution and ensure it is fully dissolved, warming and vortexing briefly if needed.[15]

  • Perform Serial Dilution (Recommended):

    • Instead of adding the DMSO stock directly, first prepare an intermediate dilution. For example, add 2 µL of a 10 mM stock to 98 µL of pre-warmed media to get a 200 µM intermediate solution. Gently mix.

    • Add the required volume of this intermediate solution to your final culture volume. This gradual reduction in solvent concentration helps prevent precipitation.[16]

  • Direct Addition (Alternative Method):

    • While swirling or gently vortexing the pre-warmed media, add the stock solution dropwise and slowly beneath the surface of the liquid. This ensures rapid dispersal.[5]

    • The final concentration of DMSO in the culture medium should ideally be kept below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[15][18]

  • Final QC Check: After adding the compound, gently mix the final solution and let it sit for a few minutes. Visually inspect for any signs of precipitation (cloudiness, crystals, or film) before adding it to your cells.[6]

Data Summary Table
PropertyValue / RecommendationSource(s)
Chemical Nature Weakly acidic, aromatic ether[2]
Aqueous Solubility Sparingly soluble (estimated 3.129 g/L at 25°C)[19]
Recommended Stock Solvent DMSO (anhydrous grade)[16]
Recommended Stock Conc. 10-100 mM (empirical testing required)General Practice
Max Final DMSO Conc. < 0.5% (cell-line dependent)[15][20]
Key Solubility Factor pH-dependent (more soluble at higher pH)[8][10][11]
Solubility Enhancers Serum proteins (e.g., albumin in FBS)[5][13]

Visual Troubleshooting Workflows

The following diagrams, generated using Graphviz, provide logical workflows for diagnosing and solving precipitation issues.

G cluster_0 Initial Observation cluster_1 Immediate Precipitation Path cluster_2 Delayed Precipitation Path start Precipitation Observed in Culture Media when When did it occur? start->when immediate Immediately upon adding stock solution when->immediate Immediately delayed After incubation (e.g., >1 hour) when->delayed Delayed cause_immediate Likely Cause: 'Solvent Shock' immediate->cause_immediate solution1 Solution 1: Lower final concentration cause_immediate->solution1 solution2 Solution 2: Use stepwise dilution cause_immediate->solution2 solution3 Solution 3: Add stock slowly while vortexing cause_immediate->solution3 cause_delayed Potential Causes delayed->cause_delayed cause_ph pH shift from cell metabolism cause_delayed->cause_ph cause_temp Compound instability at 37°C cause_delayed->cause_temp cause_evap Evaporation & Concentration increase cause_delayed->cause_evap

Caption: Troubleshooting workflow for precipitation issues.

G cluster_0 Effect of pH on Weak Acid Solubility ph_scale pH of Culture Medium low_ph Low pH (e.g., < pKa) Acidic Environment ph_scale->low_ph Decreases high_ph High pH (e.g., > pKa) Alkaline Environment ph_scale->high_ph Increases protonated Compound is Protonated (R-COOH) Neutral, Less Polar low_ph->protonated deprotonated Compound is Deprotonated (R-COO⁻) Charged, More Polar high_ph->deprotonated solubility_low LOW AQUEOUS SOLUBILITY (High Precipitation Risk) protonated->solubility_low solubility_high HIGH AQUEOUS SOLUBILITY (Low Precipitation Risk) deprotonated->solubility_high

Caption: Impact of pH on the solubility of a weak acid.

References

  • Avdeef, A. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. Retrieved from [Link]

  • Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Retrieved from [Link]

  • Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Retrieved from [Link]

  • ResearchGate. (2016). Has anyone had problems with media contamination or precipitants falling out of media?. Retrieved from [Link]

  • University of Basrah. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • ADMET & DMPK. (2015). pKa values in solubility determination using the Henderson- Hasselbalch equation. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]

  • bioRxiv. (2022). Diffusion of small molecule drugs is affected by surface interactions and crowder proteins. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Retrieved from [Link]

  • Open Access Journals. (2016). Review on Interaction of Serum Albumin with Drug Molecules. Retrieved from [Link]

  • J-GLOBAL. (n.d.). 2-(4-Methoxyphenoxy)propanoic acid | Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Immunoassay Troubleshooting Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review. Retrieved from [Link]

  • ACS Publications. (2019). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. Retrieved from [Link]

  • MDPI. (2022). Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-(4-Methoxyphenoxy)propanoic acid - Chemical Details. Retrieved from [Link]

  • Illumina. (2026). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulat. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Assays and Reducing Background Noise for (-)-Lactisole

Welcome to the Technical Support Center for 2-(4-Methoxyphenoxy)propanoic acid, (-)- , commonly known as (-)-Lactisole . As a potent negative allosteric modulator (NAM) of the human sweet taste receptor (TAS1R2/TAS1R3),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(4-Methoxyphenoxy)propanoic acid, (-)- , commonly known as (-)-Lactisole . As a potent negative allosteric modulator (NAM) of the human sweet taste receptor (TAS1R2/TAS1R3), (-)-Lactisole is highly valuable in sensory and metabolic research. However, its unique pharmacological profile and chemical structure often introduce complex background noise in cell-based functional assays (e.g., FLIPR calcium mobilization).

This guide is engineered for researchers and drug development professionals. It moves beyond basic troubleshooting to address the fundamental causality of assay interference, providing self-validating protocols to secure high-fidelity data.

Visualizing the Root Causes of Assay Noise

G Lactisole (-)-Lactisole (2-phenoxypropionic acid) TAS1R3 TAS1R3 TMD (Transmembrane Domain) Lactisole->TAS1R3 Binds AutoF Aromatic Ring Autofluorescence Lactisole->AutoF Emits (UV/Blue) Basal Constitutive Activity (High Basal Ca2+) TAS1R3->Basal Inhibits Inverse Inverse Agonism (Ca2+ Baseline Drop) Basal->Inverse Shifts to Noise Perceived Assay Noise (Baseline Drift) Inverse->Noise Confounded as AutoF->Noise Optical Background

Fig 1: Dual pathways of (-)-Lactisole assay interference: Inverse agonism and autofluorescence.

Part 1: Troubleshooting Guide & Root Cause Analysis

Q1: Why does my calcium baseline drop immediately after adding (-)-Lactisole, creating a "drift" that software misinterprets as noise? The Causality: This is not technical noise; it is a biological response. The TAS1R2/TAS1R3 heterodimer exhibits high constitutive (basal) activity in standard in vitro expression systems. (-)-Lactisole binds to the transmembrane domain (TMD) of the TAS1R3 subunit[1]. Upon binding, it functions as an inverse agonist, forcing the receptor into an inactive state and causing intracellular Ca2+ to fall below baseline levels[2]. The Solution: Do not attempt to "correct" this drift by altering instrument gain. Instead, establish a dual-baseline read: record the initial basal fluorescence for 20 seconds, inject (-)-Lactisole, allow the new suppressed baseline to stabilize for 60 seconds, and then inject your agonist.

Q2: How do I eliminate optical background noise (autofluorescence) from (-)-Lactisole and my culture media? The Causality: (-)-Lactisole contains a 2-phenoxypropionic acid skeleton[1]. The aromatic ring structure can exhibit mild autofluorescence under specific excitation wavelengths. This is severely compounded if your assay buffer contains Fetal Bovine Serum (FBS) or phenol red, which are rich in aromatic amino acids and indicator dyes that elevate optical background[3]. The Solution: Transition cells to a phenol red-free, serum-free assay buffer (e.g., HBSS supplemented with 20 mM HEPES) at least 1 hour prior to the assay.

Q3: Why am I seeing erratic calcium spikes in my negative controls when using (-)-Lactisole? The Causality: Erratic spiking is typically caused by solvent shock or endogenous receptor pre-activation. (-)-Lactisole is often reconstituted in DMSO. If the final DMSO concentration exceeds 0.5%, it can destabilize the HEK293 cell membrane, causing spontaneous calcium influx. Alternatively, trace glucose or amino acids in the buffer may competitively interact with the receptor, creating a noisy baseline before (-)-Lactisole even binds. The Solution: Cap final DMSO concentrations at 0.1%. Ensure the assay buffer is strictly glucose-free unless glucose is the intended agonist.

Part 2: Self-Validating Experimental Protocol

To guarantee scientific integrity, your assay must internally validate that the observed signals are true receptor modulations and not optical artifacts. Below is the optimized FLIPR protocol for (-)-Lactisole.

Optimized FLIPR Calcium Assay for TAS1R2/TAS1R3

Step 1: Cell Preparation & Starvation

  • Seed HEK293 cells stably expressing TAS1R2, TAS1R3, and Gα16gust44 into a 384-well black-wall, clear-bottom plate.

  • 24 hours post-seeding, remove the growth media. Wash the cells twice with Assay Buffer (Phenol red-free HBSS, 20 mM HEPES, pH 7.4, strictly no FBS).

Step 2: Dye Loading

  • Add calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6) diluted in Assay Buffer containing 2.5 mM Probenecid (to prevent dye extrusion).

  • Incubate for 60 minutes at 37°C in the dark.

Step 3: Wash Step (Self-Validation Checkpoint 1)

  • Crucial Step: Wash the cells 3 times with Assay Buffer to remove extracellular dye.

  • Validation: Read the plate immediately after washing. The background Relative Fluorescence Units (RFU) should drop by at least 80% compared to pre-wash levels. If RFU remains high, extracellular autofluorescence will mask the (-)-Lactisole effect.

Step 4: Compound Addition & Kinetic Read (Self-Validation Checkpoint 2)

  • Configure the FLIPR to read baseline for 20 seconds.

  • Inject (-)-Lactisole (Target concentration: 0.5 mM - 2.0 mM) or Vehicle (0.1% DMSO).

  • Validation: Observe the kinetic trace. The vehicle control must remain perfectly flat. The (-)-Lactisole wells must show a smooth, dose-dependent downward shift (inverse agonism). If the vehicle spikes, your injection speed is too high (shear stress).

  • Inject the agonist (e.g., Sucralose) at 100 seconds and record the peak response.

Workflow Prep 1. Cell Prep Phenol-Red Free No FBS Dye 2. Dye Loading Fluo-4 AM + Probenecid Prep->Dye Wash 3. Wash Step Remove Extracellular Background Dye->Wash Read 4. FLIPR Read Validate Baseline Drop (Inverse Agonism) Wash->Read

Fig 2: Step-by-step self-validating workflow for (-)-Lactisole calcium assays.

Part 3: Quantitative Data & Benchmarks

To determine if your assay is performing optimally, compare your parameters against these established benchmarks for TAS1R2/TAS1R3 screening using (-)-Lactisole.

Assay ConditionBuffer CompositionWash StepAvg. Background (RFU)S/B Ratio (Agonist)Baseline Stability
Standard (Unoptimized) DMEM + 10% FBS + Phenol RedNo Wash> 15,000< 1.5Erratic (High Noise)
Partial Optimization HBSS + HEPES (No FBS)No Wash~ 8,0002.5 - 3.0Moderate Drift
Fully Optimized HBSS + HEPES (No FBS)3x Wash< 2,000 > 5.0 Stable (True Inverse Agonism visible)

Part 4: Frequently Asked Questions (FAQs)

Q: Does the enantiomer of Lactisole matter for background noise? A: Yes. The (S)-isomer of lactisole is the active enantiomer responsible for sweet taste inhibition[1]. If you use a racemic mixture (±)-Lactisole, you must use higher total concentrations to achieve the same inhibitory effect. Higher concentrations exponentially increase the risk of off-target solvent noise and aromatic autofluorescence. Always source pure (-)-Lactisole ((S)-Lactisole) when possible.

Q: What is the "Sweet Water Taste" phenomenon, and will it ruin my assay? A: "Sweet water taste" is a sensory phenomenon where rinsing the mouth with water after lactisole exposure elicits a sweet sensation. In a cell-based assay, this manifests as rebound activation. Because (-)-Lactisole acts as an inverse agonist, washing it out causes the receptor to rapidly return to its constitutively active state, causing a sudden Ca2+ spike[2]. If your assay involves washing cells after (-)-Lactisole incubation, this rebound spike will be recorded as massive background noise.

Q: Can I use polarized light to reduce (-)-Lactisole autofluorescence? A: While fluorescence polarization is a known method to filter out small-molecule autofluorescence[3], it is generally incompatible with standard high-throughput calcium flux assays (which rely on total intensity). Strict buffer management and wash steps remain the gold standard.

Sources

Troubleshooting

Technical Support Center: Refining Receptor Binding Assays for 2-(4-Methoxyphenoxy)propanoic acid, (-)-

A Senior Application Scientist's Guide for Researchers Welcome to the technical support center for investigators working with 2-(4-Methoxyphenoxy)propanoic acid, (-)-. This molecule, also known as (-)-MAPP, presents uniq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for investigators working with 2-(4-Methoxyphenoxy)propanoic acid, (-)-. This molecule, also known as (-)-MAPP, presents unique opportunities in drug discovery. This guide is designed to provide in-depth, practical solutions to common and complex challenges encountered when refining receptor binding assay conditions. My goal is to move beyond simple checklists and explain the scientific rationale behind each troubleshooting step, empowering you to make informed decisions for robust and reproducible data.

While 2-(4-Methoxyphenoxy)propanoic acid is known as a sweetness inhibitor and has been investigated for its interaction with the human sweet taste receptor, this guide will use a hypothetical G-Protein Coupled Receptor (GPCR), "Receptor X," as a model system.[1][2] The principles and troubleshooting strategies discussed are broadly applicable to most receptor binding assays.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues researchers face during assay optimization in a direct Q&A format.

Issue 1: My non-specific binding (NSB) is too high, often >50% of the total binding.
  • Question: I'm seeing extremely high background in my assay, which is masking any potential specific signal. What are the primary causes and how can I fix this?

  • Answer: High non-specific binding is arguably the most frequent hurdle in radioligand binding assays. It occurs when your radioligand or test compound adheres to components other than the receptor, such as the filter plate, cell membranes, or plasticware.[3][4] This is particularly common with hydrophobic molecules.[5] A high NSB shrinks your assay window, making it difficult to discern a true signal.

    Causality & Solutions:

    • Reduce Hydrophobic Interactions with the Filter Plate: Glass fiber filters are notorious for non-specifically binding lipophilic compounds.

      • Solution: Pre-treat your filter plates (e.g., MultiScreenHTS) with a blocking agent.[6] A 0.3-0.5% solution of polyethyleneimine (PEI) is a standard and effective choice as it imparts a positive charge to the filter, repelling positively charged ligands and reducing hydrophobic interactions.

      • Validation Check: Compare a PEI-treated plate with an untreated plate. You should see a significant drop in counts in the non-specific binding wells.

    • Optimize Your Assay Buffer: The buffer is not just a medium; it's an active component in controlling binding.

      • Solution:

        • Add Bovine Serum Albumin (BSA): Include 0.1% to 0.5% BSA in your assay buffer. BSA acts as a "protein sponge," binding to non-specific sites on your plate and membranes, leaving the receptor as the primary interaction partner for your ligand.[7]

        • Increase Ionic Strength: Sometimes, adding a salt like NaCl (e.g., 100-150 mM) can disrupt low-affinity, non-specific electrostatic interactions.[8]

      • Validation Check: Run parallel assays with and without these buffer additives to quantify the improvement in the signal-to-noise ratio.

    • Re-evaluate the "Cold" Ligand Concentration: The concentration of the unlabeled ("cold") ligand used to define NSB is critical.

      • Solution: A common rule of thumb is to use the unlabeled ligand at a concentration 100 to 1000 times the Kd of the radioligand or 100 times the highest concentration of the radioligand used in the experiment.[4][9] This ensures that all specific sites are occupied, giving a true measure of NSB.[4]

      • Validation Check: Perform an experiment where you vary the concentration of the cold ligand. The NSB should plateau; use a concentration from this plateau region.

Issue 2: My specific binding signal is too low or undetectable.
  • Question: I've managed to lower my non-specific binding, but now my total binding is barely above it. How can I boost my specific signal?

  • Answer: A weak specific signal indicates that too few binding events are occurring or being detected. This can be due to issues with the receptor source, the radioligand, or the fundamental assay conditions.

    Causality & Solutions:

    • Insufficient Receptor Concentration (Bmax): The most straightforward cause is not having enough receptors in the well.

      • Solution: Increase the amount of membrane protein per well. Typical ranges are 5-50 µg for membrane preparations.[10][11] However, be mindful of the "ligand depletion" rule: the total amount of radioligand bound should not exceed 10% of the total radioligand added to avoid altering the free ligand concentration.[10][12]

      • Validation Check: Perform a protein titration experiment, measuring binding at increasing membrane concentrations while keeping the radioligand concentration fixed (ideally at its Kd). The specific binding should increase linearly and then plateau. Use a protein concentration in the linear range that adheres to the <10% bound rule.[12]

    • Sub-optimal Incubation Time & Temperature: Binding is a kinetic process. If you don't allow enough time, the reaction won't reach equilibrium.

      • Solution: Conduct a time-course experiment (association kinetics). Incubate the receptor and radioligand for varying amounts of time (e.g., from 15 minutes to 3 hours). The optimal incubation time is the point at which specific binding reaches a stable plateau.[10] Temperature also affects binding kinetics and receptor stability; most assays are performed at room temperature or 37°C.[10][13]

    • Poor Radioligand Quality: Radioligands have a limited shelf life and can degrade, reducing their ability to bind.

      • Solution: Always check the manufacturing and expiration dates of your radioligand.[5] If in doubt, purchase a fresh batch. Ensure the specific activity is high enough for your needs (>20 Ci/mmol for ³H ligands is a good benchmark).[5]

Troubleshooting Decision Workflow

This diagram provides a logical path for diagnosing and solving common assay problems.

G cluster_start cluster_eval cluster_nsb cluster_low_signal cluster_end Start Run Initial Assay (Total, NSB, Specific Binding) Eval_Signal Is Specific Binding Signal > 2x NSB? Start->Eval_Signal High_NSB Problem: High Non-Specific Binding Eval_Signal->High_NSB No Success Assay Optimized! Proceed with Screening Eval_Signal->Success Yes Sol_PEI 1. Pre-treat filter plate with PEI High_NSB->Sol_PEI Re-test Sol_Buffer 2. Add 0.1-0.5% BSA to buffer Sol_PEI->Sol_Buffer Re-test Sol_Wash 3. Optimize wash steps (volume/time) Sol_Buffer->Sol_Wash Re-test Sol_Wash->Start Re-test Low_Signal Problem: Low Specific Signal Sol_Protein 1. Increase membrane protein concentration Low_Signal->Sol_Protein Re-test Sol_Time 2. Optimize incubation time/temp Sol_Protein->Sol_Time Re-test Sol_Ligand 3. Check radioligand quality/age Sol_Time->Sol_Ligand Re-test Sol_Ligand->Start Re-test Success->Low_Signal

Caption: A troubleshooting decision tree for receptor binding assays.

Part 2: Key Experimental Protocols

Here are detailed, step-by-step protocols for the two fundamental experiments required to characterize the binding of 2-(4-Methoxyphenoxy)propanoic acid, (-)- to Receptor X.

Protocol 1: Saturation Binding Assay

Objective: To determine the equilibrium dissociation constant (Kd) of the radioligand and the receptor density (Bmax) in the membrane preparation.[5][12]

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[8]

  • Radioligand: e.g., [³H]-Ligand Y (a known high-affinity ligand for Receptor X).

  • Unlabeled Ligand: Ligand Y, for determining non-specific binding.

  • Membrane Preparation: Homogenized membranes from cells expressing Receptor X.

  • Filtration: 96-well glass fiber filter plate and vacuum manifold.

  • Scintillation Fluid & Counter.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout p1 Prepare serial dilution of Radioligand a1 Plate Radioligand, Buffer, Membranes p1->a1 p2 Prepare membranes and assay buffer p2->a1 a2 Add 'Cold' Ligand to NSB wells a1->a2 a3 Incubate to Equilibrium (e.g., 60 min at RT) a2->a3 r1 Rapidly filter plate over vacuum manifold a3->r1 r2 Wash filters with ice-cold buffer r1->r2 r3 Dry filters, add scintillant, and count r2->r3

Caption: Workflow for a radioligand saturation binding experiment.

Procedure:

  • Prepare Radioligand Dilutions: Create a series of 8-12 radioligand concentrations in assay buffer, typically ranging from 0.1 to 10 times the expected Kd.[12]

  • Plate Setup: Set up a 96-well plate in triplicate for three conditions: Total Binding, Non-Specific Binding (NSB), and Background (no membranes).

  • Add Reagents:

    • To Total Binding wells, add 50 µL of assay buffer, 50 µL of the appropriate radioligand dilution, and 100 µL of membrane preparation.

    • To NSB wells, add 50 µL of unlabeled ligand (at 100-1000x Kd), 50 µL of radioligand dilution, and 100 µL of membrane preparation.[11]

    • To Background wells, add 150 µL of assay buffer and 50 µL of the highest radioligand concentration.

  • Incubation: Incubate the plate for the predetermined optimal time (e.g., 60 minutes) at room temperature with gentle shaking.[8]

  • Filtration: Terminate the assay by rapidly filtering the contents of the plate through the pre-treated glass fiber filter plate using a vacuum manifold.

  • Washing: Immediately wash the filters 3-4 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation fluid to each well, and measure the radioactivity in a microplate scintillation counter.

  • Data Analysis: Subtract the NSB counts from the Total Binding counts to get Specific Binding. Plot Specific Binding vs. Radioligand Concentration and fit the data using non-linear regression (one-site binding hyperbola) to determine Kd and Bmax.[9]

Protocol 2: Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of your test compound, 2-(4-Methoxyphenoxy)propanoic acid, (-)-, by measuring its ability to displace a known radioligand.[14]

Procedure:

  • Prepare Compound Dilutions: Create a serial dilution of 2-(4-Methoxyphenoxy)propanoic acid, (-)-. A 10-point curve covering a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻⁴ M) is typical.[15]

  • Plate Setup: Similar to the saturation assay, set up wells for Total Binding (no competitor), NSB (saturating concentration of unlabeled ligand), and your test compound concentrations.

  • Add Reagents: To each well, add assay buffer, a fixed concentration of radioligand (typically at or below its Kd), and either buffer (for Total), unlabeled ligand (for NSB), or your test compound dilution.[5][12] Finally, add the membrane preparation to initiate the reaction.

  • Incubate, Filter, and Count: Follow steps 4-7 from the Saturation Binding Assay protocol.

  • Data Analysis: Normalize the data by setting the average Total Binding to 100% and the average NSB to 0%.[14] Plot the percent specific binding against the log concentration of your test compound. Fit the resulting sigmoidal curve using non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.[9][14]

  • Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.[14]

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.

Part 3: Data Summary & Buffer Optimization

Proper buffer composition is critical for assay success. The following table summarizes key components and their functions.

ComponentTypical ConcentrationPurpose & Rationale
Buffering Agent 20-50 mMMaintains stable pH. Tris-HCl or HEPES are most common. The choice can be receptor-dependent, but pH 7.4 is a standard starting point for physiological relevance.[7][8]
Divalent Cations 1-10 mMOften required for receptor conformation and high-affinity binding. MgCl₂ or CaCl₂ are frequently used, as many GPCRs require them for proper folding and ligand interaction.[8][16]
Blocking Agent 0.1-1.0% w/vReduces non-specific binding. Bovine Serum Albumin (BSA) is the standard choice to block sites on plasticware and membranes that might otherwise bind the ligand.[7]
Protease Inhibitors VariesPrevents receptor degradation. If using crude membrane preps or long incubation times, a protease inhibitor cocktail is recommended to maintain receptor integrity.
Sodium Chloride 100-150 mMModulates ionic strength. Can reduce non-specific binding but may also affect specific binding for some receptors. Its inclusion should be empirically tested.[8]

References

  • Vertex AI Search. (2024, November 5).
  • JoVE. (2025, July 8). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions.
  • BenchChem. (2025). Basic principles of competitive binding assays.
  • Bio-protocol. (2016). Competitive Binding Assay.
  • ResearchGate. (n.d.). Flowchart of the protocol for the MS binding assay.
  • U.S. Environmental Protection Agency. (n.d.).
  • Hosseinzadeh, Z., et al. (n.d.). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine.... PMC.
  • Cai, W., & Chen, X. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC.
  • GraphPad. (n.d.). Nonspecific binding - GraphPad Prism 11 Curve Fitting Guide.
  • FabGennix International. (n.d.). Competition Assay Protocol.
  • Roth Lab. (n.d.). Assay buffers.
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays.
  • National Toxicology Program. (2002, October 5).
  • Revvity. (n.d.).
  • Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Sittampalam, G. S., et al. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • GraphPad. (n.d.).
  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • MilliporeSigma. (n.d.).
  • Brieflands. (2014, February 27). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors.
  • Santa Cruz Biotechnology. (n.d.). 2-(4-methoxyphenoxy)propanoic acid | CAS 13794-15-5 | SCBT.
  • Inxight Drugs. (n.d.). 2-(4-METHOXYPHENOXY)PROPANOIC ACID.
  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid, 13794-15-5.
  • Sigma-Aldrich. (n.d.). High Density Receptor-Ligand Binding Assays.
  • Tokyo Chemical Industry UK Ltd. (n.d.). 2-(4-Methoxyphenoxy)propanoic Acid | 13794-15-5.
  • Chemsrc. (2025, August 26). 2-(4-Methoxyphenoxy)propanoic acid | CAS#:13794-15-5.
  • PNAS. (n.d.). Chemomechanical mapping of ligand–receptor binding kinetics on cells.
  • Chemical Science. (n.d.). Multi-region mapping of ligand binding and structural changes in the β-1 adrenergic receptor using carbene footprinting and mass spectrometry.
  • Macmillan Group. (2023, July 21). μMap Photoproximity Labeling Enables Small Molecule Binding Site Mapping.
  • Journal of Nuclear Medicine. (2022, June 1). PET mapping of receptor occupancy using joint direct parametric reconstruction: in-vivo studies.
  • University at Buffalo. (2014, June 27). Receptor 'Energy Maps' Chart New Territory for Drug Discovery.

Sources

Optimization

Technical Support Center: Enhancing In Vivo Delivery and Bioavailability of 2-(4-Methoxyphenoxy)propanoic acid, (-)-

This technical guide is designed for researchers, scientists, and drug development professionals working with 2-(4-Methoxyphenoxy)propanoic acid, (-)- (CAS: 13794-15-5), also known as Lactisole. While a valuable compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals working with 2-(4-Methoxyphenoxy)propanoic acid, (-)- (CAS: 13794-15-5), also known as Lactisole. While a valuable compound for various research applications, its physicochemical properties can present significant challenges to achieving adequate and consistent in vivo exposure. This document provides a comprehensive troubleshooting guide, detailed experimental protocols, and frequently asked questions to help you overcome these hurdles and enhance its bioavailability.

Foundational Understanding: The Bioavailability Challenge

2-(4-Methoxyphenoxy)propanoic acid is a small molecule with a molecular weight of 196.20 g/mol .[1][2] Its estimated LogP of ~1.65 and moderate aqueous solubility suggest it may face challenges related to dissolution rate-limited absorption.[3][4] Such characteristics often place a compound in the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making formulation design a critical factor for successful in vivo studies.[5] The primary goal of any enhancement strategy is to ensure that the compound can dissolve in the gastrointestinal fluids and permeate the intestinal membrane to reach systemic circulation in sufficient concentrations.[6]

Key Physicochemical Properties:
PropertyValueImplication for Bioavailability
Molecular Formula C₁₀H₁₂O₄-
Molecular Weight 196.20 g/mol [1][2]Small size is generally favorable for permeation.
Melting Point 88-94°C (may vary)[1]Indicates a stable crystalline solid that requires energy to dissolve.
LogP (o/w) ~1.65[3]Suggests good permeability but may require formulation to improve solubility.
Aqueous Solubility Estimated ~3.1 g/L[4]Moderate, but may be insufficient for achieving high concentrations in the GI tract, potentially leading to dissolution-rate limited absorption.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during in vivo experiments in a question-and-answer format, explaining the underlying causes and proposing robust solutions.

Q1: My initial in vivo study using a simple aqueous suspension shows very low and highly variable oral bioavailability. What's going wrong and how can I fix it?

Cause Analysis: Low and erratic bioavailability for a compound like this is almost always linked to poor aqueous solubility. In a simple suspension, the crystalline drug must first dissolve in the gastrointestinal (GI) fluids before it can be absorbed—a process that is often slow and incomplete.[7] Variability arises from differences in GI transit time, pH, and the presence of food among individual animals, which significantly impact the dissolution of a poorly soluble compound.[5]

Recommended Solutions: The primary strategy is to increase the compound's dissolution rate and apparent solubility in the GI tract. This is achieved by moving beyond a simple suspension to more advanced formulation technologies. The choice of technology depends on the compound's specific properties and your experimental capabilities.

  • For Thermally Stable Compounds: Consider Amorphous Solid Dispersions (ASDs) created via hot-melt extrusion. By dispersing the drug in a polymer matrix in its high-energy amorphous state, you can achieve significantly higher concentrations in solution upon administration.[8][9]

  • For Thermally Labile Compounds: Spray drying is an alternative method to produce ASDs.[7]

  • For Lipophilic Compounds: Lipid-Based Formulations , such as Self-Emulsifying Drug Delivery Systems (SEDDS), are an excellent choice.[8][10] These formulations consist of oils, surfactants, and co-solvents that solubilize the drug. Upon gentle agitation in GI fluids, they form a fine oil-in-water microemulsion, presenting the drug in a solubilized state ready for absorption and potentially leveraging lipid absorption pathways to bypass first-pass metabolism.[5][11]

  • General Approach: Particle size reduction (micronization or nanocrystallization) increases the surface area available for dissolution.[6][8] Nanosuspensions, in particular, can dramatically improve dissolution velocity and saturation solubility.[12]

Below is a decision-making workflow to guide your formulation strategy selection.

G start Start: Low Bioavailability Issue check_solubility Is the issue primarily poor aqueous solubility? start->check_solubility check_thermal_stability Is the compound thermally stable? check_solubility->check_thermal_stability  Yes check_lipophilicity Is LogP > 2 and soluble in lipidic excipients? check_solubility->check_lipophilicity  No, consider  permeability issues check_thermal_stability->check_lipophilicity  Consider alternatives asd Strategy: Amorphous Solid Dispersions (ASDs) check_thermal_stability->asd  Yes or No lipid Strategy: Lipid-Based Formulations (SEDDS/SMEDDS) check_lipophilicity->lipid  Yes nano Strategy: Nanocrystals / Nanosuspension check_lipophilicity->nano  No hme Method: Hot-Melt Extrusion asd->hme  If Yes spray_dry Method: Spray Drying asd->spray_dry  If No

Caption: Decision tree for selecting an appropriate bioavailability enhancement strategy.

Q2: I am having difficulty achieving consistent and quantifiable concentrations of the compound in plasma samples. What analytical challenges should I be aware of?

Cause Analysis: This issue typically stems from two sources: 1) The plasma concentrations are below the lower limit of quantification (LLOQ) of your analytical method due to poor bioavailability, or 2) The analytical method itself is not sufficiently sensitive or is compromised by matrix effects. Biological matrices like plasma are complex and can interfere with the ionization of the target analyte during mass spectrometry analysis, leading to signal suppression or enhancement.[13]

Recommended Solutions: A robust and validated bioanalytical method is non-negotiable for pharmacokinetic (PK) studies.

  • Method of Choice: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological fluids due to its high sensitivity and selectivity.[13][14]

  • Sample Preparation: Proper sample preparation is critical to remove interfering substances like proteins and phospholipids.

    • Protein Precipitation (PPT): A simple and fast method using a solvent like acetonitrile. It is a good starting point but may not remove all matrix components.

    • Liquid-Liquid Extraction (LLE): More selective than PPT, it involves extracting the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): The most effective method for cleaning up complex samples, providing the cleanest extracts and reducing matrix effects, albeit at a higher cost and complexity.

  • Method Validation: Ensure your LC-MS/MS method is validated for linearity, accuracy, precision, LLOQ, and matrix effects according to regulatory guidelines. Use a stable, isotopically labeled internal standard whenever possible to compensate for matrix effects and variability during sample processing.[13]

Q3: How do I select the appropriate in vivo model and design a pharmacokinetic study?

Cause Analysis: Choosing the wrong animal model or a suboptimal study design can lead to data that does not accurately reflect the compound's behavior or translate poorly to other species. Key considerations include the animal's metabolic profile, physiological parameters, and practical aspects like blood volume and handling.

Recommended Solutions: For initial PK screening, rodents are the most common and cost-effective models.[15]

  • Animal Model: The Sprague-Dawley or Wistar rat is a standard choice for PK studies due to its larger size (allowing for serial blood sampling from a single animal) and well-characterized physiology.[15] Mice (e.g., CD-1, C57BL/6) are used for rapid screening, often with composite bleeding (sampling from different animals at each time point).[15]

  • Study Design:

    • Route of Administration: For oral bioavailability, administration is typically via oral gavage (PO). An intravenous (IV) administration group is essential to determine the absolute bioavailability (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)).[16]

    • Dosing: Use a well-characterized vehicle. For enhanced formulations, the vehicle is the formulation itself. The IV dose is typically administered in a solution containing a solubilizing agent like DMSO or cyclodextrin.

    • Sampling: For rats, use jugular vein cannulated models to allow for stress-free serial blood sampling at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[15] Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately process to plasma by centrifugation. Store plasma at -80°C until analysis.

    • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) to determine key parameters like Cmax, Tmax, AUC, half-life (t½), and bioavailability (F%).[17]

G cluster_pre Pre-Study Phase cluster_in_life In-Life Phase cluster_post Post-Study Phase acclimate Animal Acclimatization (e.g., Rats, 7 days) dosing Dosing (PO and IV groups) acclimate->dosing formulation Formulation Preparation (e.g., SEDDS) formulation->dosing sampling Serial Blood Sampling (Cannulated models) dosing->sampling processing Plasma Processing (Centrifugation) sampling->processing bioanalysis Bioanalysis (LC-MS/MS) processing->bioanalysis pk_analysis PK Data Analysis (NCA) bioanalysis->pk_analysis report Reporting (Cmax, AUC, F%) pk_analysis->report

Caption: Standard experimental workflow for an in vivo pharmacokinetic study.

Frequently Asked Questions (FAQs)

  • What is the likely BCS classification for 2-(4-Methoxyphenoxy)propanoic acid?

    • Based on its moderate solubility and favorable LogP, it is likely a BCS Class II compound, meaning its absorption is limited by its dissolution rate, not its ability to permeate the gut wall. Formulation strategies are therefore highly effective.[5]

  • Are there any known metabolic liabilities?

    • The methoxy group could be a site for O-demethylation by cytochrome P450 enzymes in the liver, potentially leading to first-pass metabolism.[18] Using formulations that promote lymphatic absorption, such as lipid-based systems, can partially bypass the liver and mitigate this effect.[11]

  • What excipients are commonly used for enhancing its bioavailability?

    • For ASDs: Polymers like PVP/VA (Copovidone), HPMC-AS, and Soluplus®.

    • For SEDDS: Oils (e.g., medium-chain triglycerides like Capmul® MCM), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400). The specific combination must be determined through solubility and ternary phase diagram screening.

  • What safety precautions should be taken when handling the compound?

    • The compound is listed as an irritant to the eyes, respiratory system, and skin.[4] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handle in a well-ventilated area or a chemical fume hood.

Experimental Protocols

Protocol 4.1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a SEDDS formulation to enhance the oral bioavailability of 2-(4-Methoxyphenoxy)propanoic acid.

Materials:

  • 2-(4-Methoxyphenoxy)propanoic acid

  • Oil: Capmul® MCM EP

  • Surfactant: Kolliphor® EL

  • Co-solvent: Transcutol® HP

  • Glass vials, magnetic stirrer, and heating plate.

Methodology:

  • Excipient Screening: Determine the solubility of the compound in various oils, surfactants, and co-solvents to select the best components.

  • Formulation Preparation: a. Weigh the required amounts of oil, surfactant, and co-solvent into a glass vial based on a pre-determined ratio (e.g., 30% oil, 50% surfactant, 20% co-solvent). b. Mix the components thoroughly using a magnetic stirrer at a low speed until a clear, homogenous liquid is formed. Gentle heating (~40°C) may be applied if necessary. c. Add the 2-(4-Methoxyphenoxy)propanoic acid to the vehicle at the desired concentration (e.g., 50 mg/mL). d. Continue stirring until the compound is completely dissolved.

  • Characterization: a. Self-Emulsification Test: Add 1 mL of the SEDDS formulation to 250 mL of purified water in a glass beaker with gentle stirring. b. Assessment: The formulation should rapidly disperse (typically < 1 minute) to form a clear or slightly bluish-white microemulsion. c. Droplet Size Analysis: Measure the droplet size of the resulting microemulsion using a dynamic light scattering (DLS) instrument. A droplet size of <200 nm is generally desirable.

Protocol 4.2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters and oral bioavailability of the formulated compound.

Materials:

  • Male Sprague-Dawley rats (250-300g), cannulated (jugular vein).

  • Test formulation (e.g., SEDDS from Protocol 4.1).

  • IV formulation (compound dissolved in a vehicle like 10% DMSO / 40% PEG 400 / 50% Saline).

  • Dosing syringes, gavage needles.

  • K2-EDTA blood collection tubes, centrifuges.

Methodology:

  • Animal Acclimatization: Acclimatize cannulated rats for at least 48 hours post-surgery. Fast animals overnight (~12 hours) before dosing, with free access to water.

  • Dosing:

    • Oral Group (n=4): Administer the test formulation via oral gavage at a target dose (e.g., 10 mg/kg). The dosing volume is typically 5-10 mL/kg.

    • Intravenous Group (n=4): Administer the IV formulation as a slow bolus via the jugular vein cannula at a target dose (e.g., 2 mg/kg).

  • Blood Sampling:

    • Collect blood samples (~0.2 mL) from the jugular vein cannula at pre-dose (0) and at 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Place samples into K2-EDTA tubes, mix gently, and keep on ice.

  • Plasma Processing:

    • Within 30 minutes of collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes).

    • Harvest the supernatant (plasma) and transfer to clearly labeled cryovials.

    • Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis and Data Interpretation:

    • Analyze plasma samples using a validated LC-MS/MS method.

    • Calculate PK parameters using non-compartmental analysis.

    • Calculate absolute oral bioavailability (F%).

References

  • Vertex AI Search. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Drug Discovery Online. 4 Strategies To Formulate Poorly Soluble APIs. Published December 18, 2023.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Published May 29, 2024.
  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Fluorochem. 2-(4-Methoxyphenoxy)propanoic acid.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Published October 17, 2025.
  • Santa Cruz Biotechnology. 2-(4-methoxyphenoxy)propanoic acid | CAS 13794-15-5.
  • Chemsrc. 2-(4-Methoxyphenoxy)propanoic acid | CAS#:13794-15-5. Published August 26, 2025.
  • Patsnap Synapse. What models are used in in vivo pharmacokinetics studies?. Published May 27, 2025.
  • ResearchGate. Pharmacokinetic study directed towards the understanding of the in vivo behavior of small molecules | Request PDF.
  • The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid, 13794-15-5.
  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.
  • J-GLOBAL. 2-(4-Methoxyphenoxy)propanoic acid | Chemical Substance Information.
  • ResearchGate. Approaches for overcoming poor oral bioavailability of drugs: Nanoarchitectures in focus.
  • BioDuro. In vivo PK and TK.
  • PubMed. Cypha [propionic acid, 2-(4-methoxyphenol) salt] inhibits sweet taste in humans, but not in rats. Published January 1997.
  • IntechOpen. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Published October 24, 2012.
  • Pharmaceutical Integrity. Overcoming Bioavailability Challenges In Oral Formulation Development.
  • Patsnap Synapse. How to improve the bioavailability of a drug?. Published March 20, 2025.
  • Taylor & Francis Online. Prioritizing oral bioavailability in drug development strategies. Published December 26, 2024.
  • University of Texas Southwestern Medical Center. Quantitative analysis for organic acids in biological samples: Batch isolation followed by gas chromatographic-mass spectrometric analysis. Published 1989.
  • Semantic Scholar. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism. Published January 16, 2019.
  • MDPI. Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. Published October 7, 2024.
  • PubMed. A Critical Review of Analytical Methods for Quantification of Amphotericin B in Biological Samples and Pharmaceutical Formulations. Published September 3, 2020.

Sources

Reference Data & Comparative Studies

Validation

Comparing 2-(4-Methoxyphenoxy)propanoic acid, (-)- versus (+)-isomer efficacy in taste assays

Executive Summary In pharmaceutical formulation and food science, controlling palatability is critical for patient compliance and consumer acceptance. 2-(4-Methoxyphenoxy)propanoic acid , commonly known as Lactisole , is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical formulation and food science, controlling palatability is critical for patient compliance and consumer acceptance. 2-(4-Methoxyphenoxy)propanoic acid , commonly known as Lactisole , is a benchmark sweet taste inhibitor. However, because lactisole possesses an asymmetric carbon atom, it exists as two distinct enantiomers. This guide provides a rigorous technical comparison between the active (-)-isomer (the (S)-enantiomer) and the inactive (+)-isomer (the (R)-enantiomer), detailing their molecular mechanisms, quantitative efficacy, and the self-validating experimental protocols used to evaluate them.

Molecular Mechanism of Action

The human sweet taste receptor is a Class C G-protein-coupled receptor (GPCR) consisting of a heterodimer of two subunits: TAS1R2 and TAS1R3 . While most sweet agonists (like sucrose or aspartame) bind to the extracellular Venus Flytrap (VFT) domain of the TAS1R2 subunit, lactisole operates via a completely different mechanism.

Lactisole acts as a Negative Allosteric Modulator (NAM) . It binds deep within the transmembrane domain (TMD) of the TAS1R3 subunit[1]. By stabilizing the receptor in an inactive conformation, it prevents the structural rearrangement necessary for G-protein activation, effectively blocking the perception of sweetness regardless of the agonist present. Crucially, this binding pocket is highly stereoselective.

Mechanism Agonist Sweetener (Agonist) TAS1R2 TAS1R2 Subunit (VFT Domain) Agonist->TAS1R2 Binds Signal Intracellular Ca2+ Release TAS1R2->Signal Activates TAS1R3 TAS1R3 Subunit (TMD Domain) TAS1R3->Signal Co-activates S_Lactisole (-)-Lactisole (Active NAM) S_Lactisole->TAS1R3 Binds TMD (Blocks) R_Lactisole (+)-Lactisole (Inactive) R_Lactisole->TAS1R3 No Binding

Fig 1: Mechanism of TAS1R2/TAS1R3 sweet taste receptor inhibition by (-)-Lactisole.

Quantitative Isomeric Comparison

The efficacy of lactisole is entirely dependent on its stereochemistry. The (-)-isomer (or (S)-enantiomer), naturally found in trace amounts in roasted coffee beans, is the active masking agent. Conversely, the (+)-isomer (or (R)-enantiomer) is structurally incapable of forming the necessary hydrogen bonds and hydrophobic interactions within the TAS1R3 TMD, rendering it functionally inert[2].

Furthermore, lactisole is highly selective; while it completely blocks the TAS1R2/TAS1R3 sweet receptor, it exerts zero inhibitory effect on bitter taste receptors such as TAS2R43 and TAS2R44[3].

Table 1: Comparative Efficacy of Lactisole Isomers
Property(-)-Lactisole ((S)-Isomer)(+)-Lactisole ((R)-Isomer)Racemic Mixture (Commercial)
Stereochemistry (S)-2-(4-Methoxyphenoxy)propanoic acid(R)-2-(4-Methoxyphenoxy)propanoic acid(±)-2-(4-Methoxyphenoxy)propanoic acid
Receptor Target TAS1R3 Transmembrane DomainNone (Fails to dock effectively)TAS1R3 TMD (via S-enantiomer)
Functional Role Potent Negative Allosteric ModulatorInert / InactiveModerate NAM
Sweetness Inhibition Complete inhibition at ~50–75 ppmNo significant inhibitionComplete inhibition at 100–150 ppm
In vitro IC₅₀ (vs 1mM Aspartame) ~0.5 – 1.0 mM> 10 mM (Negligible)~1.5 – 2.0 mM

Experimental Methodologies: Self-Validating Assays

To objectively quantify the differences between the (-)- and (+)-isomers, researchers rely on a combination of high-throughput in vitro assays and in vivo human sensory panels. As a Senior Application Scientist, I mandate that these protocols be designed as self-validating systems —meaning they must contain internal controls that inherently prove the assay is functioning correctly before data is even analyzed.

Protocol A: In Vitro Calcium Imaging (High-Throughput Screening)

Causality & Rationale: Native taste receptors couple to G-proteins (like gustducin) that are difficult to measure directly in standard cell lines. By co-expressing the TAS1R2/TAS1R3 heterodimer with a chimeric G-protein, Gα16gust44 , we force the receptor to couple to the Phospholipase C (PLC) pathway[4]. This translates a receptor binding event into a massive, easily quantifiable release of intracellular calcium ( Ca2+ ).

Self-Validating Design: The assay includes a positive control (1 mM Aspartame with no inhibitor) to establish the maximum signal (E_max), and a negative control (mock-transfected cells exposed to Aspartame) to rule out endogenous receptor interference.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293T cells in 384-well plates. Transiently transfect the cells with plasmids encoding human TAS1R2, human TAS1R3, and Gα16gust44. Incubate for 24-48 hours.

  • Dye Loading: Wash cells with assay buffer (HBSS supplemented with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Application: Using an automated liquid handler, inject 1 mM Aspartame simultaneously with varying concentrations (0.1 mM to 10 mM) of either (-)-Lactisole or (+)-Lactisole.

  • Signal Detection: Record fluorescence continuously using a Fluorometric Imaging Plate Reader (FLIPR) at an excitation of 488 nm and emission of 525 nm.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence peaks. Normalize the data against the positive control to generate dose-response curves and calculate the IC₅₀.

Workflow Step1 1. Cell Preparation Transfect HEK293T with TAS1R2/TAS1R3 & Gα16gust44 Step2 2. Dye Loading Incubate with Fluo-4 AM Calcium Indicator Step1->Step2 Step3 3. Assay Execution Co-administer Agonist + (-)/(+)-Lactisole Isomers Step2->Step3 Step4 4. Signal Detection Record Fluorescence via FLIPR Step3->Step4 Step5 5. Data Validation Normalize against Positive/Negative Controls Step4->Step5

Fig 2: High-throughput calcium imaging workflow for evaluating taste receptor modulators.

Protocol B: Human Sensory Evaluation (Psychophysical Taste Panel)

Causality & Rationale: In vitro models occur in a sterile buffer. They cannot account for human saliva proteins, oral micro-environments, or the thermodynamics of the human mouth. Therefore, human sensory panels are required to validate the physiological efficacy of the (-)-isomer.

Self-Validating Design: We utilize a Two-Alternative Forced Choice (2AFC) methodology. Samples are randomized, double-blinded, and presented with 3-digit blinding codes. This eliminates psychological bias and ensures that statistical significance is driven purely by receptor-ligand interactions.

Step-by-Step Methodology:

  • Panelist Calibration: Screen a panel of 15-20 trained sensory evaluators for general taste acuity using standard sucrose solutions.

  • Sample Preparation: Prepare a baseline sweet solution (e.g., 10% w/v sucrose). Prepare test solutions containing 10% sucrose spiked with either 100 ppm (-)-Lactisole or 100 ppm (+)-Lactisole.

  • Evaluation Phase: Present panelists with two cups simultaneously (one baseline, one test solution). Panelists must taste both (swish for 5 seconds, then spit) and identify which sample is sweeter.

  • Washout Protocol: Mandate a 2-minute inter-stimulus interval where panelists rinse with purified water and unsalted crackers to prevent receptor fatigue and carryover effects.

  • Statistical Validation: Analyze the selection frequencies using a binomial test to determine if the suppression of sweetness by the (-)-isomer is statistically significant compared to the (+)-isomer.

Conclusion for Drug Development Professionals

For formulation scientists, utilizing the racemic mixture of 2-(4-Methoxyphenoxy)propanoic acid introduces 50% inactive payload ((+)-isomer) into a formulation. By isolating and utilizing the pure (-)-isomer , developers can achieve the same sweet-masking efficacy at half the concentration. This reduces the risk of off-target interactions, minimizes excipient load in pediatric formulations, and provides a cleaner pharmacokinetic profile.

Sources

Comparative

2-(4-Methoxyphenoxy)propanoic acid, (-)- vs gurmarin for sweet taste receptor inhibition

In the landscape of sensory neurobiology and metabolic disease research, the sweet taste receptor—a heterodimeric G-protein-coupled receptor (GPCR) composed of T1R2 and T1R3 subunits—serves as a critical target. Beyond t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of sensory neurobiology and metabolic disease research, the sweet taste receptor—a heterodimeric G-protein-coupled receptor (GPCR) composed of T1R2 and T1R3 subunits—serves as a critical target. Beyond the oral cavity, these receptors are expressed in enteroendocrine cells and pancreatic β-cells, playing essential roles in glucose absorption, insulin secretion, and GLP-1 release.

For researchers developing assays to isolate T1R2/T1R3 signaling, selecting the correct pharmacological antagonist is paramount. This guide provides an objective, data-driven comparison of the two most widely utilized sweet taste inhibitors: Lactisole (2-(4-Methoxyphenoxy)propanoic acid, (-)-) and Gurmarin .

Mechanistic Divergence: Structural Basis of Inhibition

The fundamental difference between lactisole and gurmarin lies in their evolutionary divergence and species-specific binding domains.

Lactisole is a small-molecule aromatic ether that acts as an inverse agonist specifically on the human sweet taste receptor. Structural mapping indicates that lactisole binds deep within the transmembrane domain (TMD) of the human T1R3 subunit 1[1]. By stabilizing the receptor in its inactive conformation, it prevents the activation of the G-protein cascade. Crucially, lactisole is primate-specific and has no inhibitory effect on rodent models 2[2].

Gurmarin , conversely, is a 35-amino acid disulfide-rich peptide isolated from the Indian plant Gymnema sylvestre. It exhibits the opposite species selectivity, potently inhibiting rodent (mouse and rat) sweet taste receptors while having negligible effects in humans 3[3]. AlphaFold predictions and X-ray crystallography reveal that gurmarin binds to the cysteine-rich domain (CRD) and the TMD of the rodent T1R2 subunit, physically blocking agonist interaction 4[4].

SweetTastePathway Sweetener Sweeteners (Agonists) T1R2 T1R2 Subunit (Rodent Target) Sweetener->T1R2 Binds Venus Flytrap T1R3 T1R3 Subunit (Human Target) Sweetener->T1R3 Binds Venus Flytrap GProtein Gα-gustducin / PLCβ2 T1R2->GProtein Heterodimer Activation T1R3->GProtein Calcium Intracellular Ca2+ Release GProtein->Calcium IP3 Pathway Gurmarin Gurmarin (Peptide) Blocks Rodent T1R2 Gurmarin->T1R2 Inhibits (Mice/Rats) Lactisole Lactisole (Small Molecule) Blocks Human T1R3 Lactisole->T1R3 Inhibits (Humans)

Mechanistic pathways of T1R2/T1R3 sweet taste receptor inhibition by lactisole and gurmarin.

Quantitative Profiling & Efficacy

The table below summarizes the critical physicochemical and pharmacological properties of both antagonists to guide experimental design.

ParameterLactisole (na-PMP)Gurmarin
Chemical Nature Small molecule (Aromatic ether)35-amino acid peptide (Cystine knot)
Molecular Weight 218.2 g/mol (Sodium salt)~4,200 Da
Target Species Humans, PrimatesRodents (Mice, Rats)
Receptor Target T1R3 Transmembrane DomainT1R2 Cysteine-Rich Domain & TMD
Working Concentration 0.5 – 2.0 mM (in vitro)3 – 5 µg/mL (in vivo)
Reversibility Rapidly reversible upon washoutSlowly reversible (requires >2 hours)
Primary Application Human cell lines, Extraoral GLP-1 assaysMurine in vivo models, Nerve recordings

Self-Validating Experimental Workflows

To ensure scientific integrity, any assay utilizing these inhibitors must be designed as a self-validating system. This requires specific controls that prove the inhibitor is targeting the sweet receptor pathway rather than causing generalized cytotoxicity or non-specific GPCR desensitization.

Workflow Step1 Select Model System ModelHuman Human Cell Lines (e.g., HEK293-hT1R2/hT1R3) Step1->ModelHuman ModelRodent Rodent Models (e.g., C57BL/6 Mice) Step1->ModelRodent AntagLactisole Apply Lactisole (0.5 - 2.0 mM) ModelHuman->AntagLactisole AntagGurmarin Apply Gurmarin (3 - 5 µg/mL) ModelRodent->AntagGurmarin Assay1 In Vitro Ca2+ Imaging (FLIPR Assay) AntagLactisole->Assay1 AntagGurmarin->Assay1 Rodent Cells Assay2 In Vivo Chorda Tympani Nerve Recording AntagGurmarin->Assay2 Readout Quantify Sweet Taste Inhibition Assay1->Readout Assay2->Readout

Self-validating experimental workflow for selecting and testing sweet receptor antagonists.

Protocol A: In Vitro Calcium Mobilization (Lactisole / Human Models)

This protocol utilizes a FLIPR (Fluorometric Imaging Plate Reader) assay to measure real-time GPCR activation.

  • Cell Preparation: Culture HEK293T cells and co-transfect with human T1R2, human T1R3, and a chimeric G-protein (Gα16-gustducin).

    • Causality: Native HEK cells lack the gustatory G-proteins required to couple sweet receptors to the intracellular calcium (IP3) pathway. Gα16-gustducin forces this coupling, allowing for a fluorescent calcium readout.

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Antagonist Pre-incubation: Apply lactisole (0.5 mM to 2.0 mM) to the experimental wells 15 minutes prior to stimulation.

  • Agonist Stimulation: Inject a known sweet agonist (e.g., 10 mM Sucralose) and record the transient calcium peak.

  • Self-Validation (Negative Control): In parallel wells expressing human bitter receptors (e.g., hTAS2R43), apply lactisole followed by a bitter agonist (e.g., Aristolochic acid).

    • Causality: Lactisole should have zero effect on the bitter receptor response. If calcium signaling is suppressed here, the lactisole concentration is too high and is causing non-specific membrane disruption 5[5].

Protocol B: In Vivo Gustatory Nerve Recording (Gurmarin / Rodent Models)

This protocol measures direct electrophysiological responses from the peripheral taste system.

  • Animal Preparation: Anesthetize a C57BL/6 mouse and surgically expose the chorda tympani nerve.

    • Causality: The chorda tympani innervates the fungiform papillae on the anterior tongue, providing a direct readout of peripheral taste receptor activation before any central nervous system modulation occurs 6[6].

  • Baseline Recording: Apply 0.1 M Sucrose (Sweet), 0.1 M NaCl (Salty), and 0.01 M HCl (Sour) sequentially to the tongue, rinsing with distilled water between applications. Record the integrated nerve responses.

  • Antagonist Application: Apply gurmarin (3–5 µg/mL) directly to the lingual surface for 10 minutes.

  • Post-treatment Recording: Re-apply the tastants from Step 2.

  • Self-Validation (Negative Control): The nerve firing response to NaCl and HCl must remain identical to the baseline.

    • Causality: This proves that gurmarin selectively blocks the T1R2/T1R3 sweet pathway and does not cause generalized nerve toxicity or block other ion channels (like ENaC for salt or PKD2L1 for sour) 6[6].

Translational Applications in Metabolic Research

The utility of these inhibitors extends far beyond oral taste perception. The discovery of "extraoral" sweet taste receptors in the gastrointestinal tract and pancreas has revolutionized metabolic drug development 7[7].

When modeling human gut-brain axis interactions, researchers utilize lactisole to prove causality in incretin secretion. For example, if a novel artificial sweetener induces GLP-1 secretion from human enteroendocrine L-cells, co-administration with lactisole will abolish this effect, definitively proving that the secretion is T1R2/T1R3-dependent rather than a result of downstream glucose metabolism2[2]. Conversely, for preclinical obesity studies utilizing murine models, gurmarin is the mandatory antagonist to map hypothalamic sweet-sensing neurons and their role in food intake regulation 7[7].

References

  • Novel Gurmarin-like Peptides from Gymnema sylvestre and their Interactions with the Sweet Taste Receptor T1R2/T1R3 Source: bioRxiv URL
  • Crystal Structure of Gurmarin, a Sweet Taste–Suppressing Protein: Identification of the Amino Acid Residues Essential for Inhibition Source: Chemical Senses | Oxford Academic URL
  • Gurmarin inhibition of sweet taste responses in mice Source: PubMed URL
  • Lactisole (na-PMP, CAS Number: 150436-68-3)
  • Mechanisms and Functions of Sweet Reception in Oral and Extraoral Organs Source: PMC URL
  • Lactisole Interacts with the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste Source: ResearchGate URL
  • Effects of lactisole on cells expressing bitter or sweet taste receptors Source: ResearchGate URL

Sources

Validation

Comparative analysis of 2-(4-Methoxyphenoxy)propanoic acid, (-)- and gymnemic acid

Executive Summary The precise modulation of the human sweet taste receptor (hTAS1R2/hTAS1R3) is a critical objective in sensory physiology, metabolic research, and food science. Among the most widely utilized pharmacolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise modulation of the human sweet taste receptor (hTAS1R2/hTAS1R3) is a critical objective in sensory physiology, metabolic research, and food science. Among the most widely utilized pharmacological tools for this purpose are (-)-Lactisole (the sodium salt of 2-(4-methoxyphenoxy)propanoic acid) and Gymnemic acid (a complex triterpene glycoside extract from Gymnema sylvestre). While both compounds function as potent sweet taste inhibitors, their distinct physicochemical properties, binding kinetics, and off-target profiles dictate their suitability for specific experimental and clinical applications.

This guide provides an objective, data-driven comparison of these two inhibitors, detailing their mechanistic pathways, comparative performance, and the self-validating experimental protocols required to accurately quantify their efficacy in vitro.

Mechanistic Foundations: Targeting the TAS1R2/TAS1R3 Heterodimer

The perception of sweetness is mediated by the TAS1R2/TAS1R3 heterodimer, a Class C G-protein-coupled receptor (GPCR). While most natural sugars and high-potency sweeteners (agonists) bind to the extracellular Venus Flytrap Domain (VFTD) of the TAS1R2 subunit, both lactisole and gymnemic acid exert their inhibitory effects by binding to the Transmembrane Domain (TMD) of the TAS1R3 subunit [1],[2].

Because they bind to a site distinct from the orthosteric agonist binding site and stabilize the receptor in an inactive conformation, both compounds are classified as Negative Allosteric Modulators (NAMs) or inverse agonists[3]. Notably, because the TAS1R3 subunit is shared with the umami taste receptor (TAS1R1/TAS1R3), inhibitors targeting this domain often exhibit cross-reactivity with umami perception[4].

MOA Sweetener Sweetener (Agonist) TAS1R2 TAS1R2 Subunit (VFTD Binding) Sweetener->TAS1R2 Activates GProtein G-Protein (Gustducin) Activation TAS1R2->GProtein Dimerization TAS1R3 TAS1R3 Subunit (TMD Binding) TAS1R3->GProtein Signaling Calcium Intracellular Ca2+ Release GProtein->Calcium PLCβ2 / IP3 Lactisole (-)-Lactisole Lactisole->TAS1R3 Inhibits TMD Gymnemic Gymnemic Acid Gymnemic->TAS1R3 Inhibits TMD

Caption: Mechanism of TAS1R2/TAS1R3 inhibition by Lactisole and Gymnemic Acid via the TAS1R3 TMD.

Pharmacological & Physicochemical Comparison

When selecting an inhibitor for in vitro assays or formulation development, researchers must account for the causality behind each compound's behavior. For instance, lactisole's rapid reversibility makes it ideal for transient receptor kinetic studies, whereas the bulky triterpene structure of gymnemic acid results in prolonged membrane association, requiring cyclodextrin washouts to reverse the effect[1].

Quantitative & Qualitative Comparison Profile
Property(-)-LactisoleGymnemic Acid
Chemical Classification Phenoxypropanoic acid derivative[5]Triterpene glycoside (Saponin)[1]
Receptor Target hTAS1R3 Transmembrane Domain (TMD)[2]hTAS1R3 Transmembrane Domain (TMD)[1]
Mechanism of Action Negative Allosteric Modulator (NAM) / Inverse AgonistNegative Allosteric Modulator (NAM)
Species Specificity Humans and select primates (Inactive in rodents)[5]Humans and chimpanzees (Inactive in rodents)[1]
Off-Target Effects Inhibits Umami taste (via hTAS1R1/hTAS1R3)[4]Exhibits inherent bitter off-taste
Reversibility Rapidly reversible upon simple buffer washoutProlonged effect (diminished specifically by γ-cyclodextrin)[1]
Typical In Vitro Conc. 0.5 mM – 2.0 mM[3]50 μg/mL – 100 μg/mL[1]

Experimental Paradigm: Validating Inhibitory Efficacy via Calcium Imaging

To objectively quantify the performance of these inhibitors, researchers rely on high-throughput live-cell calcium imaging[6].

The Causality of the Assay Design: Native TAS1R2/TAS1R3 receptors couple to the G-protein gustducin, which does not naturally elicit a strong, easily measurable calcium signal in standard HEK293T cells. To bypass this, we co-transfect a chimeric G-protein (e.g., Gα16-gust44). This forces the receptor to couple to the Phospholipase C (PLCβ2) pathway, converting receptor activation into a robust release of intracellular calcium from the endoplasmic reticulum. This calcium spike is then quantified using fluorescent dyes like Fluo-4 AM.

Workflow Transfection 1. Transfect HEK293T (hTAS1R2/hTAS1R3 + Gα16) DyeLoading 2. Load Fluo-4 AM Dye (45 min, 37°C) Transfection->DyeLoading Baseline 3. Record Baseline (F0) DyeLoading->Baseline Inhibitor 4. Pre-incubate Inhibitor (NAM Application) Baseline->Inhibitor Agonist 5. Apply Sweetener (EC80 Concentration) Inhibitor->Agonist Imaging 6. Quantify Ca2+ (ΔF/F0) Agonist->Imaging

Caption: Step-by-step calcium imaging workflow for evaluating sweet taste receptor antagonists.

Self-Validating Protocol: High-Throughput Calcium Imaging

Step 1: Cell Culture & Transfection

  • Seed HEK293T cells in a 96-well black, clear-bottom plate at a density of 40,000 cells/well.

  • Transiently co-transfect cells with plasmids encoding hTAS1R2, hTAS1R3, and Gα16-gust44 using Lipofectamine 3000.

  • Critical Control: Transfect a parallel set of wells with an empty vector (Mock Transfection). This self-validating step ensures that any observed calcium influx is strictly TAS1R2/TAS1R3-dependent and not an artifact of endogenous mechanosensitive or purinergic receptors reacting to the liquid application[6].

Step 2: Dye Loading

  • 48 hours post-transfection, wash cells with Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4).

  • Incubate cells with 2 μM Fluo-4 AM (a calcium-sensitive fluorophore) and 0.02% Pluronic F-127 for 45 minutes at 37°C in the dark.

  • Wash three times with Assay Buffer to remove extracellular dye, leaving 100 μL of buffer per well.

Step 3: Inhibitor Pre-Incubation & Agonist Stimulation

  • Baseline Recording: Record basal fluorescence (F0) for 20 seconds using a fluorometric imaging plate reader (Excitation: 488 nm, Emission: 525 nm).

  • Inhibitor Application: Inject either Lactisole (e.g., 1 mM) or Gymnemic Acid (e.g., 100 μg/mL). Causality: Pre-incubation for 2–3 minutes is mandatory to allow the NAM to equilibrate and stabilize the TAS1R3 TMD in its inactive conformation before the agonist is introduced[1].

  • Agonist Application: Inject a known sweetener (e.g., Sucralose at its established EC80 concentration) and record the fluorescence (F) for an additional 60 seconds.

Step 4: Data Interpretation Calculate the relative change in fluorescence (ΔF/F0). A successful inhibitor will cause a rightward shift in the agonist's dose-response curve, significantly increasing the EC50 value of the sweetener. To validate the reversibility of Gymnemic acid, a post-assay wash with 1 mM γ-cyclodextrin should restore the receptor's sensitivity to sucralose[1].

References

  • Molecular mechanisms for sweet-suppressing effect of gymnemic acids Source: PubMed / PMC (National Institutes of Health) URL:[Link]

  • Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor Source: PMC (National Institutes of Health) URL:[Link]

  • Activation and inhibition of the sweet taste receptor TAS1R2-TAS1R3 differentially affect glucose tolerance in humans Source: PLOS ONE URL:[Link]

  • Receptor-specific calcium responses of TAS1R2/TAS1R3-expressing cells to artificial sweeteners Source: ResearchGate URL:[Link]

Sources

Comparative

A Comparative Guide to the Cross-Species Validation of (-)-2-(4-Methoxyphenoxy)propanoic Acid in Rodent Versus Human Models

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges. A critical, and often underestimated, hurdle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges. A critical, and often underestimated, hurdle is the translational validity of preclinical data. Significant physiological and metabolic differences between species can lead to unexpected outcomes in human trials. This guide provides an in-depth technical comparison of the biological activities of (-)-2-(4-Methoxyphenoxy)propanoic acid, a compound with intriguing species-specific effects, in rodent and human models. By dissecting these differences, we aim to provide a framework for more robust cross-species validation in drug development.

Introduction to (-)-2-(4-Methoxyphenoxy)propanoic Acid

(-)-2-(4-Methoxyphenoxy)propanoic acid, also known as the (S)-isomer of lactisole, is a small molecule that has garnered attention for its distinct effects on taste perception.[1] Beyond its well-documented role as a sweet taste inhibitor in humans, emerging research suggests it may also influence metabolic processes, including glucose homeostasis.[2][3] Furthermore, its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) of the propionic acid class hints at potential anti-inflammatory properties.[4][5]

This guide will navigate the known and potential species-specific activities of this compound, providing a comparative analysis of its effects on taste receptors, glucose metabolism, and inflammatory pathways. We will also present detailed experimental protocols to enable researchers to conduct their own cross-species validation studies.

Species-Specific Interactions with the Sweet Taste Receptor (T1R3)

The most striking and well-documented species difference for (-)-2-(4-Methoxyphenoxy)propanoic acid lies in its interaction with the sweet taste receptor, a heterodimer of the T1R2 and T1R3 proteins.[6]

In Humans:

In humans, (-)-2-(4-Methoxyphenoxy)propanoic acid acts as a potent and specific inhibitor of the sweet taste receptor.[7] It binds to the transmembrane domain of the human T1R3 subunit, effectively blocking the perception of sweet tastes from a wide range of sweeteners.[6][8] This inhibitory action is specific to the (-)-enantiomer (the S-isomer).

In Rodents:

Conversely, studies have consistently shown that this compound does not inhibit the sweet taste response in rats.[9] This species-specific insensitivity is attributed to key amino acid differences in the transmembrane region of the rodent T1R3 receptor subunit.[6]

This stark difference in pharmacodynamics at the receptor level underscores the critical importance of target validation across species. A compound demonstrating potent receptor modulation in a human in vitro assay may be entirely inactive in a corresponding rodent in vivo model if the target protein differs significantly.

cluster_human Human Model cluster_rodent Rodent Model Human_T1R3 Human T1R3 Receptor Sweet_Taste_Inhibition Sweet Taste Inhibition Human_T1R3->Sweet_Taste_Inhibition (-)-2-MPPA (-)-2-(4-Methoxyphenoxy)propanoic acid (-)-2-MPPA->Human_T1R3 Binds to Transmembrane Domain Rodent_T1R3 Rodent T1R3 Receptor No_Sweet_Taste_Inhibition No Sweet Taste Inhibition Rodent_T1R3->No_Sweet_Taste_Inhibition (-)-2-MPPA2 (-)-2-(4-Methoxyphenoxy)propanoic acid (-)-2-MPPA2->Rodent_T1R3 Does Not Bind Effectively

Figure 1: Species-specific interaction with the T1R3 sweet taste receptor.

Divergent Effects on Glucose Metabolism

Recent studies have unveiled another layer of complexity in the cross-species validation of (-)-2-(4-Methoxyphenoxy)propanoic acid, this time in the realm of glucose metabolism.

Human Studies:

In human clinical trials, the administration of this compound has been shown to influence glucose tolerance.[2][3] When co-administered with a glucose load, it can alter plasma glucose and insulin responses, suggesting an interaction with the body's glucose regulatory mechanisms.[10] This effect is thought to be mediated, at least in part, by the T1R3 receptors present in the gut and pancreas, which are involved in glucose sensing.[3]

Rodent Studies:

While it does not affect sweet taste in rodents, there is evidence to suggest that (-)-2-(4-Methoxyphenoxy)propanoic acid can inhibit the glucose-sensing function of the T1R3 receptor in mouse pancreatic β-cells.[9] This can lead to a reduction in glucose-induced insulin secretion in vitro.[9] This finding is particularly noteworthy as it demonstrates that a compound can have a similar molecular target in different species but elicit a different physiological response due to the context of the target's function (taste perception vs. metabolic regulation).

Comparative Summary of Effects on Glucose Metabolism

FeatureHuman ModelRodent Model
Primary Effect Alters glucose tolerance when co-administered with glucose[2][10]Inhibits glucose-induced insulin secretion in pancreatic β-cells (in vitro)[9]
Proposed Mechanism Interaction with T1R3 receptors in the gut and pancreas involved in glucose sensing[3]Inhibition of the T1R3 glucose-sensing receptor in pancreatic β-cells[9]
Key Takeaway Demonstrates a systemic effect on glucose metabolism.Highlights a direct effect on insulin secretion at the cellular level.

Potential Anti-Inflammatory Activity: A Field for Further Investigation

Given that (-)-2-(4-Methoxyphenoxy)propanoic acid belongs to the propionic acid class of compounds, which includes well-known NSAIDs like ibuprofen and naproxen, it is plausible that it possesses anti-inflammatory properties.[4][5] However, to date, there is a lack of specific in vivo studies in rodent models to confirm this.

To guide researchers in this area, we present standard protocols for evaluating anti-inflammatory activity in rodents.

Experimental Protocols for Assessing Anti-Inflammatory Effects

A. Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.

Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups at various doses.

  • Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Start Start: Acclimatized Rats Grouping Group Allocation (Vehicle, Positive Control, Test Compound) Start->Grouping Administration Compound/Vehicle Administration (p.o. or i.p.) Grouping->Administration Carrageenan_Injection Inject Carrageenan into Paw Administration->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume at Time Points Carrageenan_Injection->Measure_Paw_Volume Data_Analysis Calculate % Inhibition of Edema Measure_Paw_Volume->Data_Analysis End End: Assess Anti-inflammatory Effect Data_Analysis->End

Figure 2: Workflow for Carrageenan-Induced Paw Edema Assay.

B. Lipopolysaccharide (LPS)-Induced Inflammation in Mice

This model is used to assess the systemic anti-inflammatory effects of a compound.

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Grouping: As described for the carrageenan model.

  • Compound Administration: Administer the test compound or vehicle (p.o. or i.p.) one hour before LPS injection.

  • Induction of Inflammation: Inject LPS (1 mg/kg, i.p.) to induce a systemic inflammatory response.

  • Sample Collection: At 2-4 hours post-LPS injection, collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) using ELISA.

  • Data Analysis: Compare cytokine levels in the test compound groups to the vehicle control group.

Pharmacokinetic and Metabolic Considerations

A critical aspect of cross-species validation that is currently lacking for (-)-2-(4-Methoxyphenoxy)propanoic acid is a comparative analysis of its pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) properties. Differences in drug-metabolizing enzymes, such as cytochrome P450s, between rodents and humans can significantly impact a compound's half-life, exposure, and metabolite profile.[11]

Protocol for In Vitro Metabolic Stability Assessment

This protocol allows for a direct comparison of the metabolic stability of a compound in liver microsomes from different species.

  • Materials: Pooled human and rat liver microsomes, NADPH regenerating system, test compound.

  • Incubation: Incubate the test compound (e.g., 1 µM) with liver microsomes (0.5 mg/mL protein) in the presence of the NADPH regenerating system at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Processing: Quench the reaction with a suitable organic solvent (e.g., acetonitrile) and centrifuge to pellet the protein.

  • Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) for each species.

Comparative In Vitro Metabolic Stability (Hypothetical Data)

SpeciesIn Vitro Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Data not availableData not available
Rat Data not availableData not available

Note: This table is for illustrative purposes. There is currently no publicly available data for (-)-2-(4-Methoxyphenoxy)propanoic acid.

Conclusion and Future Directions

The cross-species validation of (-)-2-(4-Methoxyphenoxy)propanoic acid presents a compelling case study for the complexities of preclinical drug development. The pronounced species differences in its interaction with the T1R3 receptor highlight the necessity of early and thorough target validation in relevant species. Furthermore, the divergent effects on glucose metabolism in humans and rodents underscore that even with a conserved molecular target, the physiological outcomes can vary significantly.

For researchers and drug developers working with this compound or other novel chemical entities, this guide emphasizes a multi-faceted approach to cross-species validation. It is imperative to move beyond single-endpoint assays and to integrate in vitro mechanistic studies with in vivo pharmacodynamic and pharmacokinetic assessments in multiple species. The provided protocols offer a starting point for generating the critical data needed to build a comprehensive understanding of a compound's cross-species profile, ultimately leading to more informed and successful clinical translation.

References

  • Carrageenan-Induced Paw Edema Model. Charles River. [Link]

  • Sweet Taste Receptor Affects How Glucose is Handled Metabolically by Humans. Monell Chemical Senses Center. [Link]

  • Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology. [Link]

  • Xenobiotic-metabolizing enzymes in the skin of rat, mouse, pig, guinea pig, man, and in human skin models. Archives of Toxicology. [Link]

  • In vitro metabolism of copalic and kaurenoic acids in rat and human liver microsomes. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Activation and inhibition of the sweet taste receptor TAS1R2-TAS1R3 differentially affect glucose tolerance in humans. PLOS ONE. [Link]

  • Carrageenan-Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • A food preservative alters glucose metabolism in healthy people. Examine. [Link]

  • Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste. The Journal of Biological Chemistry. [Link]

  • Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Allergy, Asthma & Clinical Immunology. [Link]

  • Rat liver microsomal metabolism of 2-halogenated 4-methylanilines. Xenobiotica. [Link]

  • 2-(4-methoxyphenoxy) propionic acid. The Good Scents Company. [Link]

  • hT1R3 determines the human sweet receptor's sensitivity to lactisole. ResearchGate. [Link]

  • Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation. Journal of Cellular Biochemistry. [Link]

  • Sweet Taste Antagonist Lactisole Administered in Combination with Sucrose, But Not Glucose, Increases Energy Intake and Decreases Peripheral Serotonin in Male Subjects. Nutrients. [Link]

  • 2-(4-METHOXYPHENOXY)PROPANOIC ACID. Inxight Drugs. [Link]

  • LPS-Induced Cytokine Release Model. Charles River. [Link]

  • Sweet Taste Antagonist Lactisole Administered in Combination with Sucrose, But Not Glucose, Increases Energy Intake and Decreases Peripheral Serotonin in Male Subjects. MDPI. [Link]

  • Lactisole inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells. Journal of Endocrinology. [Link]

  • Utilizing the Off-Target Effects of T1R3 Antagonist Lactisole to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells. International Journal of Molecular Sciences. [Link]

  • hT1R3 determines the human sweet receptor's sensitivity to lactisole. ResearchGate. [Link]

  • (A) Effect of increasing levels of lactisole on the umami taste of 3 mM... ResearchGate. [Link]

  • Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Allergy, Asthma & Clinical Immunology. [Link]

  • Rat liver microsomal metabolism of 2-halogenated 4-methylanilines. Xenobiotica. [Link]

  • Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulat. Semantic Scholar. [Link]

  • The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) on the taste of bitter-sweet stimuli. Chemical Senses. [Link]

  • An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. BMC Pharmacology and Toxicology. [Link]

  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules. [Link]

  • Anti-inflammatory, Analgesic and Anti-pyretic Effects of d-2-[4-(3-Methyl-2-thienyl)phenyl]propionic Acid (M-5011), a New Non-steroidal Anti-inflammatory Drug, in Rats and Guinea Pigs. ResearchGate. [Link]

  • Xenobiotic-metabolizing enzymes in the skin of rat, mouse, pig, guinea pig, man, and in human skin models. Archives of Toxicology. [Link]

  • Effects of lactisole on cells expressing bitter or sweet taste... ResearchGate. [Link]

  • In vitro metabolism of thyroxine by rat and human hepatocytes. Xenobiotica. [Link]

  • Human liver microsomes & rat liver microsomes. SlideShare. [Link]

  • Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research. [Link]

  • Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. An-Najah Staff Site. [Link]

  • The effect of the artificial sweeteners on glucose metabolism in healthy adults: a randomized double-blinded crossover clinical trial. The American Journal of Clinical Nutrition. [Link]

  • (PDF) Sweet Taste Antagonist Lactisole Administered in Combination with Sucrose, But Not Glucose, Increases Energy Intake and Decreases Peripheral Serotonin in Male Subjects. ResearchGate. [Link]

  • Test chemicals and their in vitro metabolism in rat liver microsomes. ResearchGate. [Link]

  • TruVivo: In Vitro Triculture Hepatic Model to Evaluate Human Relevance of Chemical-Induced Thyroid Toxicity. LifeNet Health LifeSciences. [Link]

Sources

Validation

Comparative binding kinetics of 2-(4-Methoxyphenoxy)propanoic acid, (-)- on T1R2 and T1R3

Comparative Binding Kinetics of (-)-Lactisole on T1R2 and T1R3: A Technical Guide for Receptor Modulation Executive Summary & Mechanistic Overview For drug development professionals and sensory researchers, modulating th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Kinetics of (-)-Lactisole on T1R2 and T1R3: A Technical Guide for Receptor Modulation

Executive Summary & Mechanistic Overview

For drug development professionals and sensory researchers, modulating the sweet taste receptor—a Class C G-protein-coupled receptor (GPCR) heterodimer comprising T1R2 and T1R3—requires precise allosteric control. 2-(4-Methoxyphenoxy)propanoic acid , commonly known as (-)-lactisole , is a classical, broad-acting sweet taste inhibitor.

Unlike orthosteric sweeteners that bind the Venus Flytrap Domain (VFTD) of T1R2, lactisole acts as a Negative Allosteric Modulator (NAM) by binding exclusively to the Transmembrane Domain (TMD) of T1R3 ().

The Causality of Allosteric Modulation: Why target the TMD of T1R3 rather than T1R2? The T1R3 subunit is a universal component shared between the sweet taste receptor (T1R2/T1R3) and the umami taste receptor (T1R1/T1R3). By docking into the T1R3 TMD, lactisole stabilizes the receptor in an inactive conformation. This creates a structural bottleneck that effectively uncouples ligand binding at the T1R2 VFTD from intracellular G-protein activation (). This mechanism makes T1R3 a highly efficient target for broad-spectrum taste inhibition.

G Sweetener Orthosteric Agonist (e.g., Aspartame) T1R2 T1R2 VFTD (Orthosteric Site) Sweetener->T1R2 Activates T1R3 T1R3 TMD (Allosteric Site) T1R2->T1R3 Heterodimer GProtein Gα16-gust44 (Chimeric G-protein) T1R2->GProtein Conformational Change T1R3->GProtein Blocks Activation Lactisole (-)-Lactisole (NAM) Lactisole->T1R3 Binds Calcium Intracellular Ca2+ Fluorescence GProtein->Calcium PLCβ2 / IP3 Pathway

T1R2/T1R3 signaling pathway and (-)-lactisole allosteric inhibition mechanism.

Comparative Binding Kinetics & Modulator Profiling

To objectively evaluate (-)-lactisole's performance, we must compare its binding kinetics against other known modulators of the T1R2/T1R3 heterodimer. The table below synthesizes quantitative experimental data, highlighting the stark contrast in subunit targeting.

Table 1: Comparative Binding Kinetics and Domain Specificity of T1R2/T1R3 Modulators

ModulatorModulator TypeTarget SubunitBinding DomainKey Interacting ResiduesApparent Affinity / IC50
(-)-Lactisole Negative Allosteric Modulator (NAM)T1R3 Transmembrane Domain (TMD)H641, F778, S640, L782~0.4 - 1.8 mM (IC50)
Cyclamate Positive Allosteric Modulator (PAM)T1R3 Transmembrane Domain (TMD)H641, F778, Q794~0.5 - 1.0 mM (EC50)
Aspartame Orthosteric AgonistT1R2 Venus Flytrap Domain (VFTD)D142, D278, E302~1.0 - 2.0 mM (EC50)
Brazzein Allosteric AgonistT1R3 Cysteine-Rich Domain (CRD)D535~10 - 50 μM (EC50)

Data Interpretation: Lactisole and Cyclamate compete for overlapping, though not identical, binding pockets within the T1R3 TMD (). Lactisole exhibits absolutely no binding affinity for T1R2, proving that its inhibitory kinetics are entirely driven by T1R3 stabilization.

Experimental Methodologies: Establishing Self-Validating Systems

To empirically validate the binding kinetics of lactisole, researchers employ a combination of FLIPR (Fluorescent Imaging Plate Reader) calcium assays and engineered cell lines.

The Causality of the Assay Design: Why use HEK293E cells co-transfected with Gα16-gust44? Native sweet taste receptors couple to gustducin, a G-protein that does not naturally mobilize calcium in standard immortalized cell lines. By introducing Gα16-gust44—a promiscuous chimeric G-protein—we force the receptor's signal into the PLCβ2/IP3 pathway (). This triggers a robust release of intracellular calcium from the endoplasmic reticulum upon receptor activation.

This creates a self-validating experimental system : if the receptor is activated, calcium spikes, and the Fluo-4 AM dye fluoresces. If lactisole successfully binds and inhibits T1R3, fluorescence remains at baseline, proving NAM activity.

Workflow Seed 1. Seed HEK293E (96-well plate) Transfect 2. Co-transfect T1R2, T1R3, Gα16 Seed->Transfect Dye 3. Load Fluo-4 AM (Calcium Dye) Transfect->Dye Stimulate 4. Apply Agonist ± Lactisole Dye->Stimulate Measure 5. FLIPR Measurement Stimulate->Measure

Step-by-step FLIPR calcium imaging workflow for testing lactisole binding kinetics.

Step-by-Step FLIPR Calcium Imaging Protocol for Lactisole Kinetics:

  • Cell Seeding: Seed HEK293E cells onto 96-well plates at a density of 50,000 cells/well in Opti-MEM supplemented with 5% FBS.

  • Co-Transfection: After 24 hours, co-transfect cells with plasmid DNAs encoding human T1R2, human T1R3, and Gα16-gust44 using a liposomal transfection reagent. Self-Validation Step: Include a mock-transfected control well to establish the baseline noise of endogenous receptors.

  • Dye Loading: Wash cells with HEPES-buffered saline (HBSSH). Load cells with 3 μM Fluo-4 AM (a calcium-sensitive fluorophore) and incubate for 1 hour at room temperature.

  • Ligand Application: Apply a known EC80 concentration of an orthosteric agonist (e.g., 10 mM Aspartame) concurrently with varying concentrations of (-)-lactisole (0.1 mM to 5.0 mM) to generate a dose-response inhibition curve.

  • Kinetic Measurement: Measure fluorescence continuously using a FLIPR system. Calculate the IC50 by plotting the change in peak fluorescence (ΔF) against the log concentration of lactisole.

Validating T1R3 Specificity via Chimeric Receptors

How do we definitively prove lactisole binds T1R3 and not T1R2? Lactisole is highly species-specific; it strongly inhibits human T1R3 but has zero effect on rodent T1R3. By engineering interspecies chimeric receptors, researchers created a flawless logical deduction system.

Logic Human Human T1R2 + Human T1R3 Lactisole Sensitive Conclusion Deduction T1R3 is the sole target for Lactisole Human->Conclusion Mouse Mouse T1R2 + Mouse T1R3 Lactisole Insensitive Mouse->Conclusion Chimera1 Human T1R2 + Mouse T1R3 Lactisole Insensitive Chimera1->Conclusion Chimera2 Mouse T1R2 + Human T1R3 Lactisole Sensitive Chimera2->Conclusion

Logical deduction workflow using interspecies chimeric receptors to validate T1R3 as the target.

Alanine Scanning Mutagenesis: To map the exact binding pocket within the T1R3 TMD, researchers systematically mutated suspected residues to Alanine. Mutating Histidine-641 (H641A) or Phenylalanine-778 (F778A) in human T1R3 completely abolished lactisole's inhibitory effect, shifting the IC50 curve drastically to the right. This confirms that these specific amino acids form the critical docking site for the 2-(4-Methoxyphenoxy)propanoic acid molecule, while T1R2 remains structurally uninvolved.

Conclusion

For drug development professionals, (-)-lactisole remains the gold standard for validating T1R3-dependent pathways. Its strict specificity for the T1R3 transmembrane domain, combined with its lack of interaction with T1R2, makes it an indispensable tool for mapping allosteric modulation in Class C GPCRs.

References

  • Jiang, P., et al. (2005). "Lactisole Interacts with the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste." Journal of Biological Chemistry. URL:[Link]

  • Morini, G., et al. (2019). "Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor." PLoS One (via PMC). URL:[Link]

  • Workman, A. D., et al. (2023). "Utilizing the Off-Target Effects of T1R3 Antagonist Lactisole to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells." International Journal of Molecular Sciences (MDPI). URL:[Link]

  • Xu, H., et al. (2004). "Different functional roles of T1R subunits in the heteromeric taste receptors." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

Comparative

Validating the specificity of 2-(4-Methoxyphenoxy)propanoic acid, (-)- for umami vs sweet receptors

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic insights, self-validating experimental workflows, and quantitative profiling for 2-(4-Methoxyphenoxy)propanoic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic insights, self-validating experimental workflows, and quantitative profiling for 2-(4-Methoxyphenoxy)propanoic acid.

Executive Summary

(-)-Lactisole, chemically designated as 2-(4-Methoxyphenoxy)propanoic acid, is a foundational pharmacological tool in taste transduction research. While historically classified strictly as a sweet taste inhibitor, advanced molecular profiling reveals that its inhibitory spectrum extends to the umami receptor. This guide provides an objective, data-driven comparison of lactisole's specificity, detailing the structural basis for its dual-action and providing a self-validating experimental framework to accurately quantify its effects in vitro.

Mechanistic Framework: The Shared T1R3 Subunit

To understand the specificity of (-)-lactisole, one must examine the architecture of mammalian taste receptors. The sweet and umami taste receptors are heterodimeric G protein-coupled receptors (GPCRs) belonging to the Class C family [1].

  • The Sweet Receptor comprises the T1R2 and T1R3 subunits.

  • The Umami Receptor comprises the T1R1 and T1R3 subunits [2].

Because the T1R3 subunit is the common denominator in both receptor complexes, any ligand targeting this specific subunit possesses the potential for dual-modulatory effects. (-)-Lactisole acts as a non-competitive antagonist by binding directly to the Transmembrane Domain (TMD) of the human T1R3 subunit [3]. By locking the T1R3 TMD in an inactive conformation, lactisole effectively uncouples both the T1R1/T1R3 and T1R2/T1R3 heterodimers from their downstream G protein signaling cascades, thereby inhibiting both umami and sweet perception[1].

G cluster_sweet Sweet Taste Receptor cluster_umami Umami Taste Receptor T1R2 T1R2 Subunit (Binds Sweeteners) T1R3_S T1R3 Subunit (Shared TMD) T1R2->T1R3_S Signaling Gα15 / PLCβ2 Pathway (Intracellular Ca2+ Release Blocked) T1R3_S->Signaling T1R1 T1R1 Subunit (Binds L-Glutamate) T1R3_U T1R3 Subunit (Shared TMD) T1R1->T1R3_U T1R3_U->Signaling Lactisole (-)-Lactisole (2-(4-Methoxyphenoxy)propanoic acid) Lactisole->T1R3_S Antagonizes TMD Lactisole->T1R3_U Antagonizes TMD

Lactisole mechanism of action targeting the shared T1R3 transmembrane domain.

Comparative Specificity Profile

To select the appropriate taste modulator for a high-throughput assay or sensory formulation, researchers must evaluate binding domains and species specificities. Table 1 objectively compares (-)-lactisole against other common taste modulators.

ModulatorTarget Receptor ComplexBinding DomainPrimary EffectSpecies Specificity
(-)-Lactisole T1R1/T1R3 & T1R2/T1R3T1R3 Transmembrane DomainBroad-spectrum antagonistHuman-specific
Gymnemic Acid T1R2/T1R3T1R2 Extracellular DomainSweet-specific antagonistBroad mammalian
IMP T1R1/T1R3T1R1 Venus Flytrap DomainUmami positive allosteric modulatorBroad mammalian
Cyclamate T1R2/T1R3T1R3 Transmembrane DomainSweet agonistHuman-specific

Self-Validating Experimental Protocol: In Vitro Calcium Imaging

When validating the specificity of lactisole, the experimental design must be a self-validating system to definitively rule out off-target effects, such as non-specific calcium chelation or cytotoxicity.

Causality Behind Experimental Choices
  • The Gα15 Chimeric G-Protein: Native T1R receptors couple to gustducin, a G-protein that can be inefficient at propagating signals in standard immortalized cell lines. By co-transfecting cells with Gα15—a promiscuous G-protein—we force the GPCR signaling into the Phospholipase C (PLC) pathway[2]. This reliably triggers robust intracellular calcium release, which is easily quantified using fluorescent dyes.

  • The Species-Swap Control (The Validation Loop): Lactisole is uniquely human-specific; it does not inhibit rodent T1R3 [4]. By running a parallel control using a chimeric receptor (Human T1R1 + Rat T1R3), we create an internal validation mechanism. If lactisole inhibits the human receptor but fails to inhibit the rat receptor under identical conditions, we definitively prove that the signal reduction is due to specific T1R3 TMD binding, rather than an assay artifact or membrane disruption[4].

Step-by-Step Methodology

Step 1: Cell Culture & Transfection

  • Seed HEK-293T cells in 96-well black-wall, clear-bottom plates at a density of 15,000 cells/well.

  • After 24 hours, transiently co-transfect the cells using Lipofectamine 2000 with three distinct plasmid configurations:

    • Group A (Sweet): hT1R2 + hT1R3 + Gα15

    • Group B (Umami): hT1R1 + hT1R3 + Gα15

    • Group C (Species Control): hT1R1 + rT1R3 (Rat) + Gα15

Step 2: Fluorescent Dye Loading

  • At 48 hours post-transfection, wash the cells with assay buffer (Hank's Balanced Salt Solution supplemented with 20 mM HEPES, pH 7.4).

  • Load the cells with 2 µM Fluo-4 AM (a calcium indicator dye) and 2.5 mM probenecid for 1 hour at 37°C.

Step 3: Compound Preparation

  • Prepare the agonists: 100 mM Sucrose (Sweet) and 50 mM L-Glutamate + 0.2 mM IMP (Umami).

  • Prepare (-)-Lactisole in a serial dilution ranging from 0.1 mM to 10 mM in assay buffer.

Step 4: Calcium Imaging & Quantification

  • Pre-incubate the dye-loaded cells with the lactisole dilutions for 5 minutes.

  • Inject the respective agonists using an automated Fluorometric Imaging Plate Reader (FLIPR).

  • Record the peak fluorescence (Excitation: 488 nm, Emission: 525 nm) over a 60-second kinetic window.

  • Calculate the percentage of inhibition relative to the vehicle-treated control wells.

Quantitative Data Analysis

The following table summarizes the expected inhibitory concentrations (IC50) of (-)-lactisole across different receptor configurations. This data validates its dual-specificity and its strict reliance on the human T1R3 subunit[1][4].

Receptor ComplexAgonistLactisole IC50 (mM)Maximum Inhibition (%)
hT1R2 / hT1R3 Sucrose (100 mM)~0.8 - 1.2 mM>95%
hT1R2 / hT1R3 Aspartame (10 mM)~0.9 - 1.4 mM>95%
hT1R1 / hT1R3 L-Glutamate (50 mM) + IMP (0.2 mM)~1.5 - 2.0 mM>90%
hT1R1 / rT1R3 (Control)L-Glutamate (50 mM) + IMP (0.2 mM)>20 mM (No effect)<5%

Interpretation: Lactisole robustly inhibits both sweet and umami receptors with IC50 values in the low millimolar range. The complete lack of inhibition in the hT1R1/rT1R3 (Rat T1R3) control confirms that lactisole's mechanism is strictly dependent on the structural conformation of the human T1R3 transmembrane domain, validating its specificity and ruling out non-specific cellular toxicity.

References

  • Xu, H., et al. (2004). "Different functional roles of T1R subunits in the heteromeric taste receptors." Proceedings of the National Academy of Sciences. URL: [Link]

  • Li, X., et al. (2002). "Human receptors for sweet and umami taste." Proceedings of the National Academy of Sciences. URL: [Link]

  • Jiang, P., et al. (2005). "Lactisole Interacts with the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste." Journal of Biological Chemistry. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-(4-Methoxyphenoxy)propanoic acid, (-)-

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Chemical Profile of 2-(4-Methoxyphenoxy)propanoic acid A foundational understanding of the chemical's properties is paramount for its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Chemical Profile of 2-(4-Methoxyphenoxy)propanoic acid

A foundational understanding of the chemical's properties is paramount for its safe handling and disposal. 2-(4-Methoxyphenoxy)propanoic acid is a carboxylic acid derivative with a phenoxy group. While specific environmental fate and toxicology data for this exact isomer are not extensively published, its structural class provides significant guidance.

Key Hazard Information:

Based on available Safety Data Sheets (SDS), 2-(4-Methoxyphenoxy)propanoic acid presents the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • Harmful if inhaled (H332)

  • May cause respiratory irritation (H335)[1]

The primary takeaway from its hazard profile is the unequivocal directive for disposal: P501 – Dispose of contents/container to hazardous waste disposal. [1] This precautionary statement mandates that this chemical must not be treated as common laboratory waste.

Physicochemical Properties Relevant to Disposal:

PropertyValueImplication for Disposal
Molecular FormulaC₁₀H₁₂O₄Organic nature suggests suitability for incineration.
AppearanceWhite solidSpills of solid material require careful handling to avoid dust generation.
SolubilitySoluble in alcohol. Limited solubility in water.[2]Water-based neutralization may be inefficient. Spills should not be flushed with water into drains.
Melting Point88 to 94°C[1]Solid at room temperature, simplifying storage of waste.
Flash Point> 110 °CWhile not highly flammable, it is combustible and should be kept away from ignition sources.

The Core Principle: Segregation and Professional Disposal

The guiding principle for the disposal of 2-(4-Methoxyphenoxy)propanoic acid is that it must be treated as hazardous chemical waste . Due to its irritant properties and the potential for environmental persistence common to some phenoxy-containing compounds, it must be segregated from general waste and handled by a licensed environmental services contractor.

The rationale for this approach is rooted in the "cradle-to-grave" responsibility for hazardous waste as outlined by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA). While a specific RCRA waste code may not be listed for this compound, its characteristics would likely require it to be managed as a hazardous waste.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe accumulation and disposal of 2-(4-Methoxyphenoxy)propanoic acid waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn to mitigate exposure risks:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

Step 2: Waste Collection and Segregation

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Avoid Mixing: Do not mix 2-(4-Methoxyphenoxy)propanoic acid waste with other waste streams, especially incompatible materials like strong oxidizing agents. Incompatible wastes can react, leading to the generation of heat, toxic gases, or fire.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(4-Methoxyphenoxy)propanoic acid," and the associated hazards (e.g., "Irritant").

Step 3: Spill and Leak Management

In the event of a spill, the response should be swift and methodical:

  • Minor Spills (Solid):

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.

    • Collect the material using a dustpan and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol) and paper towels. The contaminated cleaning materials must also be disposed of as hazardous waste.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

Step 4: Storage of Waste

  • Secure Location: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to control any potential leaks.

  • Keep Closed: The container must be kept tightly sealed except when adding waste.

Step 5: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has been in storage for a period defined by your institution's policies, contact your EHS department.

  • Licensed Contractor: The EHS department will coordinate with a licensed and certified hazardous waste disposal contractor for pickup and final disposal.

  • Provide Documentation: Be prepared to provide the SDS for 2-(4-Methoxyphenoxy)propanoic acid to the disposal contractor.

Step 6: Container Decontamination

  • Triple Rinsing: If a container that held the pure chemical is to be disposed of as non-hazardous waste (check institutional policy), it must be triple-rinsed.

  • Rinsate as Waste: The solvent used for rinsing (the "rinsate") must be collected and disposed of as hazardous waste.

Disposal Workflow and Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 2-(4-Methoxyphenoxy)propanoic acid.

DisposalWorkflow Disposal Workflow for 2-(4-Methoxyphenoxy)propanoic acid Start Waste Generation (Unused chemical, contaminated materials) IsSpill Is it a spill? Start->IsSpill MinorSpill Minor Spill - Absorb with inert material - Collect in sealed container IsSpill->MinorSpill Yes, minor MajorSpill Major Spill - Evacuate area - Contact EHS/Emergency Response IsSpill->MajorSpill Yes, major Segregate Segregate from other waste streams IsSpill->Segregate No MinorSpill->Segregate ContactEHS Contact Environmental Health & Safety (EHS) for disposal MajorSpill->ContactEHS LabelContainer Keep in a compatible and clearly labeled container Segregate->LabelContainer Store Store in a designated, secure, cool, and dry area LabelContainer->Store Store->ContactEHS End Compliant Disposal by Licensed Contractor ContactEHS->End

Caption: Decision-making workflow for the disposal of 2-(4-Methoxyphenoxy)propanoic acid.

Preferred Disposal Method: Incineration

For organic compounds like 2-(4-Methoxyphenoxy)propanoic acid, high-temperature incineration is the preferred method of disposal by hazardous waste management facilities.

Why Incineration is Preferred:

  • Complete Destruction: Incineration at high temperatures (typically >850 °C) in the presence of sufficient oxygen ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide and water.

  • Environmental Protection: This method prevents the chemical from entering landfills where it could potentially leach into the soil and groundwater. Some phenoxy herbicides are known to be mobile in soil and can persist in the environment.[3]

  • Regulatory Compliance: Incineration is a widely accepted and regulated method for the disposal of a broad range of organic hazardous wastes.

Unacceptable Disposal Methods

  • Drain Disposal: Absolutely do not dispose of this chemical down the drain. Its limited water solubility and potential environmental toxicity make this practice a significant compliance violation and environmental hazard.

  • Regular Trash Disposal: Disposal in the regular trash is strictly prohibited due to the chemical's hazardous properties.

Conclusion

The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. For 2-(4-Methoxyphenoxy)propanoic acid, the procedural mandate is clear: treat it as hazardous waste, ensure proper segregation and labeling, and entrust its final disposal to certified professionals. By adhering to these guidelines, you not only ensure regulatory compliance but also actively contribute to the protection of our environment and the well-being of our communities.

References

  • Decomposition of phenoxy acid herbicides in agricultural waste water by sonication. (2004). WIT Press. [Link]

  • PHENOXYACETIC ACID FOR SYNTHESIS Safety Data Sheet. (2025). Loba Chemie. [Link]

  • US EPA. (2016). Pesticide Product Label, MCPE PHENOXY HERBICIDE. [Link]

  • Simultaneous removal of phenoxy herbicides, 2-methyl-4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid from aqueous media by magnetized MgAl-LDH@Fe3O4 composite: application of partial least squares and Doehlert experimental design. (2022). Scientific Reports. [Link]

  • Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. (2020). Environmental Science and Pollution Research. [Link]

  • Waste-Based Adsorbents for the Removal of Phenoxyacetic Herbicides from Water: A Comprehensive Review. (2023). MDPI. [Link]

  • Activated Sludge Treatment of Phenoxy Herbicides and Chlorophenols. (1993). Water Science and Technology. [Link]

  • Phenoxyacetic Acid. PubChem. [Link]

  • How to Minimize Toxic Emissions in Carboxylic Acid Production? (2025). Eureka by PatSnap. [Link]

  • 2-(4-methoxyphenoxy) propionic acid. The Good Scents Company. [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-(4-Methoxyphenoxy)propanoic acid, (-)-

This document provides essential, immediate safety and logistical information for the handling and disposal of 2-(4-Methoxyphenoxy)propanoic acid, (-)- (CAS RN: 13794-15-5), a compound often utilized in pharmaceutical re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the handling and disposal of 2-(4-Methoxyphenoxy)propanoic acid, (-)- (CAS RN: 13794-15-5), a compound often utilized in pharmaceutical research and development.[1] Adherence to these protocols is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Understanding the Hazard Profile

2-(4-Methoxyphenoxy)propanoic acid, (-)- is a solid, typically a white to light yellow powder or crystal. While not classified as acutely toxic, it presents significant irritant hazards that necessitate careful handling.

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[2]

  • Serious Eye Irritation: Poses a risk of serious damage if it comes into contact with the eyes.

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[2]

It is also noted to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and handling characteristics.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Transferring Solid Chemical-resistant gloves (e.g., nitrile)Safety glasses with side-shields or chemical gogglesLaboratory coatNIOSH-approved particulate respirator (e.g., N95) if not in a ventilated enclosure
Solution Preparation Chemical-resistant gloves (e.g., nitrile)Safety glasses with side-shields or chemical goggles. A face shield is recommended if splashing is possible.Laboratory coatWork in a certified chemical fume hood
General Handling and Analysis Chemical-resistant gloves (e.g., nitrile)Safety glasses with side-shieldsLaboratory coatNot generally required if handling solutions in a well-ventilated area

Rationale for PPE Selection:

  • Gloves: Chemical-resistant gloves are essential to prevent skin contact and subsequent irritation.[3] Always inspect gloves for integrity before use and employ proper removal techniques to avoid contaminating your hands.[3]

  • Eye Protection: Safety glasses with side-shields provide a minimum level of protection. However, given the risk of serious eye irritation, chemical goggles are the preferred choice, especially when handling the solid form.[3]

  • Lab Coat: A lab coat protects personal clothing from contamination and prevents direct skin contact.[4]

  • Respiratory Protection: The primary respiratory hazard is the inhalation of airborne particles. Therefore, weighing and handling of the solid should be performed in a chemical fume hood or a ventilated balance enclosure to minimize dust generation. If this is not feasible, a NIOSH-approved respirator is mandatory.[5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

3.1. Storage and Handling:

  • Storage: Upon receipt, store 2-(4-Methoxyphenoxy)propanoic acid, (-)- in a cool, dark, and dry place, preferably at a temperature below 15°C. It is recommended to store it under an inert gas due to its hygroscopic nature.

  • Handling:

    • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.

    • Ventilation: All manipulations of the solid compound should be conducted within a certified chemical fume hood or other suitable ventilated enclosure.

    • Weighing: When weighing, use a spatula to carefully transfer the solid, avoiding the creation of dust.

    • Solution Preparation: To dissolve, slowly add the solid to the solvent to prevent splashing.

    • General Hygiene: Avoid all personal contact with the material. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[6]

3.2. Spill Management:

  • Minor Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, carefully sweep up the spilled solid, minimizing dust generation.

    • Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health & Safety (EHS) department or emergency response team.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of chemical waste poses a significant risk to the environment and is subject to strict regulations.

  • Waste Segregation: Do not mix 2-(4-Methoxyphenoxy)propanoic acid, (-)- waste with other waste streams. Keep it in a dedicated, compatible, and clearly labeled hazardous waste container.

  • Labeling: The waste container label should include the full chemical name and any relevant hazard warnings.

  • Disposal Procedure:

    • All waste, including contaminated consumables (e.g., gloves, weighing paper), should be disposed of as hazardous waste.

    • Contact your institution's EHS department to arrange for the collection and disposal by a licensed professional waste disposal service.[3]

    • Provide the waste disposal contractor with the Safety Data Sheet (SDS) for the compound.

  • Container Decontamination: If a container is to be reused, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of 2-(4-Methoxyphenoxy)propanoic acid, (-)-.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_env Ensure Access to Safety Equipment prep_ppe->prep_env prep_vent Verify Fume Hood Operation prep_env->prep_vent handle_weigh Weigh Solid in Ventilated Enclosure prep_vent->handle_weigh Proceed to Handling handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_use Perform Experimental Work handle_dissolve->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash dispose_contact Contact EHS for Waste Pickup cleanup_wash->dispose_contact Initiate Disposal dispose_handover Handover to Licensed Disposal Service dispose_contact->dispose_handover

Caption: Workflow for Safe Handling and Disposal.

References

  • 2-(4-Methoxyphenoxy)propanoic Acid | 13794-15-5 | Tokyo Chemical Industry UK Ltd.

  • Personal Protective Equipment | US EPA.

  • 2-(4-methoxyphenoxy) propionic acid, 13794-15-5 - The Good Scents Company.

  • 2-(4-METHOXYPHENOXY)PROPANOIC ACID — Chemical Substance Information - NextSDS.

  • 2-(4-Methoxyphenoxy)propanoic acid | CAS#:13794-15-5 | Chemsrc.

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA.

  • 2-(4-methoxyphenoxy)propanoic acid — Chemical Substance Information - NextSDS.

  • Chemical Safety Data Sheet MSDS / SDS - 3-(4-METHOXYPHENOXY)PROPANOIC ACID - ChemicalBook.

  • SAFETY DATA SHEET - 3-(p-Methoxyphenyl)propionic acid.

  • 2-(4-methoxyphenoxy)propanoic acid | CAS 13794-15-5 | SCBT.

  • Sodium 2-(4-methoxyphenoxy)propanoic acid, min 99%, 100 grams.

  • SAFETY DATA SHEET - Propanoic acid - Thermo Fisher Scientific.

  • 2-(4-Hydroxyphenoxy)propionic acid - Santa Cruz Biotechnology.

  • A Guide to the Safe Disposal of 2-(4-Phenylphenoxy)propanoic Acid - Benchchem.

  • SAFETY DATA SHEET - PROPIONIC ACID, FCC - Spectrum Chemical.

  • Essential Safety and Operational Guide for Handling 2-(4-Phenylphenoxy)propanoic Acid - Benchchem.

  • 2-(4-Formyl-2-methoxyphenoxy)propanoic acid | 51264-79-0 - Sigma-Aldrich.

  • 2-(4-Methoxyphenoxy)propanoic acid - Chemical Details - EPA.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methoxyphenoxy)propanoic acid, (-)-
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenoxy)propanoic acid, (-)-
© Copyright 2026 BenchChem. All Rights Reserved.